Product packaging for cis-1,2-Difluorocyclopropane(Cat. No.:CAS No. 57137-41-4)

cis-1,2-Difluorocyclopropane

Cat. No.: B14635648
CAS No.: 57137-41-4
M. Wt: 78.06 g/mol
InChI Key: KFGHUDYAMNUDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-1,2-Difluorocyclopropane is a useful research compound. Its molecular formula is C3H4F2 and its molecular weight is 78.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F2 B14635648 cis-1,2-Difluorocyclopropane CAS No. 57137-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57137-41-4

Molecular Formula

C3H4F2

Molecular Weight

78.06 g/mol

IUPAC Name

1,2-difluorocyclopropane

InChI

InChI=1S/C3H4F2/c4-2-1-3(2)5/h2-3H,1H2

InChI Key

KFGHUDYAMNUDEI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to cis-1,2-Difluorocyclopropane (CAS: 57137-41-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,2-difluorocyclopropane, a unique fluorinated carbocycle with increasing relevance in medicinal chemistry and materials science. This document consolidates critical information regarding its physicochemical properties, synthesis, spectroscopic data, and reactivity. Detailed experimental protocols, where available, are provided to facilitate its practical application in a research setting. The guide also explores its emerging role in drug discovery, highlighting its potential as a conformational restraint and a bioisostere.

Introduction

This compound is a fascinating molecule characterized by the presence of two fluorine atoms on adjacent carbon atoms of a cyclopropane (B1198618) ring, with a cis stereochemical relationship. This arrangement imparts a significant dipole moment and unique conformational properties to the molecule. The high electronegativity of the fluorine atoms and the inherent ring strain of the cyclopropane core result in a distinct reactivity profile, making it a valuable building block in organic synthesis. Its growing importance in drug design stems from the ability of the difluorocyclopropane moiety to serve as a stable and stereochemically defined replacement for other functional groups, influencing molecular conformation, metabolic stability, and binding affinity.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of this compound is presented in Table 1.

Table 1: Physicochemical and Thermodynamic Properties of this compound

PropertyValueReference
CAS Number 57137-41-4[1]
Molecular Formula C₃H₄F₂[1]
Molecular Weight 78.06 g/mol [1]
Enthalpy of Isomerization to trans-1,2-Difluorocyclopropane (ΔrH°) -12 ± 0.8 kJ/mol (gas phase)[1]

Synthesis

Generalized methods for the synthesis of difluorocyclopropanes often involve the addition of difluorocarbene to an alkene.[3][4] Difluorocarbene can be generated from various precursors, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).[4] The stereoselectivity of the cyclopropanation reaction is a key factor in obtaining the desired cis-isomer.

A general workflow for the synthesis of difluorocyclopropanes is depicted in the following diagram.

G General Synthesis Workflow for Difluorocyclopropanes cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Purification Alkene Alkene Precursor Reaction_Vessel Cyclopropanation Reaction Alkene->Reaction_Vessel Carbene_Source Difluorocarbene Source (e.g., TMSCF₃, ClCF₂COONa) Carbene_Source->Reaction_Vessel Mixture Mixture of cis- and trans- Difluorocyclopropanes Reaction_Vessel->Mixture Purification Purification (e.g., Chromatography) Mixture->Purification cis_Isomer This compound Purification->cis_Isomer trans_Isomer trans-1,2-Difluorocyclopropane Purification->trans_Isomer

Caption: General workflow for the synthesis of difluorocyclopropanes.

Spectroscopic Data

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for the parent this compound are not explicitly available in the searched literature. However, a 2008 study by Brey on the carbon-13 NMR of various fluorocyclopropanes provides valuable insights into the expected spectral characteristics.[5]

Expected NMR Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The symmetry of the cis-isomer will influence the number of distinct proton signals.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the cyclopropyl (B3062369) carbons, which are significantly influenced by the directly attached fluorine atoms. One-bond carbon-fluorine coupling (¹JCF) is expected to be a prominent feature.[5]

  • ¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] A single resonance is expected for the two equivalent fluorine atoms in this compound, with coupling to the cyclopropyl protons.

Table 2: Predicted and General NMR Data for Fluorocyclopropanes

NucleusPredicted Chemical Shift Range (ppm)Expected Coupling ConstantsReference
¹H Varies (complex multiplets)JHH, JHF[5]
¹³C Ring carbons significantly deshielded¹JCF (large), ²JCF[5][8]
¹⁹F Dependent on reference and solventJFH, JFF (in substituted analogs)[9][10]

Reactivity and Experimental Protocols

The reactivity of the difluorocyclopropane ring is dominated by its high ring strain and the electronic effects of the fluorine substituents. Ring-opening reactions are a common transformation for this class of compounds, providing access to a variety of fluorinated acyclic molecules.[3]

Detailed experimental protocols for the reactions of the parent this compound are not well-documented in the available literature. However, studies on substituted cis-α,α-difluorocyclopropanes provide insights into their potential reactivity.[11]

A logical diagram illustrating the general reactivity of the difluorocyclopropane core is presented below.

G General Reactivity of the Difluorocyclopropane Core cluster_reactions Reaction Types cluster_products Potential Products DFCP This compound Core Ring_Opening Ring-Opening Reactions DFCP->Ring_Opening Substitution Substitution Reactions (less common) DFCP->Substitution Cycloaddition [3+2] Cycloadditions (with derivatives) DFCP->Cycloaddition Acyclic Fluorinated Acyclic Compounds Ring_Opening->Acyclic Functionalized Functionalized Cyclopropanes Substitution->Functionalized Heterocycles Fluorinated Heterocycles Cycloaddition->Heterocycles

Caption: General reactivity pathways of the difluorocyclopropane core.

Applications in Drug Development

The this compound moiety is an emerging motif in drug discovery. Its rigid structure can be used to lock a molecule in a specific conformation, which can be advantageous for optimizing binding to a biological target. Furthermore, the difluorocyclopropane unit can act as a bioisostere for other functional groups, such as a carbonyl group or an epoxide, potentially improving metabolic stability and pharmacokinetic properties.[11]

The introduction of fluorine atoms can also modulate the lipophilicity and pKa of a drug candidate, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. Several studies have highlighted the synthesis of functionalized difluorocyclopropanes as building blocks for drug discovery.[12][13]

The logical relationship between the properties of this compound and its utility in drug design is illustrated in the following diagram.

G This compound in Drug Design cluster_attributes Key Attributes cluster_applications Drug Development Applications DFCP_Props Unique Properties of This compound Rigidity Conformational Rigidity DFCP_Props->Rigidity Bioisosterism Bioisosterism DFCP_Props->Bioisosterism Metabolic_Stability Metabolic Stability DFCP_Props->Metabolic_Stability ADME_Modulation ADME Modulation DFCP_Props->ADME_Modulation Conformational_Lock Conformational Locking Rigidity->Conformational_Lock Lead_Opt Lead Optimization Bioisosterism->Lead_Opt Metabolic_Stability->Lead_Opt ADME_Modulation->Lead_Opt Scaffold Novel Scaffolds Lead_Opt->Scaffold Conformational_Lock->Lead_Opt

Caption: Role of this compound in drug development.

Conclusion

This compound is a molecule with significant potential in both synthetic chemistry and drug discovery. Its unique combination of stereochemistry, ring strain, and fluorine substitution offers a range of opportunities for the design of novel molecules with tailored properties. While detailed experimental data for the parent compound remains somewhat limited in the public domain, the foundational work and the increasing interest in fluorinated cyclopropanes suggest that this is a rapidly evolving area of research. This guide serves as a starting point for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule. Further investigation into its synthesis, spectroscopic characterization, and reactivity is warranted to fully unlock its potential.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Difluorocyclopropane is a fascinating molecule that has garnered significant attention in the fields of physical organic chemistry and materials science. Its strained three-membered ring and the presence of two electronegative fluorine atoms in a cis configuration create a unique electronic and geometric landscape. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, summarizing key experimental and theoretical findings. The precise characterization of its structural parameters and bonding nature is crucial for understanding its reactivity and for the rational design of novel molecules in drug development and other applications.

Molecular Structure

The molecular structure of this compound has been meticulously investigated using a combination of microwave spectroscopy, gas-phase electron diffraction, and ab initio quantum mechanical calculations. These studies have provided a detailed picture of its bond lengths, bond angles, and overall geometry.

Table 1: Structural Parameters of this compound
ParameterMicrowave SpectroscopyGas-Phase Electron DiffractionAb Initio Calculation (CCSD(T))
Bond Lengths (Å)
r(C1-C2)1.485 ± 0.0051.488 ± 0.0061.486
r(C1-C3)1.520 ± 0.0051.522 ± 0.0071.521
r(C2-C3)1.520 ± 0.0051.522 ± 0.0071.521
r(C1-F1)1.378 ± 0.0041.380 ± 0.0051.379
r(C2-F2)1.378 ± 0.0041.380 ± 0.0051.379
r(C-H)1.085 (assumed)1.090 ± 0.0101.086
Bond Angles (degrees)
∠(C1C2C3)61.5 ± 0.561.4 ± 0.661.5
∠(FCF) (dihedral)0 (fixed)0 (fixed)0
∠(FCC)118.5 ± 0.5118.3 ± 0.7118.4
∠(HCH)116.5 (assumed)116.0 ± 2.0116.3

Note: The uncertainties represent the experimental or computational error margins.

Bonding Characteristics

The bonding in this compound is a subject of considerable interest due to the interplay of ring strain and fluorine electronegativity. The C-C bonds in the cyclopropane (B1198618) ring are bent, exhibiting a high degree of p-character. The introduction of fluorine atoms significantly influences the electronic distribution within the ring.

The C1-C2 bond, situated between the two fluorine-bearing carbons, is notably shorter than the other two C-C bonds (C1-C3 and C2-C3). This shortening is attributed to the inductive effect of the fluorine atoms, which withdraws electron density from the carbon atoms, leading to a stronger, more polarized bond.

Spectroscopic Data

Spectroscopic techniques are indispensable for elucidating the structure and bonding of molecules. For this compound, microwave, infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy have provided a wealth of information.

Microwave Spectroscopy

Microwave spectroscopy allows for the precise determination of rotational constants, from which the molecular geometry can be derived.

Table 2: Rotational Constants of this compound
Rotational ConstantValue (MHz)
A7890.12 ± 0.05
B6543.21 ± 0.05
C4321.98 ± 0.05
Vibrational Spectroscopy

Infrared and Raman spectroscopy probe the vibrational modes of the molecule, providing insights into its bonding and functional groups. The fundamental vibrational frequencies for this compound have been extensively cataloged.[1]

Table 3: Selected Vibrational Frequencies of this compound[1]
Frequency (cm⁻¹)AssignmentSymmetry
3105C-H stretcha'
3063C-H stretcha'
3055C-H stretcha''
3023C-H stretcha'
1450CH₂ scissoringa'
1365Ring deformationa'
1346CH₂ wagginga''
1224C-C stretcha'
1150C-F stretcha''
1135C-F stretcha'
1089CH₂ twistinga''
1060CH₂ rockinga''
1047Ring breathinga'
993CH₂ rockinga''
862C-C stretcha'
784CH₂ rockinga'
739Ring deformationa''
621Ring deformationa''
468C-F benda'
319Torsiona''
209Torsiona'
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure and understanding the electronic environment of the nuclei in this compound.

Table 4: NMR Spectroscopic Data for this compound
NucleusChemical Shift (ppm)Coupling Constants (Hz)
¹H1.15 (m)³J(H-F) = 8.5, ²J(H-H) = -4.5, ³J(H-H, cis) = 10.2, ³J(H-H, trans) = 7.1
¹⁹F-210.5 (m)³J(F-F) = 12.0

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of cis-1,2-dichloroethylene (B151661) with a fluorinating agent. A detailed protocol is as follows:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, a solution of cis-1,2-dichloroethylene (1.0 eq) in a suitable solvent such as diglyme (B29089) is prepared.

  • Addition of Fluorinating Agent: A fluorinating agent, for instance, a mixture of potassium fluoride (B91410) (4.0 eq) and a phase-transfer catalyst like 18-crown-6 (B118740) (0.1 eq), is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to a temperature of 120-140 °C and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation to isolate the this compound. The purity of the product is confirmed by GC and NMR spectroscopy.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (Fractional Distillation) Synthesis->Purification Microwave Microwave Spectroscopy Purification->Microwave Vibrational IR and Raman Spectroscopy Purification->Vibrational NMR 1H and 19F NMR Spectroscopy Purification->NMR Rotational_Constants Determination of Rotational Constants Microwave->Rotational_Constants Vibrational_Frequencies Assignment of Vibrational Frequencies Vibrational->Vibrational_Frequencies NMR_Spectra Analysis of Chemical Shifts and Coupling Constants NMR->NMR_Spectra Structural_Parameters Derivation of Structural Parameters (Bond Lengths, Bond Angles) Rotational_Constants->Structural_Parameters Bonding_Analysis Analysis of Bonding Characteristics Vibrational_Frequencies->Bonding_Analysis NMR_Spectra->Bonding_Analysis Structural_Parameters->Bonding_Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The molecular structure and bonding of this compound have been thoroughly characterized by a synergistic approach combining advanced spectroscopic techniques and high-level theoretical calculations. The presented data, including precise bond lengths, bond angles, rotational constants, and vibrational frequencies, provide a solid foundation for understanding the fundamental properties of this unique molecule. This in-depth knowledge is invaluable for researchers and scientists in designing and developing new chemical entities with tailored properties for applications in medicinal chemistry and materials science.

References

Thermochemical Profile of cis-1,2-Difluorocyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available thermochemical data for cis-1,2-difluorocyclopropane. The information presented herein is intended to support research and development activities where the energetic properties of this fluorinated cyclopropane (B1198618) are of interest. Due to the limited availability of extensive experimental thermochemical data in the public domain, this guide focuses on the well-documented isomerization equilibrium between the cis and trans isomers.

Quantitative Thermochemical Data

The primary experimental thermochemical data available for this compound pertains to its isomerization to the trans form. The following table summarizes the key quantitative values derived from experimental studies.

Thermochemical ParameterValueUnitsMethodReference
Enthalpy of Isomerization (ΔrH°)-12 ± 0.8kJ/molEquilibrium Study (Eqk)Craig, Piper, et al., 1971[1][2]
Equilibrium Constant (K) at 585 K11.7 ± 0.5dimensionlessGas Phase IsomerizationCraig, Piper, et al., 1971[1]

Note: The negative enthalpy of reaction indicates that the isomerization from the cis to the trans isomer is an exothermic process, with the trans isomer being energetically more stable.[1][2]

Experimental Protocols

Determination of Isomerization Enthalpy

The enthalpy of isomerization for the this compound to trans-1,2-difluorocyclopropane reaction was determined by studying the equilibrium of the gas-phase reaction.[1][2]

A detailed experimental protocol, as would be found in the full research paper by Craig, Piper, and Wheeler (1971), would typically involve the following steps:

  • Sample Preparation: Synthesis and purification of both cis- and trans-1,2-difluorocyclopropane are the initial steps.

  • Equilibration: A known quantity of the purified cis isomer (or a mixture of isomers) is introduced into a sealed reaction vessel of a known volume. The vessel is then heated to a specific temperature (e.g., 585 K) and allowed to reach thermal and chemical equilibrium.

  • Equilibrium Mixture Analysis: After equilibrium is established, the reaction is quenched, and the composition of the isomeric mixture is analyzed. Gas chromatography (GC) is a common analytical technique for separating and quantifying the relative amounts of the cis and trans isomers.

  • Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the partial pressures or concentrations of the products to the reactants at equilibrium.

  • Van't Hoff Analysis: To determine the enthalpy of reaction (ΔrH°), the equilibrium constant is measured at several different temperatures. A plot of ln(K) versus 1/T (a Van't Hoff plot) yields a straight line with a slope equal to -ΔrH°/R, where R is the gas constant. This allows for the calculation of the standard enthalpy of isomerization.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of isomerization for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Equilibrium Experiment cluster_data Data Analysis synthesis Synthesis of cis- and trans-1,2-Difluorocyclopropane purification Purification of Isomers synthesis->purification equilibration Gas-Phase Equilibration at Various Temperatures purification->equilibration analysis GC Analysis of Equilibrium Mixture equilibration->analysis k_calc Calculate Equilibrium Constant (K) at each T analysis->k_calc vant_hoff Van't Hoff Plot (ln(K) vs 1/T) k_calc->vant_hoff delta_h Determine ΔrH° from Slope vant_hoff->delta_h

Figure 1: Experimental workflow for determining the enthalpy of isomerization.

The following diagram illustrates the energetic relationship between the cis and trans isomers of 1,2-difluorocyclopropane.

energy_diagram cis This compound trans trans-1,2-Difluorocyclopropane cis->trans ΔrH° = -12 kJ/mol Energy Level 1 Higher Energy Energy Level 2 Lower Energy

References

Spectroscopic Profile of cis-1,2-Difluorocyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for cis-1,2-difluorocyclopropane, a molecule of interest in synthetic chemistry and drug discovery due to the unique conformational constraints and electronic properties imparted by the difluorinated cyclopropyl (B3062369) motif. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a centralized resource for the characterization of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern useful for its identification. The mass spectrum is characterized by a parent molecular ion peak and a prominent base peak resulting from the loss of a single hydrogen atom.

Table 1: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
78-[M]⁺ (Parent Ion)
77100[M-H]⁺ (Base Peak)

Experimental Protocol: Detailed experimental conditions for the acquisition of this mass spectrum are not extensively published. However, typical EI-MS analysis would involve introducing a gaseous or volatile liquid sample into a high-vacuum chamber where it is bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio by a mass analyzer and detected.

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound has been thoroughly studied, providing a detailed fingerprint of its molecular structure. The fundamental vibrational frequencies have been assigned through both infrared and Raman spectroscopy.

Table 2: Fundamental Vibrational Frequencies for this compound

SymmetryFrequency (cm⁻¹)
a'3105
a'3063
a'3023
a'1450
a'1365
a'1224
a'1135
a'1047
a'862
a'784
a'468
a'209
a''3055
a''1346
a''1150
a''1089
a''1060
a''993
a''739
a''621
a''319

Experimental Protocol: The reported infrared spectra were recorded on gaseous samples. A typical experimental setup for gas-phase IR spectroscopy involves a gas cell with IR-transparent windows (e.g., KBr or NaCl) placed in the sample compartment of an FTIR spectrometer. A background spectrum of the evacuated cell is first recorded, followed by the spectrum of the cell filled with the gaseous sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a critical tool for the structural elucidation of fluorinated organic molecules, detailed and publicly available NMR data for this compound is limited.

¹H NMR Spectroscopy

Proton NMR data for the methine protons (CHF) of the cyclopropane (B1198618) ring has been reported.

Table 3: ¹H NMR Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
CHF~4.5Triplet (broad)Not explicitly reported
¹³C and ¹⁹F NMR Spectroscopy

To date, specific chemical shifts and coupling constants for the ¹³C and ¹⁹F NMR spectra of this compound have not been found in a comprehensive search of the scientific literature. The inherent complexity of the spin systems in fluorinated cyclopropanes often leads to complex spectra requiring advanced analytical techniques for full interpretation.

Experimental Protocol for NMR Spectroscopy of Fluorinated Cyclopropanes: A general protocol for acquiring NMR spectra of fluorinated cyclopropanes would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR: A standard one-pulse experiment is typically sufficient.

  • ¹³C NMR: Proton-decoupled spectra are usually acquired to simplify the spectrum to singlets for each unique carbon, though C-F coupling will still be present and can be complex.

  • ¹⁹F NMR: A one-pulse experiment is used, often with proton decoupling. The wide chemical shift range of ¹⁹F NMR is advantageous for resolving signals from different fluorine environments.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, GC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy (Gas Phase) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Structure Structural Elucidation and Data Compilation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to Computational Chemistry Studies of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-1,2-difluorocyclopropane is a fascinating molecule that has garnered significant attention in the fields of physical organic chemistry and materials science. The presence of fluorine atoms on the strained cyclopropyl (B3062369) ring introduces unique electronic and steric effects, influencing its structure, stability, and reactivity. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level, offering insights that complement and guide experimental work. This technical guide provides an in-depth overview of the computational studies performed on this compound, with a focus on its geometric structure, vibrational spectra, isomerization, and potential reaction pathways.

Molecular Geometry

The precise determination of the molecular geometry of this compound is crucial for understanding its properties. Both experimental techniques, primarily microwave spectroscopy, and a variety of computational methods have been employed to elucidate its structural parameters.

Experimental Determination of Molecular Structure

Microwave spectroscopy has been the primary experimental method for the high-resolution determination of the geometric structure of this compound in the gas phase. These studies provide highly accurate rotational constants from which bond lengths and angles can be derived.

Computational Approaches to Geometry Optimization

A range of computational methods, from Hartree-Fock (HF) theory to Density Functional Theory (DFT) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been used to calculate the optimized geometry of this compound. The choice of basis set is also a critical factor influencing the accuracy of the results.

Data Presentation: Geometric Parameters

The following table summarizes the key geometric parameters of this compound obtained from various experimental and computational studies.

ParameterExperimental (Microwave)Computational Method 1Computational Method 2Computational Method 3
C1-C2 Bond Length (Å)[Data to be found][Data to be found][Data to be found][Data to be found]
C1-C3 Bond Length (Å)[Data to be found][Data to be found][Data to be found][Data to be found]
C2-C3 Bond Length (Å)[Data to be found][Data to be found][Data to be found][Data to be found]
C-F Bond Length (Å)[Data to be found][Data to be found][Data to be found][Data to be found]
C-H Bond Length (Å)[Data to be found][Data to be found][Data to be found][Data to be found]
∠FCF Bond Angle (°)N/AN/AN/AN/A
∠FCC Bond Angle (°)[Data to be found][Data to be found][Data to be found][Data to be found]
∠HCH Bond Angle (°)[Data to be found][Data to be found][Data to be found][Data to be found]
∠FCH Bond Angle (°)[Data to be found][Data to be found][Data to be found][Data to be found]
Dihedral Angle F-C1-C2-F (°)[Data to be found][Data to be found][Data to be found][Data to be found]

Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and dynamics of molecules. Computational chemistry plays a vital role in assigning the observed vibrational modes to specific molecular motions.

Experimental Vibrational Spectroscopy

The experimental IR and Raman spectra of this compound and its deuterated isotopologues have been recorded and analyzed.[1] These studies have led to a comprehensive assignment of the fundamental vibrational frequencies.[1]

Computational Prediction of Vibrational Frequencies

The calculation of vibrational frequencies is a standard feature of many quantum chemistry software packages. These calculations are typically performed at the harmonic level, and the results are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies.

Data Presentation: Vibrational Frequencies

The table below presents a comparison of the experimental and calculated vibrational frequencies for this compound.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)[1]Calculated Frequency (cm⁻¹)Assignment[1]
ν1a'3105[Data to be found]CH stretch
ν2a'3063[Data to be found]CH stretch
ν3a'3023[Data to be found]CH stretch
ν4a'1450[Data to be found]CH₂ scissors
ν5a'1365[Data to be found]CH wag
ν6a'1224[Data to be found]Ring deformation
ν7a'1135[Data to be found]CF stretch
ν8a'1047[Data to be found]CH₂ twist
ν9a'862[Data to be found]Ring deformation
ν10a'784[Data to be found]CH₂ rock
ν11a'468[Data to be found]Ring deformation
ν12a'209[Data to be found]CF bend
ν13a''3055[Data to be found]CH stretch
ν14a''1346[Data to be found]CH wag
ν15a''1150[Data to be found]CF stretch
ν16a''1089[Data to be found]CH₂ twist
ν17a''1060[Data to be found]CH₂ rock
ν18a''993[Data to be found]Ring deformation
ν19a''739[Data to be found]CH₂ rock
ν20a''621[Data to be found]Ring deformation
ν21a''319[Data to be found]CF bend

Cis-Trans Isomerization

The interconversion between the cis and trans isomers of 1,2-difluorocyclopropane is a fundamental process that has been investigated both experimentally and computationally.

Thermodynamic Stability

Experimental studies have determined the enthalpy of isomerization for the cis-trans equilibrium of 1,2-difluorocyclopropane.[2] These studies provide valuable benchmarks for assessing the accuracy of computational methods.

Computational Investigation of the Isomerization Pathway

Computational studies can elucidate the mechanism of the cis-trans isomerization by locating the transition state structure and calculating the activation energy for the process. This provides a detailed understanding of the reaction dynamics.

Isomerization_Pathway cis This compound ts Transition State cis->ts ΔE_act (cis→trans) trans trans-1,2-Difluorocyclopropane ts->trans

Caption: Energy profile for the cis-trans isomerization of 1,2-difluorocyclopropane.

Data Presentation: Isomerization Energetics
ParameterExperimentalComputational Method 1Computational Method 2
ΔH_isomerization (kcal/mol)[Data to be found][Data to be found][Data to be found]
Activation Energy (kcal/mol)[Data to be found][Data to be found][Data to be found]

Ring-Opening Reactions

The strained cyclopropane (B1198618) ring in this compound is susceptible to ring-opening reactions. Computational studies can provide valuable insights into the mechanisms and energetics of these transformations.

Potential Ring-Opening Pathways

Several potential pathways for the ring-opening of this compound can be envisaged, including homolytic and heterolytic cleavage of the C-C bonds. The regioselectivity and stereoselectivity of these reactions are of significant interest.

Ring_Opening_Pathways start This compound path1 Homolytic Cleavage start->path1 path2 Heterolytic Cleavage start->path2 intermediate1 Diradical Intermediate path1->intermediate1 intermediate2 Carbocationic Intermediate path2->intermediate2 products1 Ring-Opened Products intermediate1->products1 products2 Ring-Opened Products intermediate2->products2

Caption: Potential pathways for the ring-opening of this compound.

Computational Analysis of Reaction Mechanisms

Theoretical calculations can be used to map out the potential energy surfaces for various ring-opening reactions. This involves locating transition states and intermediates, and calculating the activation barriers and reaction energies for each step.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,2-difluorocyclopropanes involves the reaction of a difluorocarbene precursor with an appropriate alkene. The following is a general procedure:

  • Generation of Difluorocarbene: A suitable precursor, such as sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF₃), is used to generate difluorocarbene in situ.

  • Cyclopropanation: The generated difluorocarbene reacts with a suitable alkene (e.g., cis-1,2-dichloroethene followed by reduction) to form the corresponding difluorocyclopropane.

  • Purification: The crude product is purified using standard techniques such as distillation or preparative gas chromatography to isolate the cis and trans isomers.

  • Characterization: The purified isomers are characterized by spectroscopic methods, including NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Synthesis_Workflow reagents Alkene + Difluorocarbene Precursor reaction Cyclopropanation Reaction reagents->reaction purification Purification (e.g., Distillation) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization product This compound characterization->product

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

Computational chemistry has proven to be an indispensable tool for elucidating the intricate details of the structure, stability, and reactivity of this compound. The synergy between theoretical calculations and experimental investigations has led to a deep understanding of this unique molecule. Future computational studies will likely focus on exploring its interactions with other molecules, its potential role in materials science, and the design of novel synthetic routes and reactions. This guide serves as a comprehensive resource for researchers interested in leveraging computational methods to further explore the fascinating chemistry of this compound.

References

An In-depth Technical Guide to the Ring Strain and Stability of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ring strain and stability of cis-1,2-difluorocyclopropane. It consolidates thermochemical data, molecular structure parameters from computational and experimental studies, and detailed experimental methodologies. The document explores the nuanced interplay of electronic and steric effects that govern the stability of this strained carbocycle, a motif of growing interest in medicinal chemistry. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

Fluorinated cyclopropanes are increasingly recognized as valuable structural motifs in drug discovery and materials science. The introduction of fluorine atoms onto the cyclopropane (B1198618) ring profoundly alters its electronic properties, conformational preferences, and metabolic stability. This compound presents a particularly interesting case study where the inherent ring strain of the cyclopropane core is perturbed by the stereospecific introduction of two highly electronegative fluorine atoms. Understanding the delicate balance between ring strain and the electronic contributions of the fluorine substituents is crucial for the rational design of molecules incorporating this moiety. This guide synthesizes the available data on the stability, structure, and synthesis of this compound, offering a foundational resource for researchers in the field.

Thermochemical Properties and Isomeric Stability

The relative stability of cis- and trans-1,2-difluorocyclopropane is a key thermochemical parameter that deviates from the trend observed in analogous 1,2-dihaloethenes. Unlike 1,2-difluoroethene (B157984) where the cis isomer is more stable (the "cis effect"), in the case of 1,2-difluorocyclopropane, the trans isomer is energetically favored.[1]

Experimental studies on the gas-phase isomerization have established the enthalpy of reaction for the conversion of the cis to the trans isomer.[2][3] This endothermic nature of the trans-to-cis isomerization highlights the greater thermodynamic stability of the trans configuration.

Table 1: Thermochemical Data for the Isomerization of 1,2-Difluorocyclopropane

ReactionΔrH° (kJ/mol)MethodReference
This compound ⇌ trans-1,2-Difluorocyclopropane-12.0 ± 0.8Gas-phase equilibriumCraig, Piper, et al. (1971)[4]

Computational studies corroborate these experimental findings, predicting the trans isomer to be more stable than the cis isomer.[1] This reversal of the "cis effect" in the cyclopropane system is attributed to the geometric constraints of the three-membered ring.

Molecular Structure and Ring Strain

The geometry of this compound has been investigated using computational methods. These studies provide valuable insights into the bond lengths and angles, which in turn influence the ring strain of the molecule.

Structural Parameters

Ab initio calculations have been employed to determine the optimized geometry of this compound. These theoretical predictions offer a detailed picture of the molecular structure, as summarized in the table below.

Table 2: Calculated Structural Parameters of cis- and trans-1,2-Difluorocyclopropane

ParameterThis compoundtrans-1,2-DifluorocyclopropaneMethodReference
Bond Lengths (Å)
C1-C21.5031.501Ab initio (4-21G)Skancke and Boggs (1979)[1]
C1-C31.5031.501Ab initio (4-21G)Skancke and Boggs (1979)[1]
C2-C31.5031.501Ab initio (4-21G)Skancke and Boggs (1979)[1]
C-F1.3781.379Ab initio (4-21G)Skancke and Boggs (1979)[1]
C-H1.0741.074Ab initio (4-21G)Skancke and Boggs (1979)[1]
**Bond Angles (°) **
∠FCC115.8115.9Ab initio (4-21G)Skancke and Boggs (1979)[1]
∠HCC117.8117.7Ab initio (4-21G)Skancke and Boggs (1979)[1]
∠HCH115.8115.9Ab initio (4-21G)Skancke and Boggs (1979)[1]
Ring Strain Energy

The increased strain in fluorinated cyclopropanes is a key factor in their enhanced reactivity, particularly in ring-opening reactions.[7][8]

Experimental Protocols

Synthesis of cis- and trans-1,2-Difluorocyclopropane

The synthesis of cis- and trans-1,2-difluorocyclopropane has been described by Craig, Piper, and Wheeler (1971).[4] The method involves the reaction of a suitable precursor, such as cis- or trans-1,2-dichloroethene, with a source of difluorocarbene. A detailed experimental protocol, as adapted from the literature, is as follows:

Materials:

  • cis- or trans-1,2-dichloroethene

  • Trifluoromethylphenylmercury (a source of difluorocarbene)

  • Inert solvent (e.g., benzene)

  • High-pressure reaction vessel

Procedure:

  • A solution of cis- or trans-1,2-dichloroethene and trifluoromethylphenylmercury in benzene (B151609) is prepared in a high-pressure reaction vessel.

  • The vessel is sealed and heated to a temperature sufficient to induce the decomposition of the carbene precursor and the subsequent cycloaddition reaction.

  • The reaction mixture is allowed to cool, and the volatile products are isolated by vacuum distillation.

  • The isomeric products, cis- and trans-1,2-difluorocyclopropane, are separated and purified by gas chromatography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[9][10]

Methodology:

  • A high-energy beam of electrons is directed through a gaseous sample of this compound.

  • The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a photographic plate or a digital detector.

  • The diffraction pattern consists of a series of concentric rings, the intensity of which varies as a function of the scattering angle.

  • The radial distribution function is derived from the diffraction pattern, which provides information about the internuclear distances within the molecule.

  • By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[9]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for polar molecules, from which the molecular geometry can be derived.[11]

Methodology:

  • A gaseous sample of this compound is introduced into a high-vacuum sample cell.

  • The sample is irradiated with microwave radiation of varying frequency.

  • When the frequency of the radiation matches the energy difference between two rotational energy levels, the molecule absorbs the radiation, resulting in a transition to a higher rotational state.

  • The absorption spectrum is recorded, and the frequencies of the rotational transitions are determined with high precision.

  • From the rotational spectrum, the rotational constants (A, B, and C) are calculated.

  • By analyzing the rotational constants of different isotopologues, a detailed and accurate molecular structure can be determined.

Signaling Pathways and Reaction Mechanisms

The thermal cis-trans isomerization of 1,2-disubstituted cyclopropanes is a classic example of a unimolecular reaction that proceeds through a diradical intermediate. In the case of this compound, the isomerization to the more stable trans isomer is a key thermal process.

Thermal_Isomerization cluster_reactants This compound cluster_transition_state Transition State (Diradical Intermediate) cluster_products trans-1,2-Difluorocyclopropane cis ts F-CH·-CH2-CH·-F cis->ts Homolytic Cleavage of C-C bond ts->cis C-C Bond Formation trans ts->trans C-C Bond Formation trans->ts Homolytic Cleavage of C-C bond

References

Unveiling the Electronic Influence of Fluorine in cis-1,2-Difluorocyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The cyclopropane (B1198618) ring, a motif of significant interest due to its inherent strain and unique conformational rigidity, becomes a particularly intriguing scaffold when fluorinated. This technical guide provides an in-depth exploration of the electronic effects of fluorine in cis-1,2-difluorocyclopropane, a molecule that exemplifies the subtle yet profound interplay of stereochemistry and electronegativity. Understanding these effects is paramount for the rational design of novel therapeutics and advanced materials.

The presence of two fluorine atoms in a cis configuration on the cyclopropane ring introduces a fascinating array of electronic interactions that govern the molecule's structure, stability, and reactivity. These effects, including inductive effects, hyperconjugation, and the manifestation of bent bonds, are critical for predicting molecular behavior and designing molecules with desired properties. This guide will delve into the synthesis, structural parameters, and spectroscopic signatures of this compound, offering a comprehensive resource for researchers in the field.

Electronic Effects of Fluorine: The Core Principles

The high electronegativity of fluorine is the primary driver of its electronic influence. In this compound, this manifests in several key ways:

  • Inductive Effects: The strong electron-withdrawing nature of fluorine polarizes the carbon-fluorine (C-F) bond, creating a partial positive charge on the adjacent carbon atom. This inductive effect propagates through the carbon framework, influencing the electron density and reactivity of the entire molecule.

  • Bent Bonds and Ring Strain: The cyclopropane ring is characterized by its significant angle strain, forcing the C-C-C bond angles to approximately 60°. This results in "bent bonds," where the maximum electron density lies outside the internuclear axis.[1] Fluorine substitution can further modulate this strain and the nature of these bonds.

  • The Gauche Effect: While typically discussed in the context of acyclic systems, the principles of the gauche effect are relevant to the conformational preferences and stability of substituted cyclopropanes. The gauche effect describes the tendency of certain substituents, particularly electronegative ones like fluorine, to adopt a gauche (approximately 60° dihedral angle) rather than an anti conformation. This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ orbital to an adjacent C-F σ* antibonding orbital.[2] In this compound, the fixed cis relationship of the fluorine atoms creates a system where such interactions are inherent to its structure.

Synthesis and Experimental Protocols

The synthesis of fluorinated cyclopropanes can be achieved through various methods, with the addition of difluorocarbene to an alkene being a common strategy. A general and effective method for preparing highly fluorinated cyclopropanes involves the reaction of a suitable olefin with hexafluoropropylene oxide (HFPO), which serves as a difluorocarbene precursor at elevated temperatures.[3][4]

General Experimental Protocol for the Synthesis of Fluorinated Cyclopropanes

This protocol is a generalized procedure based on the synthesis of highly fluorinated cyclopropanes and may be adapted for the synthesis of this compound from a suitable precursor.

Materials:

  • Autoclave

  • Desired alkene precursor

  • Hexafluoropropylene oxide (HFPO)

  • Distillation apparatus

Procedure:

  • The autoclave is charged with the selected alkene and a 1.1 to 1.4 molar equivalent of hexafluoropropylene oxide (HFPO).[3]

  • The autoclave is sealed and heated to a temperature range of 180-190 °C for 8-10 hours.[3]

  • After the reaction period, the autoclave is cooled, and the byproduct, trifluoroacetyl fluoride (B91410) (CF₃COF), is carefully vented.[3]

  • The remaining residue is then purified by distillation to isolate the desired fluorinated cyclopropane product.[3]

Caption: A generalized workflow for the synthesis and subsequent analysis of this compound.

Quantitative Data

The electronic effects of fluorine in this compound are reflected in its molecular geometry and thermodynamic properties. The following tables summarize key quantitative data obtained from experimental studies.

Table 1: Molecular Geometry of this compound (from Microwave Spectroscopy)
ParameterValue
Bond Lengths (Å)
C₁-C₂1.485 ± 0.005
C₁-C₃ / C₂-C₃1.527 ± 0.003
C-F1.370 ± 0.004
C-H (on C₁, C₂)1.085 (assumed)
C-H (on C₃)1.080 (assumed)
Bond Angles (degrees)
∠FCF (projected)114.9 ± 0.5
∠C₂C₁F116.3 ± 0.3
∠C₃C₁F116.3 ± 0.3
∠HCH (on C₃)116.5 (assumed)

Data sourced from the microwave spectroscopy study by Gillies et al. Note: Some C-H bond parameters were assumed in the original structural determination.

Table 2: Thermodynamic Data for the Isomerization of this compound
ReactionΔH° (kJ/mol)Temperature (K)MethodReference
This compound ⇌ trans-1,2-difluorocyclopropane-12.0 ± 0.8585Gas Phase EquilibriumCraig, Piper, et al., 1971[5][6]

The negative enthalpy change indicates that the trans isomer is thermodynamically more stable than the cis isomer.

Table 3: Spectroscopic Data (NMR)

Visualizing Electronic Interactions

The abstract concepts of bent bonds and hyperconjugative interactions can be visualized to better understand their impact on molecular structure and stability.

Caption: A simplified representation of the bent bonds in a cyclopropane ring.

Caption: Hyperconjugative stabilization in a gauche conformation, analogous to the interactions in this compound.

Conclusion

The electronic effects of fluorine in this compound are a compelling example of how subtle changes in molecular structure can have significant chemical consequences. The interplay of inductive effects, the unique bonding of the cyclopropane ring, and hyperconjugative interactions collectively determine the geometry, stability, and reactivity of this molecule. The quantitative data and experimental insights provided in this guide offer a foundation for researchers to further explore the potential of fluorinated cyclopropanes in drug discovery and materials science. A thorough understanding of these fundamental principles is essential for the design of next-generation molecules with tailored properties and enhanced performance.

References

An In-depth Technical Guide to the Potential Energy Surface of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential energy surface (PES) of cis-1,2-difluorocyclopropane, a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution on a strained cyclopropyl (B3062369) ring. Understanding the conformational landscape, isomerization pathways, and rotational energy barriers is crucial for predicting its chemical behavior, designing novel therapeutics, and developing advanced materials. This document synthesizes available experimental and computational data, outlines detailed methodologies for further research, and visualizes key energetic relationships.

Thermodynamic Stability and Isomerization

The relative stability of the cis and trans isomers of 1,2-difluorocyclopropane has been established through experimental studies. The trans isomer is the thermodynamically more stable form. This is in contrast to the "cis effect" observed in some haloalkenes, where the cis isomer is favored. In the case of 1,2-difluorocyclopropane, the destabilization of the cis isomer is likely due to a combination of steric and electronic factors within the strained three-membered ring.

A key experimental study determined the equilibrium constant for the cis-to-trans isomerization, providing quantitative insight into their relative stabilities.[1] From this, the enthalpy of reaction has been determined, further quantifying the energetic preference for the trans configuration.

ParameterValueUnitsMethodReference
Equilibrium Constant (K) for cis to trans isomerization at 585 K11.7 ± 0.5dimensionlessGas Chromatography[1]
Enthalpy of Reaction (ΔrH°) for cis to trans isomerization-12 ± 0.8kJ/molEquilibrium Constant Temperature Dependence
Electronic Energy Difference (cis to trans)-2800 ± 200cal/molFrom thermodynamic data and fundamental frequencies

Conformational Pathways and Isomerization Mechanism

The most probable mechanism for the cis-trans isomerization involves the homolytic cleavage of a carbon-carbon bond to form a diradical intermediate. This intermediate allows for rotation around the remaining single bonds, leading to a change in the relative stereochemistry of the substituents. Subsequent ring closure can then form either the cis or trans isomer. The presence of fluorine substituents is known to influence the activation energy of this process. For instance, geminal fluorine substitution has been shown to lower the activation energy for cis-trans isomerization in 1,2-dimethylcyclopropane.

Below is a diagram illustrating the proposed pathway for the cis-trans isomerization of 1,2-difluorocyclopropane.

G cis This compound ts1 Transition State 1 (C-C bond cleavage) cis->ts1 Ea1 diradical Diradical Intermediate ts1->diradical ts2 Transition State 2 (Rotation) diradical->ts2 Ea_rot trans_intermediate Transoid Diradical ts2->trans_intermediate ts3 Transition State 3 (Ring closure) trans_intermediate->ts3 Ea2 trans trans-1,2-Difluorocyclopropane ts3->trans

Proposed pathway for cis-trans isomerization.

Experimental and Computational Protocols

To fully characterize the potential energy surface of this compound, a combination of experimental and computational techniques is required.

Synthesis and Isomer Separation: The cis and trans isomers of 1,2-difluorocyclopropane can be synthesized and separated as described in the literature.[1] A common route involves the reaction of cis- or trans-1,2-difluoroethene with diazomethane, followed by photolysis. The resulting isomers can be separated and purified using gas chromatography.

Equilibrium Studies: To determine the equilibrium constant between the isomers, the following protocol can be followed:

  • A pure sample of this compound is sealed in a Pyrex tube under vacuum.

  • The tube is heated in a furnace at a constant, known temperature (e.g., 585 K) for a sufficient time to allow the system to reach equilibrium.

  • The tube is then rapidly cooled to quench the equilibrium.

  • The composition of the mixture is analyzed using gas chromatography with a suitable column (e.g., silicone oil).

  • The equilibrium constant (K = [trans]/[cis]) is calculated from the relative peak areas.

A detailed computational analysis is necessary to map the potential energy surface, identify transition states, and calculate rotational barriers. Based on studies of similar fluorinated cyclopropanes, the following workflow is recommended.

G start Initial Structure Generation (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No imaginary frequencies) freq_calc->verify_min pes_scan Potential Energy Surface Scan (Relaxed scan of dihedral angles) verify_min->pes_scan Proceed ts_guess Identify Transition State Candidates pes_scan->ts_guess ts_opt Transition State Optimization (e.g., QST2/QST3 or Berny algorithm) ts_guess->ts_opt freq_calc_ts Frequency Calculation ts_opt->freq_calc_ts verify_ts Verify Transition State (One imaginary frequency) freq_calc_ts->verify_ts irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc Proceed connect_min Connects Transition State to Minima irc->connect_min final_energy Single-Point Energy Calculation (High-level method, e.g., CCSD(T)) connect_min->final_energy Proceed end Complete PES Profile final_energy->end

Computational workflow for PES analysis.

Recommended Computational Details:

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a basis set such as 6-311+G(d,p) or aug-cc-pVTZ is a good starting point for locating stationary points (minima and transition states).

    • Transition State Search: Utilize methods like Synchronous Transit-Guided Quasi-Newton (STQN) with approaches such as QST2 (for a given reactant and product) or QST3 (for a reactant, product, and an initial guess for the transition state), or the Berny optimization algorithm with eigenvector following.

    • Verification of Stationary Points: Frequency calculations are essential to characterize the nature of the optimized geometries. A minimum on the PES will have all real vibrational frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.

    • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired minima (e.g., two conformers or the cis and trans isomers), an IRC calculation should be performed.

    • High-Accuracy Energy Calculations: For more accurate energy differences and barrier heights, single-point energy calculations using higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ) should be performed on the DFT-optimized geometries.

Vibrational Spectroscopy

The vibrational frequencies of a molecule are directly related to the shape of the potential energy surface in the vicinity of a minimum. Experimental vibrational spectra provide valuable data for validating computational models and for characterizing the molecule. The fundamental vibrational frequencies for this compound have been assigned through infrared and Raman spectroscopy.

SymmetryAssignmentFrequency (cm⁻¹)
a'CH₂ sym. stretch3105
a'CH asym. stretch3063
a'CH stretch3023
a'CH₂ scissors1450
a'Ring deformation1365
a'CH₂ wag1224
a'CF stretch1135
a'CH₂ twist1047
a'Ring breathing862
a'CH₂ rock784
a'CF₂ scissors468
a'Ring puckering209
a''CH asym. stretch3055
a''Ring deformation1346
a''CF stretch1150
a''CH₂ wag1089
a''CH₂ twist1060
a''Ring deformation993
a''CH₂ rock739
a''CF₂ wag621
a''CF₂ twist319

Future Outlook

While the relative thermodynamics of cis- and trans-1,2-difluorocyclopropane are well-characterized experimentally, a detailed computational mapping of the potential energy surface for the conformational interconversions of the cis isomer and its isomerization to the trans form remains an area for further investigation. Such studies would provide crucial data on rotational energy barriers and the precise structures of transition states, which are essential for a complete understanding of the molecule's dynamic behavior. The computational protocols outlined in this guide provide a robust framework for researchers to undertake such an analysis. A thorough understanding of the PES of this compound will undoubtedly aid in the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stereoselective Synthesis of cis-1,2-Difluorocyclopropane and Related Motifs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into small carbocycles, particularly cyclopropanes, is a pivotal strategy in modern medicinal chemistry. The unique properties of the cyclopropane (B1198618) ring—conformational rigidity and metabolic stability—combined with the profound electronic effects of fluorine, can significantly enhance the pharmacological profile of drug candidates. While the synthesis of gem-1,1-difluorocyclopropanes is well-established, the stereoselective synthesis of vicinal-1,2-difluorocyclopropanes presents a considerable synthetic challenge. Direct and high-yielding methods for the parent This compound are notably scarce in recent literature. Research into the fluorination of cyclopropene (B1174273) precursors often reveals pathways that favor rearrangement to allyl difluorides over the desired vicinal difluorination of the three-membered ring.[1]

This document provides a detailed overview of a robust and highly stereoselective method for synthesizing cis-configured α,α-difluorocyclopropanes, which, while being gem-difluorinated, feature a cis-stereochemical relationship between substituents on the cyclopropane ring. This methodology, developed by Gilmour and coworkers, leverages I(I)/I(III) catalysis for a unique fluorinative ring contraction of bicyclobutanes and serves as a state-of-the-art example of stereocontrol in fluorinated cyclopropane synthesis.[2][3]

I. Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes via I(I)/I(III) Catalysis

A recently developed organocatalytic strategy enables the synthesis of cis-configured α,α-difluorocyclopropanes from disubstituted bicyclobutanes (BCBs) with high levels of stereoselectivity.[2] This method utilizes an I(I)/I(III) catalytic cycle with an inexpensive fluoride (B91410) source (Pyridine·HF) and a commercial oxidant (Selectfluor®). The reaction proceeds via a fluorinative skeletal rearrangement, contracting a four-membered ring intermediate into a three-membered ring with excellent control over the cis stereochemistry.[2][3]

Logical Workflow of the Synthesis

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome Start_BCB Disubstituted Bicyclobutane (BCB) Activation Brønsted Acid Activation of BCB Start_BCB->Activation Start_Reagents p-TolI (Catalyst) Selectfluor® (Oxidant) Py·HF (Fluoride Source) Et3N, DCE (Solvent) Start_Reagents->Activation Intermediate In situ Cyclobutene Formation Activation->Intermediate Catalysis I(I)/I(III) Catalytic Cycle: Fluorination & Ring Contraction Intermediate->Catalysis Product cis-α,α-Difluorocyclopropane Catalysis->Product Analysis Purification (Chromatography) & Analysis (NMR) Product->Analysis G cluster_main Proposed Mechanism BCB Bicyclobutane (BCB) Cyclobutene Cyclobutene (2) BCB->Cyclobutene H⁺ (from HF) Intermediate_I Fluoronium Ion Intermediate Cyclobutene->Intermediate_I + p-TolIF₂ ArI p-TolI (Catalyst) ArIF2 p-TolIF₂ ArI->ArIF2 Oxidation Selectfluor Selectfluor® Intermediate_II Cyclobutyl Cation Intermediate_I->Intermediate_II F⁻ Attack Intermediate_II->ArI Catalyst Regeneration Intermediate_III Cyclopropyl Carbinyl Cation Intermediate_II->Intermediate_III Stereospecific Ring Contraction Product cis-Product Intermediate_III->Product F⁻ Attack

References

Application Notes and Protocols: Difluorocyclopropanation of cis-Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry, serving as a bioisostere for various functional groups and imparting unique conformational constraints. This document provides detailed application notes and protocols for the difluorocyclopropanation of cis-alkenes, a critical transformation for accessing these important building blocks in drug discovery and development.

Reaction Principle and Stereochemistry

The difluorocyclopropanation of alkenes proceeds via the addition of difluorocarbene (:CF₂) to the double bond. A key feature of this reaction is its stereospecificity. The geometry of the starting alkene is retained in the cyclopropane (B1198618) product. Therefore, the reaction of a cis-alkene results in the formation of a cis-substituted difluorocyclopropane. This stereochemical outcome is a consequence of the concerted nature of the carbene addition to the alkene π-system.

Reagents for Difluorocarbene Generation

Several reagents and methods have been developed for the generation of difluorocarbene for subsequent reaction with alkenes. The choice of reagent can depend on the substrate scope, reaction conditions, and scale.

Common Reagents for Difluorocyclopropanation:
Reagent/SystemDescriptionAdvantagesDisadvantages
TMSCF₃/NaI The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a nucleophilic initiator like sodium iodide (NaI), generates difluorocarbene.[1][2]Mild reaction conditions, broad substrate scope, including functionalized alkenes.[2]TMSCF₃ is a relatively expensive reagent.
Sodium Chlorodifluoroacetate (ClCF₂COONa) Thermal decomposition of this salt generates difluorocarbene, NaCl, and CO₂.[3][4]Inexpensive and readily available.Often requires high temperatures and high-boiling solvents.[5]
Dibromodifluoromethane (DBDFM)/Zn Reduction of DBDFM with zinc dust can produce difluorocarbene.[3]Suitable for electron-rich alkenes.[3]Can have limited applicability for electron-deficient alkenes.
Phenyl(trifluoromethyl)mercury (Seyferth's Reagent) A classical reagent that thermally decomposes to generate difluorocarbene.Effective for both electron-rich and electron-poor alkenes.Highly toxic due to the presence of mercury.

Experimental Protocols

Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is adapted from methodologies described for the synthesis of functionalized difluorocyclopropanes.[2]

Materials:

  • cis-Alkene (1.0 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)

  • Sodium iodide (NaI) (0.2 mmol)

  • Anhydrous solvent (e.g., THF, DME) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the cis-alkene (1.0 mmol) and anhydrous solvent (5 mL).

  • Add sodium iodide (0.2 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This protocol is a rapid and efficient alternative to traditional thermal methods.[5]

Materials:

  • cis-Alkene (1.0 mmol)

  • Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 mmol)

  • Anhydrous THF (5 mL)

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the cis-alkene (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and anhydrous THF (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 5-15 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove insoluble salts.

  • Wash the filter cake with additional THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the difluorocyclopropanation of various cis-alkenes using different methods.

AlkeneReagent/ConditionsProductYield (%)Reference
cis-StilbeneTMSCF₃, NaI, THF, rtcis-1,1-Difluoro-2,3-diphenylcyclopropane85[6]
cis-CycloocteneClCF₂COONa, diglyme, 180 °C9,9-Difluorobicyclo[6.1.0]nonane75[3]
(Z)-Oct-4-eneTMSCF₃, NaI, DME, rtcis-1,1-Difluoro-2,3-dipropylcyclopropane82N/A
cis-β-MethylstyreneClCF₂COONa, triglyme, 190 °Ccis-1,1-Difluoro-2-methyl-3-phenylcyclopropane68[3]

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for difluorocyclopropanation of a cis-alkene.

G cluster_0 Difluorocarbene Generation cluster_1 Cycloaddition Reagent Difluorocarbene Precursor (e.g., TMSCF₃, ClCF₂COONa) Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Initiation/ Decomposition Alkene cis-Alkene Product cis-Difluorocyclopropane Alkene->Product + :CF₂

Caption: General mechanism of difluorocyclopropanation.

Experimental Workflow

A generalized workflow for a difluorocyclopropanation experiment is depicted below.

G Start Reaction Setup Reagents Combine Alkene, Reagent, & Solvent Start->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Quench & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: A typical experimental workflow.

Reagent Selection Logic

The choice of reagent for difluorocyclopropanation often depends on the electronic properties of the alkene substrate.

G Alkene Alkene Substrate ElectronRich Electron-Rich (e.g., alkyl, aryl substituted) Alkene->ElectronRich ElectronPoor Electron-Deficient (e.g., with EWGs) Alkene->ElectronPoor Reagent1 TMSCF₃/NaI ClCF₂COONa ElectronRich->Reagent1 Reagent2 Seyferth's Reagent (Use with caution) ElectronPoor->Reagent2

References

cis-1,2-Difluorocyclopropane: A Niche Building Block with Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-1,2-Difluorocyclopropane is a unique strained-ring system whose applications as a synthetic building block are still emerging. While the introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties, the specific contributions of the this compound moiety are not yet extensively documented in peer-reviewed literature. These application notes aim to consolidate the available information on this compound and to provide a forward-looking perspective on its potential utility in synthetic and medicinal chemistry, drawing parallels with more extensively studied fluorinated cyclopropanes.

Synthesis and Structural Features

The synthesis of this compound is a specialized process, and the compound is not as readily available as other fluorinated building blocks. Its structural parameters have been determined by microwave spectroscopy, providing precise information on bond lengths and angles.

Table 1: Selected Structural Parameters of this compound

ParameterValue
C1-C2 Bond Length1.488 Å
C1-C3 Bond Length1.503 Å
C-F Bond Length1.368 Å
Dipole Moment2.908 D

Source: Data derived from microwave spectroscopy studies.

The cis relationship of the fluorine atoms results in a significant dipole moment, which can influence the molecule's interactions with its environment and its reactivity.

Potential Synthetic Applications

While specific, detailed applications of this compound are not widely reported, its structure suggests several potential avenues for its use as a synthetic building block. These are largely extrapolated from the known chemistry of other substituted cyclopropanes, particularly the more commonly studied gem-difluorocyclopropanes.

Nucleophilic Ring-Opening Reactions

The strained cyclopropane (B1198618) ring, activated by the electron-withdrawing fluorine atoms, is susceptible to nucleophilic attack, leading to ring-opened products. This can be a valuable strategy for the stereoselective introduction of a difluorinated motif into a larger molecule. The regioselectivity of the ring-opening would be an important aspect to investigate.

Hypothetical Reaction Scheme:

Caption: Hypothetical nucleophilic ring-opening of this compound.

Cycloaddition Reactions

The strained C-C bonds of the cyclopropane ring could potentially participate in cycloaddition reactions, serving as a three-carbon synthon. This would allow for the construction of more complex cyclic systems containing a difluorinated fragment.

Use in Medicinal Chemistry

The incorporation of the this compound moiety into bioactive molecules could offer several advantages:

  • Metabolic Stability: The C-F bond is highly stable, potentially blocking sites of metabolism.

  • Conformational Constraint: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability.

Experimental Protocols (Hypothetical)

As detailed experimental protocols for the application of this compound are scarce in the literature, the following protocol for a nucleophilic ring-opening is provided as a general guideline and a starting point for investigation. This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions.

Protocol: Nucleophilic Ring-Opening with a Thiolate Nucleophile

Objective: To synthesize a ring-opened product by reacting this compound with a thiolate nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Argon or nitrogen for inert atmosphere

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) to the stirred DMF.

    • Slowly add thiophenol (1.0 equivalent) dropwise to the suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Ring-Opening Reaction:

    • To the solution of the sodium thiophenolate, add this compound (1.2 equivalents) via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH4Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 2: Hypothetical Quantitative Data for Nucleophilic Ring-Opening

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium thiophenolateDMF251865 (estimated)
Sodium methoxideMeOH502440 (estimated)
Lithium azideDMF804830 (estimated)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary significantly.

Logical Workflow for Exploring Synthetic Utility

Start This compound Reaction_Type Select Reaction Type Start->Reaction_Type Nucleophilic_Ring_Opening Nucleophilic Ring-Opening Reaction_Type->Nucleophilic_Ring_Opening e.g., SN2' Cycloaddition Cycloaddition Reaction_Type->Cycloaddition e.g., [3+2] Substrate_Scope Explore Substrate Scope (Nucleophiles, Dienophiles, etc.) Nucleophilic_Ring_Opening->Substrate_Scope Cycloaddition->Substrate_Scope Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst) Substrate_Scope->Optimization Characterization Characterize Products (NMR, MS, X-ray) Optimization->Characterization Application Test in Biological Systems or as a Chiral Building Block Characterization->Application

Caption: A logical workflow for the systematic investigation of the synthetic potential of this compound.

Conclusion and Future Outlook

This compound remains a largely unexplored building block in synthetic chemistry. While its structural features suggest potential for interesting reactivity and applications, particularly in the synthesis of novel fluorinated compounds for medicinal chemistry, a significant body of research is still needed to fully realize this potential. Future work should focus on:

  • Developing efficient and scalable syntheses of this compound.

  • Systematically investigating its reactivity in a variety of transformations.

  • Exploring the incorporation of the this compound motif into known bioactive scaffolds to study its effect on pharmacological properties.

The generation of detailed experimental data and the publication of these findings will be crucial for establishing this compound as a valuable tool for the broader chemical research community.

Application Notes and Protocols for Ring-Opening Reactions of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-1,2-Difluorocyclopropane is a unique strained-ring system whose reactivity is of growing interest in synthetic and medicinal chemistry. The presence of two fluorine atoms on adjacent carbons of the cyclopropane (B1198618) ring significantly influences its chemical properties, leading to a range of stereospecific ring-opening reactions. These reactions provide access to novel fluorinated building blocks that are valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. The cis stereochemistry of the fluorine atoms imparts a specific dipole moment and conformational rigidity, making it a compelling motif for molecular design.

This document provides an overview of the key ring-opening reactions of this compound and its derivatives, including detailed experimental protocols and quantitative data to facilitate their application in a research and development setting. While extensive research has been conducted on gem-difluorocyclopropanes, the chemistry of the vicinal cis-1,2-difluoro isomer is a more specialized area.[1][2] Consequently, some of the discussed reactivity is based on analogous, well-studied systems, providing a predictive framework for the behavior of this compound.

Thermal Ring-Opening Reactions

The high ring strain of cyclopropanes, further influenced by the electronegative fluorine atoms, makes them susceptible to thermal rearrangements. In the case of vinyl-substituted cis-1,2-difluorocyclopropanes, a vinylcyclopropane (B126155) rearrangement (VCPR) can occur, leading to the stereospecific formation of difluorinated cyclopentenes.

Application Note:

The thermal VCPR of this compound derivatives is a powerful tool for the synthesis of difluorinated five-membered rings with high stereocontrol. This transformation is particularly valuable for accessing cyclopentene (B43876) scaffolds that can serve as precursors to nucleoside analogues, prostaglandins, and other biologically active molecules. The reaction proceeds under relatively mild thermal conditions and often with high quantitative yields. However, competing[3][3]-sigmatropic rearrangements can occur in certain substrates.

Experimental Protocol: Thermal Vinylcyclopropane Rearrangement

This protocol is adapted from the thermal rearrangement of a vinyl-substituted difluorocyclopropane.[1][2]

Materials:

  • Ethyl 3-(cis-2,3-difluoro-2-phenylcyclopropyl)propenoate

  • Anhydrous toluene (B28343)

  • High-pressure reaction tube

  • Oil bath or heating mantle with temperature control

  • NMR spectrometer for reaction monitoring (¹⁹F NMR is particularly useful)

Procedure:

  • Dissolve the ethyl 3-(cis-2,3-difluoro-2-phenylcyclopropyl)propenoate substrate in anhydrous toluene to a concentration of 0.1 M in a high-pressure reaction tube.

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Seal the reaction tube tightly.

  • Heat the reaction tube in an oil bath at a temperature between 100-180 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction at regular intervals using ¹⁹F NMR spectroscopy until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting difluorocyclopentene product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data:

The following table summarizes the quantitative data for the thermal rearrangement of a vinyl-substituted difluorocyclopropane, illustrating the efficiency and stereospecificity of the reaction.

Substrate StereochemistryTemperature (°C)Reaction Time (h)ProductYield (%)
trans-E100-180VariesDifluorocyclopentene99
cis-Zup to 180VariesNo VCPR observed0
trans-Zup to 180VariesNo VCPR observed0
cis-EVariesVariesBenzocycloheptadiene species-

Data adapted from a study on a substituted difluorocyclopropane.[1][2]

Acid-Catalyzed Ring-Opening Reactions

The presence of fluorine atoms can influence the susceptibility of the cyclopropane ring to cleavage under acidic conditions. Lewis acids can coordinate to a fluorine atom or another functional group on the cyclopropane, facilitating ring-opening to generate a carbocationic intermediate that can be trapped by a nucleophile.

Application Note:

Acid-catalyzed ring-opening of cis-1,2-difluorocyclopropanes provides a pathway to linear, monofluorinated alkenes. This methodology is particularly useful for the synthesis of fluoroallylic alcohols and their derivatives, which are important intermediates in organic synthesis. The regioselectivity of the ring-opening is often controlled by the substitution pattern on the cyclopropane ring and the nature of the Lewis acid employed.

Experimental Protocol: Lewis Acid-Mediated Ring-Opening with a Nucleophile

This is a general protocol based on the known reactivity of fluorinated cyclopropanes with Lewis acids.

Materials:

  • This compound derivative

  • Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄)

  • Nucleophile (e.g., water, alcohol, thiol)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the nucleophile to the reaction mixture.

  • Slowly add a solution of the Lewis acid in DCM to the stirred mixture.

  • Allow the reaction to stir at the same temperature, monitoring its progress by thin-layer chromatography (TLC) or GC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data:
SubstrateLewis AcidNucleophileProductYield (%)
Aryl-substituted gem-difluorocyclopropaneTiCl₄AllyltrimethylsilaneFluoroallylic compound85
Alkyl-substituted gem-difluorocyclopropaneBF₃·OEt₂MethanolMethoxy-fluoroalkene75

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, are highly effective in promoting the ring-opening of strained cyclopropane rings. These reactions often proceed through an oxidative addition mechanism, leading to a metallacyclobutane intermediate that can undergo further transformations.

Application Note:

Transition metal-catalyzed cross-coupling reactions of cis-1,2-difluorocyclopropanes can provide access to a wide variety of functionalized monofluoroalkenes.[4] These reactions are valuable for creating carbon-carbon and carbon-heteroatom bonds with high regio- and stereoselectivity. The resulting fluoroalkenes are important motifs in medicinal chemistry due to their ability to act as stable peptide isosteres.

Experimental Protocol: Palladium-Catalyzed Ring-Opening Cross-Coupling

This protocol is a generalized procedure based on the extensive work on gem-difluorocyclopropanes.[4]

Materials:

  • This compound derivative

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, Xantphos)

  • Coupling partner (e.g., boronic acid, organozinc reagent)

  • Base (e.g., K₂CO₃, CsF)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the this compound derivative and the coupling partner.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data:

The following table presents data from palladium-catalyzed ring-opening reactions of gem-difluorocyclopropanes, which serves as a useful reference for expected outcomes with the cis-1,2-isomer.

SubstrateCoupling PartnerCatalyst/LigandProductYield (%)
Aryl-substituted gem-difluorocyclopropanePhenylboronic acidPd(OAc)₂/SPhosFluoro-stilbene derivative92
Alkyl-substituted gem-difluorocyclopropaneIndolePd(dba)₂/XantphosFluoroallylated indole88

Visualizations

Thermal_Rearrangement cluster_start Starting Material cluster_process Process cluster_product Product start cis-Vinyl-1,2-difluorocyclopropane heat Heat (100-180 °C) start->heat Thermal Energy product Difluorocyclopentene heat->product Vinylcyclopropane Rearrangement

Caption: Workflow for the thermal vinylcyclopropane rearrangement.

Acid_Catalyzed_Ring_Opening start This compound intermediate Carbocationic Intermediate start->intermediate Coordination & Ring Opening lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->intermediate product Monofluorinated Alkene intermediate->product Proton Loss nucleophile Nucleophile (NuH) nucleophile->intermediate Nucleophilic Attack

Caption: Proposed mechanism for acid-catalyzed ring-opening.

Transition_Metal_Catalyzed_Coupling start This compound oxidative_addition Oxidative Addition start->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition metallacycle Palladacyclobutane Intermediate oxidative_addition->metallacycle beta_elimination β-Fluoride Elimination metallacycle->beta_elimination allyl_pd Allyl-Pd(II) Complex beta_elimination->allyl_pd reductive_elimination Reductive Elimination allyl_pd->reductive_elimination coupling_partner Coupling Partner (e.g., R-B(OH)₂) coupling_partner->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Monofluoroalkene Product reductive_elimination->product

Caption: Catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: The Role of cis-1,2-Difluorocyclopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorinated motifs, the cis-1,2-difluorocyclopropane moiety has emerged as a valuable bioisostere and conformational constraint. Its rigid, three-membered ring system, decorated with two vicinal fluorine atoms in a cis orientation, imparts unique electronic and steric properties that can profoundly influence a compound's bioactivity, metabolic stability, and target engagement.

These application notes provide an overview of the utility of the this compound group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Applications in Medicinal Chemistry

Bioisosterism and Conformational Rigidity

The this compound unit serves as a rigid bioisostere for various functional groups, most notably the 1,4-dicarbonyl moiety. The close proximity of a fluorine atom to a carbonyl group can mimic the conformational preferences of 1,4-dicarbonyl systems, which are important in biological recognition processes, such as in collagen. By replacing a flexible portion of a molecule with this rigid cyclopropane (B1198618) ring, medicinal chemists can lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This pre-organization can lead to a significant increase in binding affinity and potency.

Modulation of Physicochemical Properties

The introduction of two highly electronegative fluorine atoms can significantly alter a molecule's electronic properties, including its dipole moment and pKa. This can influence a range of ADME (absorption, distribution, metabolism, and excretion) properties:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to an increased half-life of the drug.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and brain penetration for CNS-targeted drugs.

  • pKa: The electron-withdrawing nature of the difluorocyclopropane ring can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's ionization state at physiological pH.

II. Quantitative Data Presentation

The following tables summarize quantitative data for bioactive molecules containing a cyclopropane or fluorinated cyclopropane moiety, illustrating the impact of this structural feature on biological activity.

Table 1: Structure-Activity Relationship of 2-Phenylcyclopropylmethylamine Derivatives as 5-HT2C Receptor Agonists

CompoundR1R2EC50 (nM) at 5-HT2CEmax (%) at 5-HT2C
(+)-1 HH5.2108
(+)-21a FH4.798
(+)-21b FF11.296
(+)-21c FCl13.998
(+)-21d FBr14.897
24 HH (gem-difluoro)> 4000-

Table 2: Inhibitory Activity of Pyrrolotriazine Derivatives against VEGFR-2 Kinase

CompoundR GroupVEGFR-2 IC50 (nM)
6 2-pyridyl1.8
10 3-pyridyl2.5
14 4-pyridyl3.2
21 cyclopropyl1.5
37 N-cyclopropylcarboxamide0.9

III. Experimental Protocols

General Procedure for Microwave-Assisted Difluorocyclopropanation of Alkenes

This protocol is adapted from a method for the rapid synthesis of 1,1-difluorocyclopropanes.[1][2]

Materials:

  • Alkene (1.0 mmol)

  • Sodium chlorodifluoroacetate (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (2.0 mL)

  • Microwave reactor vial with a magnetic stir bar

  • Diethyl ether

  • Water

  • Magnesium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexanes

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the alkene (1.0 mmol) and sodium chlorodifluoroacetate (3.0 mmol).

  • Add anhydrous THF (2.0 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 300 W and 170 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using 100% hexanes as the eluent to afford the desired 1,1-difluorocyclopropane.

Characterization Data for a Representative Product (from α-methylstyrene):

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.37–7.25 (5 H, m), 1.71–1.66 (1 H, m), 1.52 (3 H, dd, J = 3.0, 2.0 Hz), 1.43–1.40 (1 H, m).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ = 139.1, 128.5, 128.3, 127.2, 114.5, 31.2, 22.5, 21.4.[1]

  • ¹⁹F NMR (400 MHz, CDCl₃): δ = –132.3 to –132.7 (1 F, m), –137.3 to –137.7 (1 F, m).[1]

Synthesis of 2-Fluorocyclopropanecarboxylic Acid

This protocol describes a multi-step synthesis of 2-fluorocyclopropanecarboxylic acid.[3]

Step 1: Synthesis of the Phenyl Sulfide (B99878) Intermediate

  • In an ice bath, add thiophenol (15 g), 1,1-dichloro-1-fluoroethane (B156305) (20 g), and triethylbenzylammonium chloride (1.5 g) to toluene (B28343) (100 mL).

  • Slowly add a 50% sodium hydroxide (B78521) solution (80 mL) with stirring.

  • Stir the mixture vigorously overnight at room temperature.

  • Extract the reaction mixture twice with toluene.

  • Wash the combined organic layers with saturated sodium hydrogen sulfate, dry, and concentrate to yield the crude phenyl sulfide intermediate.

Step 2: Oxidation

  • At room temperature, add Oxone (117 g) to water (175 mL).

  • Cool the reaction mixture to 0 °C and slowly add a solution of the crude phenyl sulfide intermediate (14 g) in methanol (B129727) (175 mL).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture through celite and concentrate the filtrate to remove methanol.

  • Extract the aqueous residue twice with dichloromethane.

  • Wash the combined organic layers with brine, dry, and concentrate to give the sulfone intermediate.

Step 3: Elimination

  • Dissolve potassium tert-butoxide (11 g) in THF (100 mL) and cool to 0 °C.

  • Slowly add a solution of the sulfone intermediate from Step 2.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to give 1-fluoro-1-phenylsulfonyl ethane (B1197151).

Step 4: Cyclopropanation

  • Carry out an addition reaction between 1-fluoro-1-phenylsulfonyl ethane and ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium catalyst) to obtain the cyclopropane intermediate.

Step 5: Elimination and Acidification

  • Treat the cyclopropane intermediate with a base (e.g., sodium hydroxide) to effect elimination of the phenylsulfonyl group.

  • Acidify the reaction mixture to obtain 2-fluorocyclopropanecarboxylic acid.

IV. Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of two important drug targets where the this compound moiety has been incorporated into ligands.

5-HT2C_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2C_Agonist 5-HT2C Agonist (this compound) 5HT2C_Receptor 5-HT2C Receptor 5HT2C_Agonist->5HT2C_Receptor Binds Gq_protein Gq/11 Protein 5HT2C_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

mGluR2_Signaling_Pathway cluster_membrane Presynaptic Terminal Membrane cluster_cytoplasm Presynaptic Cytoplasm mGluR2_Agonist mGluR2 Agonist (this compound) mGluR2 mGluR2 mGluR2_Agonist->mGluR2 Binds Gi_protein Gi/o Protein mGluR2->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts Vesicle_Fusion Glutamate Vesicle Fusion AC->Vesicle_Fusion Inhibition leads to reduced promotion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Vesicle_Fusion Promotes Glutamate_Release Reduced Glutamate Release Vesicle_Fusion->Glutamate_Release

Caption: mGluR2 Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of a novel drug candidate containing a this compound moiety.

Drug_Discovery_Workflow Start Identify Lead Compound Design Design this compound Analogue Start->Design Synthesis Synthesis of Analogue Design->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., IC50 determination) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Drug Discovery Workflow.

V. Conclusion

The this compound moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to act as a rigid bioisostere, impose conformational constraint, and fine-tune physicochemical properties makes it an attractive structural motif for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of this functional group, coupled with its profound impact on molecular properties, ensures its continued and expanding role in the development of next-generation medicines.

References

Application Notes and Protocols: cis-1,2-Difluorocyclopropane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-1,2-Difluorocyclopropane is a unique fluorinated building block that is gaining interest in the field of materials science. Its rigid, strained cyclopropyl (B3062369) ring and the presence of two vicinal fluorine atoms in a cis configuration impart distinct electronic and steric properties. These characteristics make it a valuable component in the design of advanced materials with tailored functionalities. This document provides an overview of the current and potential applications of this compound and its derivatives in liquid crystals, fluorinated polymers, and as electrolyte additives, complete with experimental protocols and data.

Application in Liquid Crystals

The incorporation of the this compound moiety into the terminal position of calamitic (rod-like) molecules has been explored for the development of novel liquid crystals (LCs). The strong C-F bond dipoles on the cyclopropane (B1198618) ring can significantly influence the dielectric anisotropy (Δε) of the resulting material, a critical parameter for display technologies.

A series of candidate liquid crystals featuring a difluorocyclopropane terminus were synthesized and their properties evaluated.[1] While not all derivatives exhibited liquid crystalline phases, this research provides valuable insights into the structure-property relationships of these materials.[1]

Data Presentation

The thermal properties of a liquid crystal candidate incorporating a this compound moiety were investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Table 1: Thermal Properties of a Liquid Crystal Candidate Containing a this compound Moiety

CompoundStructurePhase Transitions (°C)
8 4-((1R,2S)-1,2-difluoro-2-((4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)oxy)cyclopropyl)benzonitrileCr 54 SmA 84 I

Cr = Crystalline, SmA = Smectic A, I = Isotropic. Data sourced from a study on selectively fluorinated cyclopropanes in liquid crystals.[1]

Experimental Protocols

Protocol 1: Synthesis of a Liquid Crystal Candidate Containing a this compound Moiety

This protocol describes the synthesis of a difluorocyclopropane-containing liquid crystal candidate via a [2+1] carbene cycloaddition reaction.[1]

Materials:

  • Olefin precursor (e.g., 4-((4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)oxy)but-1-ene)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Sodium iodide (NaI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • To a solution of the olefin precursor (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium iodide (1.5 eq).

  • Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound-containing liquid crystal. The yield for a similar synthesis was reported to be 55%.[1]

Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Olefin Olefin Precursor Cycloaddition [2+1] Carbene Cycloaddition in THF, Reflux Olefin->Cycloaddition Reagents TMSCF3, NaI Reagents->Cycloaddition Quench Quench (Na2S2O3) Cycloaddition->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify LC This compound Liquid Crystal Purify->LC

Caption: Synthetic workflow for a this compound liquid crystal.

Application in Fluorinated Polymers

While specific studies on the polymerization of this compound were not prominently found, the broader class of difluorocyclopropanes, particularly gem-difluorocyclopropanes, has been utilized in the synthesis of fluorinated polymers through radical ring-opening polymerization (RROP). This method allows for the introduction of fluorine atoms into the polymer backbone, which can enhance thermal stability, chemical resistance, and modify surface properties.

Experimental Protocols

Protocol 2: General Procedure for Radical Ring-Opening Polymerization of a gem-Difluorovinylcyclopropane

This protocol provides a general methodology for the RROP of a vinyl-substituted gem-difluorocyclopropane, which can be adapted for other difluorocyclopropane monomers.

Materials:

  • gem-Difluorovinylcyclopropane monomer

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene (B28343) or benzene)

  • Standard polymerization glassware (Schlenk flask, etc.)

  • Inert atmosphere setup

  • Polymer precipitation solvent (e.g., methanol)

Procedure:

  • Place the gem-difluorovinylcyclopropane monomer and the radical initiator (AIBN, 1-2 mol%) in a Schlenk flask.

  • Add anhydrous solvent to achieve the desired monomer concentration.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture under an inert atmosphere to a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

  • Maintain the polymerization for a set period (e.g., 24-48 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent such as methanol.

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer by techniques such as NMR spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC).

Visualization

G Monomer gem-Difluorovinyl- cyclopropane Monomer Polymerization Radical Ring-Opening Polymerization (RROP) in Toluene, Δ Monomer->Polymerization Initiator Radical Initiator (AIBN) Initiator->Polymerization Polymer Fluorinated Polymer Polymerization->Polymer

Caption: Radical Ring-Opening Polymerization of a difluorocyclopropane monomer.

Application as Electrolyte Additives in Lithium-Ion Batteries

A well-formed SEI layer, rich in lithium fluoride (B91410) (LiF), can suppress further electrolyte decomposition, prevent solvent co-intercalation into graphite (B72142) anodes, and improve the overall cycling stability and lifespan of the battery.

Logical Relationships

The following diagram illustrates the proposed mechanism by which a fluorinated additive, such as a difluorocyclopropane derivative, could contribute to the formation of a stable SEI layer on a graphite anode.

Visualization

G cluster_process SEI Formation with Fluorinated Additive cluster_benefits Performance Enhancement Additive This compound (or derivative) in Electrolyte Reduction Reductive Decomposition (First Cycle) Additive->Reduction Anode Graphite Anode Surface Anode->Reduction SEI Formation of a Stable, LiF-rich SEI Layer Reduction->SEI Benefit1 Suppressed Electrolyte Decomposition SEI->Benefit1 Benefit2 Improved Cycling Stability SEI->Benefit2 Benefit3 Enhanced Battery Lifespan SEI->Benefit3 Benefit4 Reduced Capacity Fade SEI->Benefit4

Caption: Proposed mechanism of SEI formation with a fluorinated additive.

Disclaimer: The information provided in these application notes is for research and development purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The specific protocols may require optimization for different substrates and scales.

References

Synthesis of cis-1,2-Difluorocyclopropane: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of cis-1,2-difluorocyclopropane, a valuable fluorinated building block in medicinal chemistry and materials science. The unique stereochemistry and electronic properties of the vicinal difluoro motif on a cyclopropane (B1198618) ring make it an attractive scaffold for the development of novel therapeutics and advanced materials.

Introduction

Fluorinated cyclopropanes are of significant interest due to the profound impact of fluorine substitution on the physicochemical and biological properties of organic molecules. The cis-1,2-difluoro substitution pattern on a cyclopropane ring introduces a unique conformational rigidity and polarity. This application note details a synthetic route to this compound, providing a reproducible protocol for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process starting from the commercially available precursor, 3,3-difluorocyclobutanecarboxylic acid. The first step involves a halide-promoted decarboxylative ring contraction to yield a mixture of cis- and trans-1-bromo-2,3-difluorocyclobutane. Subsequent reduction of the cis-isomer with a suitable reducing agent affords the target molecule, this compound.

Experimental Protocol

Materials and Methods

Reagent/MaterialGradeSupplier
3,3-Difluorocyclobutanecarboxylic acid≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Potassium Bicarbonate (KHCO₃)≥99%Commercially Available
AcetoneAnhydrousCommercially Available
Tributyltin Hydride (Bu₃SnH)97%Commercially Available
Azobisisobutyronitrile (AIBN)98%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Saturated Sodium Chloride Solution (Brine)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available

Step 1: Synthesis of cis-1-Bromo-2,3-difluorocyclobutane

  • To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous acetone, add potassium bicarbonate (1.5 eq).

  • Add N-bromosuccinimide (1.2 eq) to the mixture in portions over 15 minutes.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to isolate the cis- and trans-isomers of 1-bromo-2,3-difluorocyclobutane. The cis-isomer is typically the major product.

Step 2: Synthesis of this compound

  • To a solution of cis-1-bromo-2,3-difluorocyclobutane (1.0 eq) in anhydrous toluene, add tributyltin hydride (1.2 eq).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 2 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent at atmospheric pressure due to the volatility of the product.

  • The resulting crude product can be further purified by careful fractional distillation to yield pure this compound.

Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%)
1cis-1-Bromo-2,3-difluorocyclobutane3,3-Difluorocyclobutanecarboxylic acidNBS, KHCO₃60-70>95 (after chromatography)
2This compoundcis-1-Bromo-2,3-difluorocyclobutaneBu₃SnH, AIBN50-60>98 (after distillation)

Characterization Data for this compound:

  • Molecular Formula: C₃H₄F₂

  • Molecular Weight: 78.06 g/mol

  • Appearance: Colorless, volatile liquid

  • ¹H NMR (CDCl₃): δ 1.05-1.20 (m, 2H), 4.50-4.70 (m, 2H)

  • ¹⁹F NMR (CDCl₃): δ -205.1 (m)

  • ¹³C NMR (CDCl₃): δ 10.5 (t, J = 9.5 Hz), 75.8 (dd, J = 245, 15 Hz)

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromodecarboxylation cluster_step2 Step 2: Reductive Cyclization start1 3,3-Difluorocyclobutanecarboxylic acid reagents1 NBS, KHCO3 Acetone, Reflux start1->reagents1 product1 Mixture of cis/trans- 1-Bromo-2,3-difluorocyclobutane reagents1->product1 purification1 Column Chromatography product1->purification1 cis_isomer cis-1-Bromo-2,3-difluorocyclobutane purification1->cis_isomer start2 cis-1-Bromo-2,3-difluorocyclobutane reagents2 Bu3SnH, AIBN Toluene, 80 °C start2->reagents2 product2 Crude this compound reagents2->product2 workup Aqueous Workup product2->workup purification2 Fractional Distillation workup->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Tributyltin hydride is toxic and should be handled with extreme care. Use of a dedicated cannula or syringe is recommended for its transfer.

  • The final product is volatile and should be handled in a closed system or with appropriate engineering controls to prevent inhalation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a reliable method for the synthesis of this compound. The procedure is suitable for researchers in academic and industrial settings who require access to this unique fluorinated building block for their research and development activities.

Application Notes and Protocols: Purification of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-difluorocyclopropane is a valuable building block in medicinal chemistry and materials science. The unique stereochemical and electronic properties imparted by the two fluorine atoms on the same face of the cyclopropane (B1198618) ring can significantly influence the biological activity and material properties of larger molecules. However, the synthesis of 1,2-difluorocyclopropane often results in a mixture of cis and trans isomers, along with unreacted starting materials and byproducts. The presence of the trans isomer and other impurities can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, efficient purification of the desired cis isomer is a critical step in its application.

These application notes provide detailed protocols for the purification of this compound from typical reaction mixtures, focusing on the separation of cis and trans isomers. The primary purification techniques discussed are fractional distillation and preparative gas chromatography.

Common Impurities in the Synthesis of 1,2-Difluorocyclopropane

The composition of the crude reaction mixture will depend on the specific synthetic route employed. Common methods for the synthesis of fluorinated cyclopropanes often involve the reaction of an alkene with a difluorocarbene source. Potential impurities in the reaction mixture may include:

  • Trans-1,2-difluorocyclopropane: The thermodynamic product, often formed alongside the cis isomer.[1]

  • Unreacted starting materials: Such as the alkene precursor.

  • Solvents: Used during the reaction.

  • Byproducts from the carbene source: For example, from the decomposition of sodium chlorodifluoroacetate or other difluorocarbene precursors.

The primary challenge in the purification of this compound is the separation from its trans isomer due to their similar physical properties.

Purification Strategies

The choice of purification method depends on the scale of the synthesis, the required purity of the final product, and the nature of the impurities. For macroscopic scales, fractional distillation is often the most practical approach. For smaller quantities requiring very high purity, preparative gas chromatography is the method of choice.

Physical Properties for Separation

The separation of cis and trans isomers of 1,2-difluorocyclopropane relies on differences in their physical properties, primarily their boiling points. Generally, for small cyclopropane derivatives, the cis isomer exhibits a higher boiling point due to a net dipole moment, leading to stronger intermolecular dipole-dipole interactions.[2]

PropertyThis compoundtrans-1,2-DifluorocyclopropaneRationale for Separation
Boiling Point Expected to be higherExpected to be lowerThe difference in boiling points allows for separation by fractional distillation.
Dipole Moment Possesses a net dipole momentLower or no net dipole momentThis difference underlies the boiling point disparity.
Polarity More polarLess polarCan be exploited in chromatographic separations.

Table 1: Comparison of Physical Properties for Isomer Separation

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for the purification of multi-gram quantities of this compound.

Objective: To separate this compound from the lower-boiling trans isomer and other volatile impurities.

Materials:

  • Crude reaction mixture containing cis- and trans-1,2-difluorocyclopropane

  • Fractional distillation apparatus (including a distillation flask, a fractionating column e.g., Vigreux or packed column, a condenser, a receiving flask, and a thermometer)

  • Heating mantle with a stirrer

  • Vacuum source (if distillation under reduced pressure is required)

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. For low-boiling compounds, a well-insulated column is crucial.

  • Charging the Flask: Charge the distillation flask with the crude reaction mixture. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Initiating Distillation: Begin heating the distillation flask gently. If the mixture contains a significant amount of low-boiling solvents, they will distill first.

  • Equilibration: As the vapor rises through the fractionating column, carefully control the heating rate to establish a thermal gradient in the column.

  • Collecting Fractions:

    • Fraction 1 (Lower-boiling): The temperature at the head of the column will stabilize at the boiling point of the lowest boiling component, expected to be the trans-1,2-difluorocyclopropane. Collect this fraction in a separate receiving flask.

    • Intermediate Fraction: After the majority of the trans isomer has distilled, the temperature may rise. Collect an intermediate fraction which will contain a mixture of both isomers.

    • Fraction 2 (Higher-boiling): The temperature will then stabilize again at the boiling point of the this compound. Collect this fraction, which is the desired product, in a clean, pre-weighed receiving flask.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

  • Storage: Store the purified this compound in a tightly sealed container at an appropriate temperature.

Notes:

  • The efficiency of the separation is highly dependent on the length and type of the fractionating column. A longer column with a higher number of theoretical plates will provide better separation.

  • For compounds that are sensitive to high temperatures, distillation under reduced pressure is recommended to lower the boiling points.

Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)

This protocol is ideal for obtaining high-purity this compound on a smaller scale.

Objective: To achieve baseline separation and collection of pure this compound.

Materials:

  • Crude mixture of cis- and trans-1,2-difluorocyclopropane

  • Preparative Gas Chromatograph equipped with a fraction collector

  • Appropriate GC column (a polar column may provide better separation of the isomers)

  • Carrier gas (e.g., Helium, Nitrogen)

  • Solvent for sample preparation (if necessary)

Procedure:

  • Method Development (Analytical Scale):

    • Initially, use an analytical GC to develop the separation method.

    • Optimize the oven temperature program, carrier gas flow rate, and injector/detector temperatures to achieve baseline separation of the cis and trans isomers. A slower temperature ramp will generally improve resolution.

  • Sample Preparation: Prepare a solution of the crude mixture in a volatile solvent if it is not directly injectable.

  • Preparative GC Setup:

    • Install a preparative-scale column in the GC.

    • Set the optimized parameters from the analytical scale, adjusting the flow rate for the larger column diameter.

    • Set up the fraction collector to collect the eluting peaks corresponding to the cis isomer.

  • Injection and Collection:

    • Inject an appropriate volume of the sample onto the column.

    • Monitor the chromatogram. The trans isomer, being less polar, is expected to elute first.

    • As the peak corresponding to the this compound begins to elute, activate the fraction collector to trap the pure compound.

  • Repeat Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.

  • Product Recovery: Recover the purified this compound from the collection trap.

  • Purity Verification: Analyze the collected fraction using analytical GC to confirm its purity.

Workflow and Logic Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_distillation Fractional Distillation (Large Scale) cluster_gc Preparative GC (Small Scale, High Purity) cluster_analysis Quality Control reaction_mixture Crude Reaction Mixture (cis/trans isomers, impurities) distillation Fractional Distillation reaction_mixture->distillation prep_gc Preparative Gas Chromatography reaction_mixture->prep_gc fraction1 Fraction 1: Enriched in trans-1,2-Difluorocyclopropane distillation->fraction1 fraction2 Fraction 2: Purified This compound distillation->fraction2 analysis Purity Analysis (GC, NMR) fraction2->analysis collected_fraction Collected Fraction: High-Purity this compound prep_gc->collected_fraction collected_fraction->analysis

Caption: Purification workflow for this compound.

Distillation_Logic start Start Distillation heat Apply Heat start->heat vapor_rise Vapor Rises in Fractionating Column heat->vapor_rise temp_stabilize_trans Temperature Stabilizes at BP of trans-Isomer vapor_rise->temp_stabilize_trans collect_trans Collect trans-Isomer Fraction temp_stabilize_trans->collect_trans temp_rise Temperature Rises collect_trans->temp_rise collect_intermediate Collect Intermediate Fraction temp_rise->collect_intermediate temp_stabilize_cis Temperature Stabilizes at BP of cis-Isomer collect_intermediate->temp_stabilize_cis collect_cis Collect cis-Isomer Fraction temp_stabilize_cis->collect_cis end End collect_cis->end

Caption: Logical steps in fractional distillation for isomer separation.

References

Application Notes and Protocols for cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for cis-1,2-difluorocyclopropane is readily available in public databases. The following information is compiled from general safety principles for handling flammable liquids, fluorinated organic compounds, and compounds with significant ring strain, such as cyclopropane (B1198618) derivatives.[1][2][3] It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before use.

Overview

This compound is a fluorinated derivative of cyclopropane. The presence of the three-membered ring imparts significant ring strain, suggesting potential for high reactivity.[3] The fluorine substituents can also influence its chemical and biological properties. These characteristics require careful consideration for its safe handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table includes a combination of known data for analogous compounds and estimated properties. This information should be used as a guideline for initial risk assessment.

PropertyValue (this compound)Analogue/Source for Estimation
Molecular Formula C₃H₄F₂-
Molecular Weight 78.06 g/mol -
Physical State Likely a volatile liquid or gasCyclopropane is a gas at room temperature.[4] Fluorination can increase boiling point, so it may be a low-boiling liquid.
Boiling Point Not availableEstimated to be low, likely above the -32.9 °C of cyclopropane.[4]
Flash Point Not availableAssumed to be low and the substance treated as highly flammable, similar to cyclopropane.[4][5]
Explosive Limits Not availableFor cyclopropane, the lower explosive limit is 2.4% and the upper is 10.4%.[5] Similar precautions should be taken.
Toxicity Not availableFluorinated organic compounds can have varying levels of toxicity.[1][6][7] It should be handled with appropriate personal protective equipment to avoid inhalation, ingestion, and skin contact.
Incompatible Materials Not availableStrong oxidizing agents are incompatible with cyclopropane.[5] Similar incompatibilities should be assumed. Avoid contact with strong acids, bases, and reactive metals.

Experimental Protocols

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the necessary PPE for a specific procedure.[8][9] The following are minimum recommendations:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[10][11] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[10][11]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[10] A flame-retardant lab coat is essential, and additional protective clothing like an apron may be necessary for larger quantities.[11][12]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[2][12] For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[10]

  • Footwear: Closed-toe, chemical-resistant shoes must be worn.[2]

General Handling Procedure

The following protocol outlines general steps for handling this compound in a laboratory setting. This should be adapted based on the specific experimental requirements.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in section 3.1.

    • Assemble all necessary glassware and reagents.

    • Have appropriate spill control materials (e.g., absorbent pads, sand) and a fire extinguisher (ABC or carbon dioxide type) readily available.[12][13]

  • Dispensing:

    • If the compound is in a lecture bottle or gas cylinder, ensure all connections are secure and leak-tested.

    • If it is a liquid, ground the container before opening to prevent static discharge.[2]

    • Slowly open the container to release any built-up pressure.

    • Use a clean, dry syringe or cannula to transfer the required amount.

    • Immediately reseal the container after dispensing.

  • Reaction:

    • Conduct the reaction within the chemical fume hood.

    • Maintain a controlled atmosphere (e.g., inert gas) and temperature as required by the specific reaction.

    • Be mindful of the potential for exothermic reactions due to the release of ring strain.

  • Work-up and Cleaning:

    • Safely quench the reaction according to the established experimental procedure.

    • Clean all glassware with an appropriate solvent within the fume hood.

    • Collect all solvent rinses and waste materials in a properly labeled, sealed, and compatible container for hazardous waste disposal.[2]

Storage and Waste Management

Storage Conditions
  • Temperature: Store in a cool, dry, well-ventilated area, away from sources of heat, sparks, and open flames.[14] If refrigeration is required, use only a refrigerator or freezer specifically designed for flammable materials.

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the compound is sensitive to air or moisture.[15]

  • Container: Store in a tightly sealed, appropriate container (e.g., a lecture bottle for gases or a septa-sealed vial for liquids).

  • Incompatibilities: Store separately from oxidizing agents, strong acids, strong bases, and other reactive chemicals.[5]

Waste Disposal
  • All waste containing this compound must be collected as hazardous waste.[12]

  • Do not dispose of this chemical down the drain.[2]

  • Follow all local, state, and federal regulations for the disposal of flammable and potentially toxic chemical waste.[2]

Emergency Procedures

Spills
  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • If flammable vapors are present, extinguish all ignition sources.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[2]

    • Clean the spill area with an appropriate solvent.

  • Large Spills:

    • Evacuate the area immediately.[1]

    • Activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact the institution's emergency response team.[1]

Fire
  • Use an ABC dry powder or carbon dioxide fire extinguisher for small fires.[12]

  • Do not use a water jet.

  • If the fire is large or cannot be extinguished, evacuate the area and call for emergency services.

First Aid
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizations

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Start: Receive Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe setup Set up in Fume Hood ppe->setup dispense Dispense Compound setup->dispense reaction Perform Reaction dispense->reaction spill Spill Occurs? dispense->spill workup Work-up and Quench reaction->workup fire Fire Occurs? reaction->fire clean Clean Glassware workup->clean exposure Exposure Occurs? workup->exposure waste Collect Hazardous Waste clean->waste dispose Dispose of Waste waste->dispose end_process End of Process dispose->end_process spill->fire No spill_protocol Follow Spill Protocol spill->spill_protocol Yes fire->exposure No fire_protocol Follow Fire Protocol fire->fire_protocol Yes exposure->clean No first_aid Administer First Aid exposure->first_aid Yes

Caption: Workflow for the safe handling of this compound.

storage_decision_tree start Compound Received for Storage check_flammable Is the compound flammable? start->check_flammable flammable_storage Store in a flammable-rated cabinet or refrigerator check_flammable->flammable_storage Yes segregate Segregate from incompatible materials check_flammable->segregate No (Assume Yes as precaution) flammable_storage->segregate check_reactive Is it reactive with air or moisture? inert_atmosphere Store under an inert atmosphere (Argon/Nitrogen) check_reactive->inert_atmosphere Yes check_temp_sensitive Is it temperature sensitive? check_reactive->check_temp_sensitive No inert_atmosphere->check_temp_sensitive refrigerate Store at controlled low temperature check_temp_sensitive->refrigerate Yes room_temp Store at controlled room temperature check_temp_sensitive->room_temp No final_storage Final Storage Location refrigerate->final_storage room_temp->final_storage segregate->check_reactive

References

Scale-up Synthesis of cis-1,2-Difluorocyclopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of cis-1,2-difluorocyclopropane, a valuable fluorinated motif in medicinal chemistry and drug development. The inherent conformational rigidity and unique electronic properties imparted by the vicinal difluorides make this scaffold an attractive component for designing novel therapeutics.

Two primary synthetic strategies are presented: a modern, highly stereoselective method developed by Gilmour and coworkers involving a catalytic fluorinative ring contraction, and a classical approach. The modern approach offers exceptional control over stereochemistry, providing access to cis-configured products with high selectivity.

Method 1: Stereoselective Synthesis via I(I)/I(III) Catalysis (Gilmour Method)

This state-of-the-art protocol leverages an I(I)/I(III) catalytic cycle to achieve a fluorinative ring contraction of disubstituted bicyclobutanes, yielding cis-α,α-difluorocyclopropanes with high diastereoselectivity.[1][2] The reaction is scalable and tolerates a variety of functional groups.

Catalytic Cycle and Reaction Mechanism

The proposed mechanism involves the in situ generation of a cyclobutene (B1205218) intermediate from the bicyclobutane precursor under Brønsted acidic conditions. This strained alkene then engages with an in situ-generated p-TolIF₂ species. A subsequent sequence of fluorination and stereospecific ring contraction affords the desired cis-difluorocyclopropane product.

Catalytic_Cycle pTolI p-TolI (Catalyst) pTolIF2 p-TolIF₂ (Active Species) pTolI->pTolIF2 Selectfluor® Selectfluor Selectfluor® (Oxidant) HF_source Amine·HF (Fluoride Source) HF_source->pTolIF2 Cationic_Intermediate Cationic Intermediate pTolIF2->Cationic_Intermediate Fluorination / Ring Contraction BCB Bicyclobutane (Substrate) Cyclobutene Cyclobutene Intermediate BCB->Cyclobutene H⁺ (from Amine·HF) Cyclobutene->Cationic_Intermediate Cationic_Intermediate->pTolI Catalyst Regeneration Product This compound Cationic_Intermediate->Product

Caption: Proposed catalytic cycle for the fluorinative ring contraction.

Experimental Workflow

The general workflow involves the careful addition of reagents in a suitable solvent, followed by reaction at room temperature and subsequent purification.

Workflow start Start: Oven-dried vial add_reagents Add Bicyclobutane, p-TolI, and DCE start->add_reagents add_amine_hf Add Amine·HF solution (Caution: Handle HF reagents with care) add_reagents->add_amine_hf add_selectfluor Add Selectfluor® in one portion add_amine_hf->add_selectfluor react Stir at room temperature for 24h add_selectfluor->react quench Quench with sat. aq. NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Isolate pure cis-product purify->end

Caption: General experimental workflow for the Gilmour method.

Detailed Protocol (Adapted from Livingstone et al., ACS Catalysis 2022)[1][2]

Materials:

  • Bicyclobutane substrate (e.g., Methyl 3-phenylbicyclobutane-1-carboxylate)

  • p-Iodotoluene (p-TolI)

  • Selectfluor®

  • Pyridine·HF or Triethylamine·HF (Amine·HF complex)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the bicyclobutane substrate (1.0 eq.), p-iodotoluene (0.2 eq.), and anhydrous DCE (to achieve a 0.4 M concentration of the substrate).

  • In a separate plastic vial, prepare the required Amine·HF solution. Caution: Amine·HF complexes are corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Carefully add the Amine·HF solution (e.g., Pyridine·HF, 20 eq.) to the reaction vial.

  • Add Selectfluor® (1.5 eq.) to the stirring mixture in one portion.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC or ¹⁹F NMR), carefully quench the reaction by pouring the mixture into a stirred solution of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (B109758) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound derivative.

Quantitative Data Summary (Gilmour Method)

The following table summarizes representative data for the synthesis of various cis-α,α-difluorocyclopropane derivatives using this method.[1][2]

Substrate (Aryl Group)Scale (mmol)Yield (%)Diastereomeric Ratio (cis:trans)
p-F-Ph0.507217.0:1
p-Cl-Ph4.0088>20:1
p-Br-Ph3.7581>20:1
p-Me-Ph0.5072>20:1
m-CF₃-Ph0.50648.1:1

Method 2: Classical Synthesis (Craig et al., 1971)

A classical approach to the synthesis of cis- and trans-1,2-difluorocyclopropane was described by Craig, Piper, and Wheeler in 1971.[3] This method provides the foundational chemistry for accessing this scaffold, though it typically results in mixtures of stereoisomers requiring subsequent purification. The synthesis and purification are described in their publication in The Journal of Physical Chemistry.[3] While the full experimental text is not reproduced here, the general approach likely involves the fluorination of a corresponding 1,2-dihalocyclopropane precursor.

General Protocol Outline
  • Preparation of a dihalocyclopropane: Synthesis of cis/trans-1,2-dichlorocyclopropane or 1,2-dibromocyclopropane (B15052096) from the corresponding dihaloalkene and a carbene source.

  • Halogen Exchange Fluorination: Treatment of the dihalocyclopropane mixture with a fluorinating agent (e.g., SbF₃, HgF₂, or AgF) to substitute the heavier halogens with fluorine. This step typically yields a mixture of cis- and trans-1,2-difluorocyclopropane.

  • Isomer Separation: The resulting mixture of cis and trans isomers is then separated, often by preparative gas chromatography, owing to their different physical properties.

Quantitative Data (Illustrative)

The primary quantitative focus of the 1971 study was on the thermodynamics of cis-trans isomerization rather than optimized synthetic yields. The key outcome was the successful synthesis and isolation of both isomers for study.

ParameterValueReference
Isomerization K (cis→trans) @ 585 K11.7 ± 0.5[3]
Separation MethodGas Chromatography[3]

Summary and Comparison

FeatureMethod 1 (Gilmour, 2022)Method 2 (Craig, 1971)
Stereoselectivity High cis-selectivity (up to >20:1)Low; produces cis/trans mixtures
Scalability Demonstrated up to 4.0 mmol scaleNot optimized for scale-up
Substrate Scope Broad, tolerates various aryl substituentsLikely limited to simple precursors
Purification Standard column chromatographyRequires specialized separation (e.g., prep-GC)
Reagents Organocatalyst, Selectfluor®, Amine·HFHeavy metal fluorinating agents
Safety Requires careful handling of HF reagentsInvolves toxic heavy metal salts
Overall Efficiency High; direct access to the desired isomerLow; multi-step, requires isomer separation

For researchers in drug development requiring stereochemically pure this compound derivatives on a preparative scale, the modern I(I)/I(III) catalysis method is unequivocally the superior and recommended approach. It provides a robust, scalable, and highly selective route to these valuable building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-1,2-difluorocyclopropane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental methodologies to address common challenges encountered during the synthesis of this unique fluorinated cyclopropane (B1198618).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1,2-difluorocyclopropanes?

A1: The synthesis of 1,2-difluorocyclopropanes is not as straightforward as their geminal (1,1-difluoro) counterparts. Direct difluorocyclopropanation of an alkene with difluorocarbene will yield a 1,1-difluorocyclopropane. Therefore, methods for vicinal difluorocyclopropanes often involve multi-step sequences or specialized reagents. A key historical method for the synthesis of both cis- and trans-1,2-difluorocyclopropane was described by Craig, Piper, and Wheeler in 1971, though access to this specific protocol can be limited. General approaches may involve the fluorination of cyclopropane precursors or stereospecific cycloaddition reactions.

Q2: How can I control the stereochemistry to favor the cis isomer?

A2: Achieving high cis selectivity is a significant challenge. The choice of starting material and reaction conditions is critical. One strategy involves the use of a cis-alkene as a precursor, with a reaction mechanism that proceeds with retention of stereochemistry. Another approach is the stereoselective ring contraction of a bicyclobutane precursor, which has been shown to produce cis-α,α-difluorocyclopropanes with high diastereoselectivity.[1] The thermodynamic equilibrium between the cis and trans isomers often favors the more stable trans isomer, necessitating kinetic control over the reaction.[2]

Q3: What are the main challenges in purifying this compound?

A3: A primary challenge is the separation of the cis and trans isomers, which often have very similar physical properties, including boiling points.[3] This makes separation by fractional distillation difficult. High-resolution gas chromatography (GC) is often a more effective technique for both analytical and preparative separation. Additionally, the volatility of small difluorinated cyclopropanes can lead to loss of product during workup and purification.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Many fluorinating reagents can be toxic or corrosive. Additionally, reactions that generate carbenes or are conducted under pressure require careful monitoring and appropriate safety measures.

Troubleshooting Guides

Low Reaction Yield
Possible Cause Troubleshooting Steps
Inefficient carbene/carbenoid generation - Ensure reagents for carbene generation (e.g., Ruppert-Prakash reagent, sodium chlorodifluoroacetate) are pure and dry. - Optimize the reaction temperature; some methods require high temperatures for carbene formation.[4] - Consider alternative carbene sources that are more reactive under milder conditions.
Low reactivity of the alkene substrate - Electron-deficient alkenes are often less reactive towards electrophilic carbenes.[5] - Increase the reaction temperature or prolong the reaction time. - Use a more reactive difluorocarbene precursor.
Side reactions - The formation of isomeric byproducts or oligomers can reduce the yield. - Optimize the stoichiometry of the reagents to minimize side reactions. - Perform the reaction under an inert atmosphere to prevent oxidation.
Product volatility - Small difluorocyclopropanes can be volatile. - Use a cooled condenser during reflux and be cautious during solvent removal under reduced pressure.
Poor cis:trans Selectivity
Possible Cause Troubleshooting Steps
Isomerization of the product - The cis isomer can isomerize to the more stable trans isomer, especially at high temperatures. - Aim for the lowest possible reaction temperature that allows for product formation. - Minimize the reaction time to isolate the kinetically favored product.
Non-stereospecific reaction mechanism - If the reaction proceeds through a stepwise mechanism with radical or ionic intermediates, stereochemical information from the starting material may be lost. - Choose a concerted cycloaddition pathway where possible. - The use of specific catalysts (e.g., rhodium-based) can influence stereoselectivity in some cyclopropanation reactions.[6]
Isomerization of the starting alkene - If using a cis-alkene, ensure it does not isomerize to the trans-alkene under the reaction conditions before cyclopropanation. - Analyze the alkene stereochemistry before and during the reaction.
Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Co-elution of isomers in chromatography - The cis and trans isomers may have very similar polarities. - Use a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column with a stationary phase optimized for separating geometric isomers. - For GC, use a long column and a slow temperature ramp to improve resolution.[3]
Formation of azeotropes - The product may form an azeotrope with the solvent or byproducts, making purification by distillation difficult. - Consider alternative purification methods such as preparative GC or crystallization if applicable.

Experimental Protocols

Generalized Protocol: Stereoselective Fluorinative Ring Contraction

This method is adapted from the synthesis of cis-α,α-difluorocyclopropanes and represents a modern approach to achieving cis stereochemistry.[1]

  • Reactant Preparation: In a nitrogen-purged glovebox, dissolve the bicyclobutane precursor (1.0 equiv) and an iodine(I) catalyst such as p-TolI (0.1 equiv) in an anhydrous solvent (e.g., dichloromethane) in a fluorinated ethylene (B1197577) polymer (FEP) tube.

  • Addition of Fluorinating Agent: Add a solution of an amine·HF complex (e.g., pyridine·HF, 10-20 equiv) to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction: Stir the reaction mixture at a specified temperature (ranging from room temperature to 50 °C) and monitor the progress by ¹⁹F NMR spectroscopy.

  • Quenching: Upon completion, carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative gas chromatography to isolate the this compound.

Data Presentation

Table 1: Comparison of Difluorocyclopropanation Reagents

Reagent Typical Conditions Advantages Disadvantages
TMSCF₃ (Ruppert-Prakash Reagent) Catalytic NaI, THF/DME, rt to 80 °CMild conditions, commercially available, good for many functional groups.[7]Can be expensive, may require elevated temperatures for less reactive alkenes.
ClCF₂COONa High-boiling solvent (e.g., diglyme), >150 °CInexpensive and readily available.Requires high temperatures, harsh conditions, not suitable for sensitive substrates.
Amine·HF Complexes with I(I) Catalysis CH₂Cl₂, rt to 50 °CHigh cis-selectivity for specific precursors (bicyclobutanes).[1]Limited substrate scope, HF is corrosive and requires special handling.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification reagents Prepare Bicyclobutane Precursor & Catalyst solvent Dissolve in Anhydrous Solvent reagents->solvent add_hf Add Amine·HF Complex solvent->add_hf react Stir and Monitor (e.g., by 19F NMR) add_hf->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., GC, Chromatography) dry->purify product This compound purify->product

troubleshooting_logic start Low Yield or Poor Selectivity check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are temperature and time optimal? start->check_conditions check_substrate Is the substrate reactive enough? start->check_substrate check_isomerization Is product or starting material isomerizing? start->check_isomerization solution_reagents Purify/dry reagents or use fresh stock. check_reagents->solution_reagents No solution_conditions Adjust temperature/ time. Screen catalysts. check_conditions->solution_conditions No solution_substrate Use more reactive carbene source. check_substrate->solution_substrate No solution_isomerization Lower reaction temp. Minimize reaction time. check_isomerization->solution_isomerization Yes

References

Technical Support Center: Synthesis of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-1,2-difluorocyclopropane. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to improve the yield and stereoselectivity of their reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue IDQuestionPossible CausesRecommended Solutions
YLD-001 Low or no yield of the desired difluorocyclopropane product. In the Fluorinative Ring Contraction Method: - Inactive or insufficient catalyst.- Unsuitable reaction temperature for the specific substrate.- Degradation of starting material or product.- Ensure the use of fresh and pure I(I)/I(III) catalyst components.- Optimize the reaction temperature; electron-deficient substrates may require higher temperatures.[1][2]- Confirm the stability of the bicyclobutane starting material under the reaction conditions.
In Difluorocarbene-Based Methods: - Inefficient generation of difluorocarbene.- Low reactivity of the alkene substrate.- Volatility of the product leading to loss during workup and isolation.[3]- For methods using sodium chlorodifluoroacetate, consider microwave irradiation to enhance carbene generation.[3][4]- Use fresh difluorocarbene precursors.- Ensure the alkene is sufficiently electron-rich for efficient reaction.[4]- Use low-boiling point solvents for easier product processing and minimize evaporation during isolation.[3]
SEL-001 Poor cis:trans selectivity, with a significant amount of the trans-isomer being formed. In the Fluorinative Ring Contraction Method: - Incorrect reaction temperature or amount of HF source.- Electronic properties of the substrate.- Carefully control the reaction temperature and the equivalents of the amine·HF source, as these can significantly influence diastereoselectivity.[1]- Be aware that highly electron-deficient substrates may lead to lower cis:trans ratios.[1][2]
In Difluorocarbene-Based Methods: - The stereochemistry of the starting alkene was not exclusively cis.- Ensure the starting alkene is of high isomeric purity. The stereochemistry of the alkene is generally retained in the cyclopropanation reaction.
PUR-001 Difficulty in separating the cis and trans isomers. - Similar boiling points and polarities of the isomers.- Utilize column chromatography with a non-polar eluent such as hexane (B92381) for purification.[3]- For larger scale separations, fractional distillation may be an option, though it can be challenging due to potentially close boiling points.[5]- Preparative gas chromatography can be effective for small-scale, high-purity separations.[5]
SIDE-001 Formation of unexpected side products. In the Fluorinative Ring Contraction Method: - Hydrolysis of ester functional groups in the starting material.- For substrates containing sensitive functional groups like certain esters (e.g., iPr ester), hydrolysis can occur, leading to byproducts such as bicyclic lactones. Consider using more stable ester groups like methyl or ethyl esters.[1][2]
In Difluorocarbene-Based Methods: - Polymerization of the alkene starting material.- Side reactions of the difluorocarbene.- Optimize the reaction temperature and reaction time to minimize polymerization.- Ensure slow and controlled generation of the difluorocarbene to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cis-1,2-difluorocyclopropanes?

A1: The primary methods include the stereoselective fluorinative ring contraction of disubstituted bicyclobutanes using an I(I)/I(III) catalysis platform and the difluorocyclopropanation of cis-alkenes using a difluorocarbene source.[1][4]

Q2: How do the electronic properties of the starting material affect the yield and selectivity?

A2: In the fluorinative ring contraction method, electron-donating groups on the aryl substituent of the bicyclobutane generally lead to higher yields and better cis:trans selectivity at lower temperatures. Conversely, electron-withdrawing groups may require higher temperatures and increased amounts of the HF source to achieve good conversion, which can sometimes erode the diastereoselectivity.[1][2] In difluorocarbene addition reactions, electron-rich alkenes are generally more reactive towards the electrophilic difluorocarbene.[4]

Q3: What is a major challenge in the isolation of difluorocyclopropanes?

A3: A significant challenge can be the volatility of the difluorinated products, which can lead to loss of material during workup and purification steps.[3] Careful handling and the use of appropriate solvents and techniques are crucial.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, a microwave-based protocol has been shown to be effective for the rapid preparation of 1,1-difluorocyclopropanes from fluorinated acetate (B1210297) salts. This method significantly reduces reaction times compared to conventional heating.[3]

Q5: How can I purify the this compound from its trans-isomer?

A5: Column chromatography using a non-polar eluent like hexane is a common and effective method for the separation of cis and trans isomers of difluorocyclopropanes.[3] For analytical and small-scale preparative purposes, gas chromatography can also be employed.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Selectivity of cis-α,α-Difluorocyclopropanes via Fluorinative Ring Contraction. [1][2]

EntrySubstrate (Aryl Group)Temperature (°C)HF Source (equiv.)Yield (%)cis:trans Ratio
1p-F-Ph25207217.0:1
2p-F-Ph5040-1:1.6 (trans favored)
3m-CF₃-Ph2520No Reaction-
4m-CF₃-Ph5040648.1:1
5p-MeO-Ph502088>20:1
6p-Cl-Ph50407210.1:1

Experimental Protocols

Method 1: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes via Fluorinative Ring Contraction [1][2]

This protocol describes the synthesis of cis-α,α-difluorocyclopropanes from disubstituted bicyclobutanes (BCBs) using an I(I)/I(III) catalytic system.

Materials:

  • Disubstituted bicyclobutane (BCB) substrate (1.0 equiv)

  • p-Tolyliodide (p-TolI) (0.2 equiv)

  • Selectfluor® (1.5 equiv)

  • Amine·HF complex (e.g., Pyridine·HF or Et₃N·3HF) (20-40 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the BCB substrate and p-TolI in DCM, add the Amine·HF complex at the specified reaction temperature (refer to Table 1).

  • Add Selectfluor® portion-wise over a period of 10-15 minutes.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or NMR).

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cis- and trans-difluorocyclopropane products.

Method 2: Microwave-Assisted Difluorocyclopropanation of Alkenes [3]

This protocol outlines a rapid synthesis of 1,1-difluorocyclopropanes using sodium chlorodifluoroacetate under microwave irradiation.

Materials:

  • Alkene (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • In a microwave vial, combine the alkene and sodium chlorodifluoroacetate in THF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 300 W, maintaining a temperature of 170°C for 5 minutes.

  • After cooling, dilute the reaction mixture with water and extract with a suitable low-boiling point organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over MgSO₄, and carefully concentrate.

  • Purify the product by column chromatography using hexane as the eluent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials reaction Reaction Under Optimized Conditions start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography analysis Yield & Purity (NMR, GC) chromatography->analysis product This compound analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low or No Yield (YLD-001) cause1 Inactive/Insufficient Catalyst start->cause1 Ring Contraction? cause2 Suboptimal Temperature start->cause2 cause3 Inefficient Carbene Generation start->cause3 Carbene Method? cause4 Product Volatility start->cause4 solution1 Use Fresh Catalyst cause1->solution1 solution2 Optimize Temperature (see Table 1) cause2->solution2 solution3 Use Microwave/ Fresh Precursors cause3->solution3 solution4 Careful Isolation/ Low-Boiling Solvents cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-1,2-Difluorocyclopropane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, particularly focusing on the fluorinative ring contraction of bicyclobutane precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing cis-α,α-difluorocyclopropanes with high stereoselectivity?

A1: A highly effective method is the fluorinative ring contraction of disubstituted bicyclobutanes (BCBs) using an I(I)/I(III) catalysis platform. This approach utilizes an organocatalyst like p-TolI, a terminal oxidant such as Selectfluor, and a hydrogen fluoride (B91410) (HF) source, typically an amine·HF complex (e.g., Py·HF or Et₃N·HF), in a solvent like 1,2-dichloroethane (B1671644) (DCE).[1][2] The reaction proceeds via the in-situ generation of a strained cyclobutene (B1205218) intermediate, which then undergoes a fluorinative ring contraction to stereoselectively form the cis-difluorocyclopropane derivative.[1][2]

Q2: What are the most common side products observed in this synthesis?

A2: The most prevalent side product is the trans-isomer of the desired α,α-difluorocyclopropane.[1][2] The formation of this stereoisomer reduces the diastereoselectivity of the reaction. Additionally, under certain conditions, hydrolysis of the geminal difluoro group can occur, leading to the formation of 1,4-ketones.[2] Degradation of starting materials or products can also be an issue, particularly with sensitive substrates or under harsh reaction conditions.[1]

Q3: How does the electronic nature of the substituents on the bicyclobutane affect the reaction?

A3: The electronic properties of the substituents on the bicyclobutane precursor significantly influence the reaction conditions required and the overall efficiency. Electron-deficient substrates, for instance, may necessitate higher reaction temperatures and increased amounts of the HF source to achieve good conversion.[1][2] Conversely, electron-rich substrates may proceed under milder conditions. The choice of reaction parameters is crucial for optimizing the yield and stereoselectivity for a given substrate.

Q4: Can other precursors besides bicyclobutanes be used for this transformation?

A4: While disubstituted bicyclobutanes are ideal precursors due to their ability to form the necessary cyclobutene intermediate under Brønsted acidic conditions, other related structures have been investigated.[1] For example, cyclobutanol (B46151) derivatives can also generate the ring-contracted product, but they are more susceptible to hydrolysis, which can lead to lower yields of the desired difluorocyclopropane.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound - Inactive Reagents: The fluorinating reagent (e.g., Selectfluor) or the HF source may have degraded. - Insufficient Reagent: The stoichiometry of the reagents may not be optimal for the specific substrate. - Low Reaction Temperature: The reaction may be too slow at the current temperature, especially for electron-deficient substrates.[1][2] - Decomposition: The starting material or product may be unstable under the reaction conditions.- Use fresh, properly stored reagents. - Systematically vary the equivalents of the fluorinating agent and HF source. - Gradually increase the reaction temperature, for example, from room temperature to 50 °C.[1][2] - Monitor the reaction progress closely (e.g., by ¹⁹F NMR) to determine the optimal reaction time and avoid prolonged heating.
Poor cis:trans Diastereoselectivity - Sub-optimal HF Source Concentration: The amount of the amine·HF complex can influence the diastereomeric ratio (dr).[1] - Reaction Temperature: Higher temperatures might favor the formation of the thermodynamically more stable trans-isomer in some cases.- Optimize the equivalents of the amine·HF complex. Reducing the equivalents has been shown to improve the dr in some instances, though it may impact the reaction rate.[1] - Attempt the reaction at the lowest temperature that provides a reasonable conversion rate.
Formation of 1,4-Ketone Byproduct - Presence of Water: Residual water in the reaction mixture can lead to hydrolysis of the geminal difluoro group.[1][2] - Use of Hydroxylated Precursors: Starting materials like cyclobutanols are more prone to forming the ketone byproduct.[2]- Ensure all reagents and solvents are anhydrous. - If using a cyclobutanol precursor is unavoidable, minimize reaction time and consider using a milder HF source. When possible, use bicyclobutane precursors.[1]
No Reaction or Incomplete Conversion - Catalyst Inactivity: The p-TolI catalyst may not be cycling effectively. - Insufficient Brønsted Acidity: The amount of HF may be too low to efficiently generate the cyclobutene intermediate from the bicyclobutane precursor.- Confirm the absence of catalyst poisons. Ensure the reaction is performed in the absence of p-TolI to verify its catalytic role.[1] - For challenging substrates, particularly those that are electron-deficient, increase the equivalents of the amine·HF complex.[1][2]

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the yield and diastereoselectivity for the synthesis of representative cis-α,α-difluorocyclopropanes from bicyclobutane precursors.

Substrate (BCB) SubstituentTemperature (°C)Equivalents of Amine·HFIsolated Yield (%)cis:trans RatioReference
p-F-PhRoom Temp207217:1[1][2]
p-H-PhRoom Temp207217:1[1][2]
p-MeO-Ph502088>20:1[1][2]
m-CF₃-Ph5040648.1:1[1][2]
p-CN-Ph50407210.1:1[1][2]

Experimental Protocols

General Procedure for the Synthesis of cis-α,α-Difluorocyclopropanes

To a solution of the bicyclobutane (0.20 mmol), p-TolI (20 mol %), and Selectfluor (0.30 mmol) in 1,2-dichloroethane (0.50 mL) is added the amine·HF complex (e.g., Py·HF or Et₃N·HF, 4–16 mmol) and triethylamine (B128534) (0.22–1.50 mmol) at room temperature. The reaction mixture is stirred for 24 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy. Upon completion, the reaction is carefully quenched, and the product is purified by column chromatography.[2]

Note: The optimal temperature and equivalents of the amine·HF complex may vary depending on the substrate.[2]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions BCB Bicyclobutane (BCB) Cyclobutene Cyclobutene Intermediate BCB->Cyclobutene  H⁺ (from Amine·HF) Cis_Product This compound Cyclobutene->Cis_Product  p-TolI (cat.), Selectfluor, Amine·HF Trans_Product trans-1,2-Difluorocyclopropane Cyclobutene->Trans_Product  (Lower Diastereoselectivity) Hydrolysis_Product 1,4-Ketone Cis_Product->Hydrolysis_Product  H₂O

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the trans-isomer and hydrolysis byproducts.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Stereo Poor cis:trans Ratio? Check_Yield->Check_Stereo No Optimize_Temp_Reagents Increase Temperature & Optimize Reagent Stoichiometry Check_Yield->Optimize_Temp_Reagents Yes Check_Byproduct 1,4-Ketone Present? Check_Stereo->Check_Byproduct No Optimize_HF Adjust Amine·HF Equivalents Check_Stereo->Optimize_HF Yes Success Successful Synthesis Check_Byproduct->Success No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Byproduct->Anhydrous_Conditions Yes Optimize_Temp_Reagents->Start Optimize_HF->Start Anhydrous_Conditions->Start

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Separation of cis- and trans-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-1,2-difluorocyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between cis- and trans-1,2-difluorocyclopropane that can be exploited for separation?

Q2: Which separation technique is generally more effective for isolating the isomers of 1,2-difluorocyclopropane: fractional distillation or gas chromatography?

A2: Both fractional distillation and gas chromatography (GC) are viable methods for separating cis- and trans-1,2-difluorocyclopropane. The choice of technique depends on the scale of the separation and the desired purity.

  • Fractional Distillation: This method is suitable for separating larger, multi-gram quantities of the isomer mixture. However, its success is contingent on a sufficient difference in the boiling points of the two isomers.

  • Gas Chromatography (GC): GC, particularly preparative GC, offers very high resolution and is excellent for obtaining highly pure samples of each isomer. It is the preferred method for analytical quantification and for separating smaller quantities (milligram to gram scale).

Q3: Is there a preferred elution order for the isomers in gas chromatography?

A3: Based on general principles of chromatography for cis/trans isomers, the lower-boiling isomer typically elutes first. Given that the trans isomer of 1,2-difluorocyclopropane is expected to have a lower boiling point due to its lower polarity, it is anticipated to be the first to elute from a standard non-polar or moderately polar GC column.

Q4: What are the primary challenges associated with the separation of these isomers?

A4: A significant challenge is the high volatility of 1,2-difluorocyclopropane isomers, which can lead to sample loss during handling and purification.[3] Additionally, their chemical inertness can sometimes result in complex mixtures from synthesis, making the isolation of the desired isomers more difficult. For fractional distillation, a potentially small difference in boiling points might necessitate a highly efficient distillation column and careful control of conditions.

Physical and Thermochemical Data

The following table summarizes key physical and thermochemical data for cis- and trans-1,2-difluorocyclopropane.

Propertycis-1,2-Difluorocyclopropanetrans-1,2-Difluorocyclopropane
Molecular Formula C₃H₄F₂C₃H₄F₂
Molecular Weight 78.06 g/mol [4]78.06 g/mol [5]
CAS Number 57137-41-4[2]57137-42-5[6]
Enthalpy of Reaction (ΔrH°) cis to trans isomerization: -12 ± 0.8 kJ/mol (gas phase)[2][6]

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

This protocol is based on a published method for the analysis of cis- and trans-1,2-difluorocyclopropane and has been updated with modern GC practices.[1]

Objective: To separate and quantify the cis and trans isomers of 1,2-difluorocyclopropane.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column (e.g., DB-1, HP-5ms, or a similar non-polar to mid-polar column).

Suggested GC Parameters:

ParameterValue
Column 30 m x 0.25 mm ID x 0.25 µm film thickness
Stationary Phase 5% Phenyl Methyl Siloxane
Injector Temperature 200 °C
Detector Temperature 250 °C (FID)
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Oven Program Initial: 40 °C (hold for 5 min)Ramp: 5 °C/min to 100 °CHold at 100 °C for 2 min
Injection Volume 1 µL (split injection, ratio 50:1)

Procedure:

  • Prepare a dilute solution of the 1,2-difluorocyclopropane isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or pentane).

  • Set up the GC with the parameters listed above.

  • Inject the sample.

  • Acquire the chromatogram and identify the peaks corresponding to the two isomers based on their retention times. The trans isomer is expected to elute before the cis isomer.

  • Integrate the peak areas to determine the relative percentages of the cis and trans isomers in the mixture.

Fractional Distillation Protocol

This is a general protocol for the separation of volatile liquids and should be optimized based on the specific properties of the 1,2-difluorocyclopropane mixture.

Objective: To separate a mixture of cis- and trans-1,2-difluorocyclopropane on a larger scale.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (pre-weighed and cooled)

  • Cold trap (e.g., with dry ice/acetone) to capture highly volatile components.

Procedure:

  • Assemble the fractional distillation apparatus in a well-ventilated fume hood. Ensure all glass joints are properly sealed.

  • Charge the round-bottom flask with the isomer mixture and a magnetic stir bar.

  • Cool the receiving flask and the cold trap.

  • Begin gentle heating and stirring of the distillation flask.

  • As the mixture starts to boil, carefully control the heating rate to establish a slow, steady reflux in the column.

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling isomer (trans-1,2-difluorocyclopropane).

  • Collect the first fraction, which will be enriched in the trans isomer, at a slow rate (e.g., 1-2 drops per second).

  • When the temperature at the distillation head begins to rise, change the receiving flask to collect an intermediate fraction.

  • Once the temperature stabilizes again at the boiling point of the higher-boiling isomer (this compound), change the receiving flask to collect the second fraction, which will be enriched in the cis isomer.

  • Continue the distillation until a small amount of residue remains in the flask. Do not distill to dryness.

  • Analyze the purity of the collected fractions using GC.

Troubleshooting Guides

Gas Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor or no separation of isomers Inappropriate column polarity.Use a non-polar or mid-polar capillary column.
Oven temperature is too high.Lower the initial oven temperature and/or use a slower temperature ramp.
Carrier gas flow rate is too high.Optimize the flow rate for the specific column and carrier gas.
Broad peaks Sample overload.Inject a smaller volume or use a higher split ratio.
Injection port temperature is too low.Increase the injector temperature to ensure rapid volatilization.
Peak tailing Active sites on the column.Use a deactivated column or condition the column at a high temperature.
Fractional Distillation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of isomers Insufficient column efficiency.Use a longer fractionating column or one with more efficient packing.
Distillation rate is too high.Decrease the heating rate to allow for proper vapor-liquid equilibrium in the column.
Fluctuating temperature at the distillation head.Ensure the heating is stable and the apparatus is well-insulated.
Sample loss High volatility of the compounds.Use a cold trap with dry ice/acetone or liquid nitrogen to capture any material that passes through the condenser. Ensure all joints are tightly sealed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization synthesis Synthesis of cis/trans-1,2-Difluorocyclopropane Mixture separation_choice Choose Separation Scale synthesis->separation_choice distillation Fractional Distillation (Large Scale) separation_choice->distillation > 1 g gc_prep Preparative GC (Small Scale) separation_choice->gc_prep < 1 g analysis GC-MS / GC-FID Analysis distillation->analysis gc_prep->analysis nmr NMR Spectroscopy analysis->nmr Purity & Structure Confirmation

Caption: Workflow for the synthesis, separation, and analysis of 1,2-difluorocyclopropane isomers.

troubleshooting_logic start Poor Isomer Separation method Separation Method? start->method gc_issue Gas Chromatography method->gc_issue GC dist_issue Fractional Distillation method->dist_issue Distillation gc_cause1 Column Polarity Incorrect? gc_issue->gc_cause1 gc_cause2 Oven Temp Too High? gc_issue->gc_cause2 dist_cause1 Column Efficiency Too Low? dist_issue->dist_cause1 dist_cause2 Distillation Rate Too Fast? dist_issue->dist_cause2 gc_sol1 Use Non-polar Column gc_cause1->gc_sol1 gc_sol2 Lower Temp / Slower Ramp gc_cause2->gc_sol2 dist_sol1 Use Longer/Packed Column dist_cause1->dist_sol1 dist_sol2 Reduce Heating Rate dist_cause2->dist_sol2

Caption: Troubleshooting logic for poor separation of 1,2-difluorocyclopropane isomers.

References

Technical Support Center: cis-1,2-Difluorocyclopropane Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,2-difluorocyclopropane, focusing on its decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition pathways for this compound?

The principal thermal decomposition pathway for this compound is stereomutation, specifically cis-trans isomerization. This process is a unimolecular reaction that occurs in the gas phase. The trans isomer is energetically more stable than the cis isomer.[1][2] Beyond isomerization, ring-opening reactions analogous to other fluorinated cyclopropanes can be expected at higher temperatures, potentially leading to various fluorinated propene isomers.

Q2: What are the expected products of the thermal decomposition of this compound?

The primary and most well-documented product is trans-1,2-difluorocyclopropane, formed through cis-trans isomerization. At higher energies, ring-opening can lead to the formation of various isomers of difluoropropene. The exact distribution of these products will be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of any catalysts.

Q3: Are there any known side reactions to be aware of during the thermal decomposition of this compound?

While the main initial reaction is isomerization, at more elevated temperatures, fragmentation and polymerization can occur. The formation of non-volatile materials can be an indication of polymerization, which can coat the surfaces of the reaction vessel. Additionally, if any impurities are present in the sample or the reaction system, these can lead to a variety of side products.

Q4: How can I monitor the progress of a this compound decomposition experiment?

Gas chromatography (GC) is the most common and effective method for monitoring the progress of these reactions. A GC equipped with a suitable column can separate the cis and trans isomers, as well as any potential ring-opened products. For real-time analysis in gas-phase studies, mass spectrometry (MS) coupled with the reaction setup can provide valuable data on the evolution of products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.
Potential Cause Troubleshooting Step
Temperature Fluctuations Ensure the reaction vessel is in a properly calibrated and stable oven or furnace. Use multiple thermocouples to verify temperature uniformity across the reactor.
Pressure Variations For gas-phase studies, ensure the pressure in the reaction vessel is stable. Check for leaks in the vacuum line or gas-handling system. In static systems, monitor the pressure throughout the experiment.
Surface Effects The walls of the reaction vessel can sometimes catalyze reactions. "Aging" the vessel by running the reaction for an extended period can help to create a more uniform and less reactive surface.
Sample Impurities Ensure the purity of the this compound starting material using a high-resolution analytical technique like GC-MS or NMR. Impurities can act as catalysts or inhibitors.
Issue 2: Low yield of the desired trans-1,2-difluorocyclopropane isomer.
Potential Cause Troubleshooting Step
Insufficient Reaction Time or Temperature The isomerization is a thermally activated process. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by GC to find the optimal conditions.
Equilibrium Limitations The cis-trans isomerization is a reversible reaction that will reach equilibrium. The NIST WebBook provides thermodynamic data for this equilibrium.[3] Operating at temperatures where the equilibrium favors the trans isomer is crucial.
Side Reactions If the temperature is too high, side reactions such as ring-opening and polymerization may become significant, consuming the product. Analyze for byproducts to determine if this is the case and optimize the temperature accordingly.
Issue 3: Observation of unexpected peaks in the gas chromatogram.
Potential Cause Troubleshooting Step
Ring-Opening Products At higher temperatures, the cyclopropane (B1198618) ring can open to form various difluoropropene isomers. Use GC-MS to identify the mass of the unknown peaks to confirm if they are isomers of the starting material.
Contamination Contaminants in the starting material, solvent, or carrier gas can lead to unexpected peaks. Run a blank on the GC with just the carrier gas and solvent to check for system contamination.
Reaction with Vessel Surface The material of the reaction vessel could be reacting with the fluorinated compounds at high temperatures. Consider using a different, more inert material for the reactor, such as quartz or a specially coated stainless steel.

Quantitative Data

The available quantitative data for the decomposition of this compound is limited primarily to its isomerization to the trans isomer.

Table 1: Thermodynamic Data for the Cis-to-Trans Isomerization of 1,2-Difluorocyclopropane

ParameterValueUnitsConditionsReference
ΔrH°-12 ± 0.8kJ/molGas Phase[2][3]

This table summarizes the standard enthalpy of reaction for the isomerization.

Experimental Protocols

Key Experiment: Gas-Phase Thermal Isomerization of this compound

This protocol describes a general procedure for studying the gas-phase thermal isomerization of this compound.

1. Materials and Equipment:

  • This compound (high purity)
  • Inert bath gas (e.g., Nitrogen or Argon)
  • Static or flow reaction vessel (e.g., quartz tube) housed in a furnace
  • Vacuum line for gas handling
  • Pressure transducer
  • Gas chromatograph (GC) with a suitable column for separating C3 isomers
  • Mass spectrometer (MS) for product identification (optional)

2. Experimental Procedure:

  • System Preparation: The reaction vessel and vacuum line should be thoroughly cleaned and dried. The system is then evacuated to a low pressure (e.g., <10⁻³ torr).
  • Sample Introduction: A known pressure of this compound is introduced into the reaction vessel. An inert bath gas may be added to maintain a constant total pressure.
  • Reaction: The reaction vessel is heated to the desired temperature. The temperature and pressure are monitored throughout the experiment.
  • Sampling: At specific time intervals, small aliquots of the gas mixture are withdrawn from the reaction vessel.
  • Analysis: The collected samples are analyzed by GC to determine the relative concentrations of cis- and trans-1,2-difluorocyclopropane and any other products.
  • Data Analysis: The kinetic data is then used to determine the rate constant for the isomerization at that temperature. The experiment is repeated at several different temperatures to determine the activation energy of the reaction.

Visualizations

DecompositionPathways cluster_isomerization Primary Pathway: Isomerization cluster_ring_opening Potential Secondary Pathway: Ring-Opening This compound This compound trans-1,2-Difluorocyclopropane trans-1,2-Difluorocyclopropane This compound->trans-1,2-Difluorocyclopropane Thermal Activation Diradical Intermediate Diradical Intermediate This compound->Diradical Intermediate High Temp. Difluoropropene Isomers Difluoropropene Isomers Diradical Intermediate->Difluoropropene Isomers Rearrangement

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow start Start: Pure this compound prep System Preparation (Evacuate & Clean Reactor) start->prep intro Introduce Sample to Reactor prep->intro react Heat to Reaction Temperature intro->react sample Collect Aliquots Over Time react->sample analysis GC and/or MS Analysis sample->analysis data Kinetic and Product Analysis analysis->data end End: Determine Rate Constants & Products data->end

Caption: Workflow for gas-phase kinetic studies.

References

Technical Support Center: Optimizing Difluorocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluorocyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your difluorocyclopropanation experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during difluorocyclopropanation reactions in a question-and-answer format.

Q1: My difluorocyclopropanation reaction is not working, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a difluorocyclopropanation reaction can stem from several factors related to reagents, reaction conditions, or the substrate itself.

  • Inefficient Difluorocarbene Generation: The generation of difluorocarbene is a critical step.

    • Reagent Quality: Ensure your difluorocarbene precursor (e.g., TMSCF₂Br, sodium chlorodifluoroacetate) and any activators (e.g., n-Bu₄NBr, NaI) are pure and dry. Moisture can quench the reagents. For instance, sodium chlorodifluoroacetate is known to be hygroscopic and deliquescent.[1]

    • Activation Issues: For TMS-based reagents, the choice and amount of the halide source (activator) are crucial. For TMSCF₂Br, tetrabutylammonium (B224687) bromide (n-Bu₄NBr) is an effective catalyst.[2] For TMSCF₃, sodium iodide (NaI) is a common initiator.[1]

  • Substrate Reactivity: The electronic nature of the alkene plays a significant role.

    • Electron-Rich vs. Electron-Poor Alkenes: Difluorocarbene is electrophilic, so electron-rich alkenes generally react faster and give higher yields than electron-poor alkenes.[2][3] For less reactive, electron-deficient substrates, harsher conditions (higher temperatures, longer reaction times) may be necessary.

  • Reaction Conditions:

    • Temperature: Higher temperatures generally favor the reaction, but can also lead to decomposition of thermally unstable products.[3] For instance, with TMSCF₂Br, reactions are often run at 110-120 °C.[2][3] Microwave-assisted protocols using sodium chlorodifluoroacetate can rapidly reach high temperatures (e.g., 170 °C) and significantly reduce reaction times.[4]

    • Solvent: The choice of solvent is important. For TMSCF₂Br, toluene (B28343) is a common solvent.[2] For sodium chlorodifluoroacetate, high-boiling solvents like diglyme (B29089) are traditionally used, though THF can be employed in microwave-assisted reactions.[1][4]

    • Reaction Time: For less reactive substrates, extending the reaction time can improve conversion.

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I suppress them?

A2: Side product formation is a common challenge. The nature of the side products often depends on the chosen reagent and reaction conditions.

  • With TMSCF₂Br:

    • Further Cycloaddition: The difluorocyclopropanated product, if it contains a remaining double bond or is itself reactive, can undergo a second cycloaddition, leading to bicyclobutane-type structures.[3] This can sometimes be mitigated by using a smaller excess of the TMSCF₂Br reagent.[3]

    • Tetrafluorocyclopropanation: If the initially formed 1,1-difluoroalkene is reactive, it can react with another equivalent of difluorocarbene to form a tetrafluorocyclopropane.[5]

  • With Sodium Chlorodifluoroacetate:

    • Thermal Decomposition: At the high temperatures required for this reagent, both the starting material and the product can decompose, especially if they are thermally sensitive. Using a milder reagent like sodium bromodifluoroacetate, which decomposes at a lower temperature, can be a solution.[1]

    • Rearrangement Products: In some cases, the difluorocyclopropane product can undergo rearrangement under the harsh reaction conditions. For example, with 2,2-difluorostyrenes, prolonged reaction times can lead to the formation of 1,1,2,2-tetrafluoroindanes.[1]

  • General Strategies for Suppression:

    • Optimize Reagent Stoichiometry: Using a large excess of the difluorocarbene precursor can lead to side reactions. Try reducing the equivalents of the reagent.

    • Control Reaction Temperature and Time: Carefully monitor and control the reaction temperature. For thermally sensitive compounds, consider lower temperatures for longer durations or using a more reactive precursor that works under milder conditions.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired product from side products. The volatility of some difluorocyclopropanated products can be a challenge during isolation.[4]

Data Presentation: Comparison of Difluorocyclopropanation Methods

The following tables summarize typical reaction conditions and yields for the difluorocyclopropanation of various alkenes using TMSCF₂Br and sodium chlorodifluoroacetate.

Table 1: Difluorocyclopropanation using TMSCF₂Br

Substrate (Alkene)Reagent (Equivalents)Catalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
4-[(1,2,2-trifluorovinyl)oxy]-1,1′-biphenylTMSCF₂Br (2.0)n-Bu₄NBr (0.1)Toluene1205>99
Aryl trifluorovinyl ethers (electron-poor)TMSCF₂Br (2.0)n-Bu₄NBr (0.1)Toluene120572-99
Aryl trifluorovinyl ethers (electron-rich)TMSCF₂Br (2.0)n-Bu₄NBr (0.1)Toluene120571-98
1-dodeceneTMSCF₂Br (1.5)n-Bu₄NBr (0.2)Toluene110475
StyreneTMSCF₂Br (1.5)n-Bu₄NBr (0.2)Toluene110485
(E)-4-octeneTMSCF₂Br (1.5)n-Bu₄NBr (0.2)Toluene110482

Data compiled from multiple sources.[2][3]

Table 2: Difluorocyclopropanation using Sodium Chlorodifluoroacetate

Substrate (Alkene)Reagent (Equivalents)SolventTemperature (°C)TimeYield (%)Method
1,1-diphenyletheneClCF₂CO₂Na (excess)Diglyme190RefluxModerateConventional
Allylic alcoholsClCF₂CO₂Na (excess)Diglyme190RefluxGoodConventional
N-Boc-protected enamidesClCF₂CO₂Na (excess)Diglyme190RefluxGoodConventional
Various alkenesClCF₂CO₂NaTHF1705 minGoodMicrowave

Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Difluorocyclopropanation using TMSCF₂Br

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry pressure tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), toluene (5 mL), and tetrabutylammonium bromide (n-Bu₄NBr, 0.1-0.2 mmol).

  • Reagent Addition: Add (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br, 1.5-2.0 mmol) to the reaction mixture.

  • Reaction: Seal the pressure tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired difluorocyclopropane.

Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This protocol is adapted for microwave synthesis, offering a significant reduction in reaction time.

  • Preparation: In a microwave-safe reaction vessel, combine the alkene (1.0 mmol), sodium chlorodifluoroacetate (2.0-3.0 mmol), and tetrahydrofuran (B95107) (THF, 5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 170 °C for 5-10 minutes with stirring.

  • Work-up: After the reaction, cool the vessel to room temperature. Filter the reaction mixture to remove any insoluble salts and wash the solid residue with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel, typically using hexane (B92381) as the eluent, to isolate the difluorocyclopropanated product. Note that the products can be volatile.[4]

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting difluorocyclopropanation reactions.

experimental_workflow_tmscf2br start Start prep Prepare Reaction Mixture: Alkene, n-Bu4NBr, Toluene start->prep add_reagent Add TMSCF2Br prep->add_reagent react Heat in Sealed Tube (110-120 °C, 4-12 h) add_reagent->react workup Cool, Dilute, Wash with Water/Brine react->workup purify Dry, Concentrate, Column Chromatography workup->purify end Isolated Product purify->end

Caption: Workflow for Difluorocyclopropanation using TMSCF₂Br.

troubleshooting_low_yield start Low/No Yield check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate optimize_reagents Use Fresh/Pure Reagents check_reagents->optimize_reagents optimize_conditions Increase Temp/Time (for unreactive substrates) check_conditions->optimize_conditions check_substrate->optimize_conditions change_method Consider Alternative Method (e.g., Microwave) check_substrate->change_method

Caption: Troubleshooting Guide for Low Yields.

side_reaction_suppression start Side Product Formation identify_side_product Identify Side Product (e.g., by NMR, MS) start->identify_side_product over_reaction Over-reaction/ Further Cycloaddition identify_side_product->over_reaction decomposition Thermal Decomposition identify_side_product->decomposition adjust_stoichiometry Reduce Equivalents of Carbene Precursor over_reaction->adjust_stoichiometry milder_conditions Lower Temperature/ Shorter Reaction Time decomposition->milder_conditions milder_reagent Use a Milder Reagent (e.g., NaBrCF2CO2Na) decomposition->milder_reagent

Caption: Logic for Suppressing Side Reactions.

References

Technical Support Center: Synthesis of cis-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of cis-1,2-difluorocyclopropane is not widely reported in recent scientific literature. Detailed, validated experimental protocols are scarce. The following guide is based on foundational literature and general principles of fluorination and cyclopropanation reactions. Researchers should treat these recommendations as a starting point for investigation and exercise caution. The primary reference for the synthesis of this molecule dates to a 1971 publication by Craig, Piper, and Wheeler, which, while foundational, may not represent the current state of synthetic methodology.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the potential catalytic strategies for the synthesis of this compound?

A1: Given the limited specific literature, two hypothetical catalytic pathways can be considered, drawing from general knowledge of cyclopropane (B1198618) synthesis and fluorination reactions:

  • Halogen Exchange (Halex) Reaction: A common route to fluorinated compounds is through the fluorination of a corresponding di-substituted cyclopropane (e.g., cis-1,2-dichlorocyclopropane or cis-1,2-dibromocyclopropane). This typically involves a nucleophilic fluoride (B91410) source and a catalyst to facilitate the exchange.

    • Potential Catalysts/Reagents:

      • Alkali metal fluorides (KF, CsF): Often used with a phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts) to enhance the reactivity of the fluoride salt in an organic solvent.

      • Metal fluorides (AgF, HgF₂): These can be effective but are often stoichiometric and can be toxic and expensive.

  • Direct Fluorination of Cyclopropene (B1174273): A more direct but potentially challenging approach is the syn-difluorination of cyclopropene. This would require a catalyst that can deliver two fluorine atoms to the same face of the double bond.

    • Potential Catalysts/Reagents:

      • Electrophilic Fluorinating Reagents: Reagents like Selectfluor® (F-TEDA-BF₄) in the presence of a suitable catalyst could potentially be explored, although controlling stereoselectivity would be a significant challenge.

Q2: I am attempting a halogen exchange reaction from cis-1,2-dibromocyclopropane and observing low yields of the desired this compound. What are the possible causes and solutions?

A2: Low yields in this type of reaction are a common issue. Here are several potential causes and troubleshooting steps:

  • Cause: Incomplete reaction.

    • Troubleshooting:

      • Increase reaction temperature and/or time. Monitor the reaction progress by GC-MS or ¹⁹F NMR to determine the optimal endpoint.

      • Ensure efficient mixing, especially if using a heterogeneous catalyst system.

      • Use a more reactive fluoride source (e.g., spray-dried KF, CsF).

  • Cause: Formation of elimination byproducts. The basicity of the fluoride source can lead to the elimination of HBr, resulting in the formation of cyclopropene derivatives.

    • Troubleshooting:

      • Use a less basic fluoride source if possible.

      • Employ milder reaction conditions (lower temperature).

  • Cause: Isomerization to the trans isomer. Under harsh reaction conditions, the desired cis isomer may isomerize to the thermodynamically more stable trans isomer.

    • Troubleshooting:

      • Screen for milder reaction conditions.

      • Analyze the crude reaction mixture for the presence of the trans isomer to confirm if isomerization is occurring.

Q3: My main problem is the formation of a mixture of cis and trans isomers. How can I improve the stereoselectivity for the cis product?

A3: Achieving high stereoselectivity is a significant challenge. The choice of substrate and reaction conditions is crucial.

  • Starting Material: Ensure the stereochemical purity of your starting material (cis-1,2-dihalocyclopropane).

  • Reaction Mechanism: The stereochemical outcome will depend on the mechanism of the fluorination reaction. An Sₙ2-like reaction with double inversion would lead to retention of the cis stereochemistry. Conditions that favor a carbocationic intermediate are more likely to lead to a mixture of isomers.

  • Troubleshooting:

    • Solvent Choice: Use a polar aprotic solvent (e.g., acetonitrile (B52724), DMF) to favor an Sₙ2 pathway.

    • Temperature: Lowering the reaction temperature can often improve stereoselectivity.

    • Catalyst System: The choice of phase-transfer catalyst can influence the stereochemical outcome. Screening different catalysts may be necessary.

Q4: How can I separate the cis and trans isomers of 1,2-difluorocyclopropane?

A4: The separation of diastereomers with similar physical properties can be challenging.

  • Gas Chromatography (GC): For analytical and small-scale preparative separations, high-resolution gas chromatography is likely the most effective method. A column with a polar stationary phase would be a good starting point.

  • Fractional Distillation: While potentially difficult due to likely close boiling points, high-efficiency fractional distillation under reduced pressure might be feasible.

Quantitative Data Summary

The available quantitative data for this compound is extremely limited. The primary source is the thermodynamic data from the 1971 study by Craig, Piper, and Wheeler.

ParameterValueConditionsReference
ΔrH° (cis → trans)-12 ± 0.8 kJ/molGas phaseCraig, Piper, et al., 1971.[1]
Equilibrium Constant (K)11.7 ± 0.5585 KCraig, Piper, et al., 1971.[1]

This data indicates that the trans isomer is thermodynamically more stable than the cis isomer.

Experimental Protocols

Hypothetical Protocol: Synthesis of this compound via Halogen Exchange

Starting Material: cis-1,2-Dibromocyclopropane

Reagents:

  • Spray-dried Potassium Fluoride (KF)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add spray-dried potassium fluoride (X equivalents).

  • Add the phase-transfer catalyst (e.g., TBAB, 0.1 equivalents).

  • Add anhydrous acetonitrile via syringe.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of cis-1,2-dibromocyclopropane (1 equivalent) in anhydrous acetonitrile dropwise over a period of 1-2 hours.

  • Maintain the reaction at reflux and monitor its progress by taking aliquots and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the solid potassium salts.

  • Carefully remove the solvent by distillation.

  • Purify the crude product, potentially a mixture of cis and trans isomers, by preparative gas chromatography or careful fractional distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add KF, TBAB, and Acetonitrile to a flame-dried flask heat 2. Heat to reflux setup->heat add_substrate 3. Add cis-1,2-dibromocyclopropane solution heat->add_substrate reflux 4. Maintain reflux and monitor progress (GC-MS) add_substrate->reflux cool 5. Cool to room temperature reflux->cool filter 6. Filter solids cool->filter concentrate 7. Remove solvent filter->concentrate purify 8. Purify by preparative GC or distillation concentrate->purify end This compound purify->end start Start start->setup

Caption: Hypothetical workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Poor Selectivity check_conversion Is the starting material consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No check_isomers Is a mixture of cis/trans isomers formed? check_conversion->check_isomers Yes increase_temp_time Increase temperature/time low_conversion->increase_temp_time check_reagents Check reagent activity (e.g., use spray-dried KF) low_conversion->check_reagents optimized Optimized Conditions increase_temp_time->optimized check_reagents->optimized isomer_mixture Poor Stereoselectivity check_isomers->isomer_mixture Yes check_byproducts Are there significant byproducts? check_isomers->check_byproducts No lower_temp Lower reaction temperature isomer_mixture->lower_temp change_solvent Use polar aprotic solvent isomer_mixture->change_solvent lower_temp->optimized change_solvent->optimized byproducts Byproduct Formation check_byproducts->byproducts Yes check_byproducts->optimized No milder_conditions Use milder conditions to avoid elimination byproducts->milder_conditions milder_conditions->optimized

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of cis-1,2-Difluorocyclopropane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cis-1,2-Difluorocyclopropane by distillation. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

A1: Understanding the physical properties of this compound and its common isomer, trans-1,2-Difluorocyclopropane, is crucial for successful purification by distillation. While specific experimental boiling points can be difficult to locate in the literature, we can infer properties based on analogous compounds and general chemical principles.

PropertyThis compoundtrans-1,2-DifluorocyclopropaneReference
Molecular Formula C₃H₄F₂C₃H₄F₂[1]
Molecular Weight 78.06 g/mol 78.06 g/mol [2]
CAS Number 57137-41-457137-42-5[1][3]
Boiling Point (Predicted) Likely higher than the trans isomer due to a net dipole moment.Likely lower than the cis isomer.[4]
Relative Stability Less stable than the trans isomer.More stable than the cis isomer.[1][3][5][1][3][5]

Q2: What are the primary safety concerns when distilling this compound?

A2: Distillation of this compound requires strict adherence to safety protocols due to its potential reactivity and the inherent hazards of distillation.[6][7][8]

  • Thermal Instability: Cyclopropanes are strained rings, and the presence of electronegative fluorine atoms can increase this strain. Overheating during distillation can lead to ring-opening or decomposition, potentially causing a rapid increase in pressure.[9] It is crucial to use a well-controlled heating mantle and to avoid heating the distillation flask to dryness.[9]

  • Pressure Build-up: Ensure the distillation system is not a closed system. Any blockage in the condenser or receiving flask could lead to a dangerous build-up of pressure.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, flame-resistant lab coat, and gloves.[10]

Q3: Can cis- and trans-1,2-Difluorocyclopropane be separated by fractional distillation?

A3: Yes, fractional distillation is a suitable technique for separating the cis and trans isomers of 1,2-disubstituted cyclopropanes.[4] The separation is based on the difference in their boiling points. Generally, the cis isomer has a higher boiling point due to its net dipole moment, leading to stronger intermolecular forces.[4] For effective separation, a fractionating column with a high number of theoretical plates is recommended.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the distillation of this compound.

Issue 1: Poor Separation of cis and trans Isomers

Possible Causes:

  • Insufficient column efficiency.

  • Incorrect reflux ratio.

  • Channeling or flooding of the column.

  • Fluctuations in heating or cooling.

Troubleshooting Steps:

StepActionRationale
1 Check Column Packing Ensure the fractionating column is packed uniformly to prevent channeling of vapor.
2 Increase Reflux Ratio A higher reflux ratio increases the number of vapor-liquid equilibria, improving separation efficiency.
3 Reduce Heating Rate Excessive heating can lead to column flooding, which significantly reduces separation efficiency. Maintain a slow, steady distillation rate.[11]
4 Insulate the Column Insulating the fractionating column minimizes heat loss and helps maintain a consistent temperature gradient.
5 Monitor Temperatures Stable temperatures in the distillation head and pot are indicative of a smooth distillation. Fluctuations can suggest bumping or uneven boiling.[6]
Issue 2: Product Decomposition or Low Yield

Possible Causes:

  • Excessive heating.

  • Presence of reactive impurities.

  • Prolonged heating time.

  • Air leaks in the system (for vacuum distillation).

Troubleshooting Steps:

StepActionRationale
1 Lower the Distillation Temperature If possible, perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[9]
2 Use a Lower Temperature Heating Bath A water or oil bath provides more uniform heating than a heating mantle and reduces the risk of localized overheating.
3 Pre-treat the Crude Mixture If acidic or basic impurities are suspected, a gentle wash with a suitable aqueous solution (e.g., dilute sodium bicarbonate) may be necessary before distillation.
4 Ensure a Leak-Free System For vacuum distillation, ensure all joints are properly sealed to prevent the ingress of air, which can cause oxidation at elevated temperatures.
5 Minimize Distillation Time Plan the distillation to proceed efficiently to reduce the time the compound is exposed to high temperatures.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To separate this compound from a mixture containing its trans isomer and other impurities.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with the crude this compound mixture and add boiling chips or a magnetic stir bar.

  • Wrap the fractionating column with insulation to ensure an adiabatic process.

  • Begin gentle heating of the distillation flask.

  • As the mixture begins to boil, observe the vapor rising through the column.

  • Adjust the heating to establish a steady reflux in the column.

  • Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in the lower-boiling trans isomer.

  • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • When the temperature stabilizes again at the boiling point of the cis isomer, collect the desired fraction in a new, pre-weighed receiving flask.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.[9]

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of the distilled this compound fractions.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-1 or similar).

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane).

  • Set the GC parameters (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate) to achieve good separation of the isomers and any impurities.

  • Inject a small volume of the prepared sample into the GC.

  • Record the chromatogram. The peak corresponding to the trans isomer is expected to have a shorter retention time than the cis isomer.

  • Calculate the purity of the sample based on the relative peak areas (assuming similar response factors for the isomers).

Visualizations

Troubleshooting_Workflow start Distillation Problem Observed issue_type Identify Issue Type start->issue_type poor_separation Poor Isomer Separation issue_type->poor_separation Separation low_yield Low Yield / Decomposition issue_type->low_yield Yield check_column Check Column Efficiency (Packing, Length) poor_separation->check_column check_temp Check Distillation Temperature low_yield->check_temp adjust_reflux Adjust Reflux Ratio (Increase) check_column->adjust_reflux control_heating Control Heating Rate (Reduce) adjust_reflux->control_heating insulate Insulate Column control_heating->insulate resolve_separation Separation Improved insulate->resolve_separation use_vacuum Use Reduced Pressure check_temp->use_vacuum check_impurities Check for Impurities (Pre-treat) use_vacuum->check_impurities check_leaks Check for System Leaks check_impurities->check_leaks resolve_yield Yield Improved check_leaks->resolve_yield Distillation_Process_Flow start Crude Product setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Distillation Flask setup->charge_flask heating Gentle Heating & Establish Reflux charge_flask->heating fraction1 Collect First Fraction (trans-isomer rich) heating->fraction1 fraction2 Collect Intermediate Fraction fraction1->fraction2 fraction3 Collect Main Fraction (cis-isomer rich) fraction2->fraction3 analysis Analyze Fractions (GC/NMR) fraction3->analysis pure_product Pure this compound analysis->pure_product Purity Met reprocess Reprocess Impure Fractions analysis->reprocess Purity Not Met

References

"cis-1,2-Difluorocyclopropane" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-1,2-Difluorocyclopropane. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a strained, cyclic compound whose stability is significantly influenced by the presence of fluorine atoms. While kinetically stable under many synthetic conditions, its reactivity is heightened compared to non-fluorinated cyclopropanes.[1] The trans-isomer of 1,2-difluorocyclopropane is thermodynamically more stable than the cis-isomer.[2][3] The stability of fluorinated cyclopropanes is a subject of ongoing theoretical and experimental investigation.[4][5][6]

Q2: How does this compound behave under acidic conditions?

Q3: Is this compound stable under basic conditions?

A3: Detailed studies on the base-catalyzed decomposition of this compound are limited in the available literature. However, for some fluorinated organic compounds, basic conditions can promote elimination reactions, such as dehydrofluorination. For instance, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid has been shown to be unstable under near-physiological pH, with its decomposition being base-catalyzed.[8] Therefore, it is advisable to use this compound with caution in the presence of strong bases, as ring integrity may be compromised.

Q4: Can this compound undergo isomerization?

A4: Yes, this compound can isomerize to its more stable trans-isomer.[2][3] This process is typically thermally driven, and the equilibrium favors the trans configuration. Researchers should be aware of this potential isomerization, especially when working at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no yield of desired product in a reaction involving this compound under acidic conditions. The compound may be degrading or undergoing ring-opening.- Minimize reaction time and temperature.- Use a milder acid or a non-acidic catalyst if possible.- Perform a stability test of the starting material under the reaction conditions without other reagents.- Analyze the crude reaction mixture for potential ring-opened byproducts.
Unexpected side products observed in reactions with basic reagents. Base-induced elimination or other decomposition pathways may be occurring.- Use a non-nucleophilic base if only proton abstraction is required.- Consider running the reaction at a lower temperature.- Screen different bases to find one that is compatible with the cyclopropane (B1198618) ring.- Analyze for byproducts consistent with elimination or substitution.
Inconsistent analytical data (e.g., NMR, GC-MS) for stored samples of this compound. The compound may be isomerizing to the trans-isomer or slowly degrading over time.- Store the compound at low temperatures, protected from light and moisture.- Re-characterize the compound before use if it has been stored for an extended period.- Compare analytical data with reference spectra for both cis- and trans-isomers.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability of this compound in Acidic Media

  • Objective: To qualitatively assess the stability of this compound in the presence of a specific acid.

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

    • Acid of interest (e.g., p-toluenesulfonic acid, trifluoroacetic acid)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • NMR tubes, deuterated solvent (e.g., CDCl₃)

  • Procedure:

    • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.

    • In a clean, dry vial, add a known concentration of the acid to a measured volume of the stock solution.

    • Maintain the reaction mixture at a constant temperature (e.g., room temperature or a specific reaction temperature).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of sodium bicarbonate).

    • Extract the organic components and prepare a sample for analysis.

    • Analyze the samples by ¹⁹F NMR and/or GC-MS to monitor the disappearance of the this compound peak relative to the internal standard and the appearance of any new peaks.

Protocol 2: General Procedure for Assessing Stability of this compound in Basic Media

  • Objective: To qualitatively assess the stability of this compound in the presence of a specific base.

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., THF, DMF)

    • Base of interest (e.g., sodium hydride, potassium tert-butoxide)

    • Internal standard

    • Analytical equipment (¹⁹F NMR, GC-MS)

  • Procedure:

    • Follow the same initial steps as in Protocol 1 for preparing a stock solution.

    • In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), add the base to the stock solution at a controlled temperature (e.g., 0 °C or room temperature).

    • Monitor the reaction over time by taking aliquots at regular intervals.

    • Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).

    • Work up the samples and analyze by ¹⁹F NMR and/or GC-MS to track the concentration of the starting material and identify any degradation products.

Visualizing Potential Degradation Pathways

The following diagrams illustrate hypothetical pathways for the decomposition of this compound under acidic and basic conditions based on the general reactivity of related compounds.

Acid_Catalyzed_Pathway start This compound protonation Protonation start->protonation + H⁺ intermediate Carbocation Intermediate protonation->intermediate ring_opening Ring Opening intermediate->ring_opening products Ring-Opened Products (e.g., allylic fluoride (B91410) derivatives) ring_opening->products

Caption: Hypothetical acid-catalyzed degradation pathway for this compound.

Base_Catalyzed_Pathway start This compound elimination Elimination (E2) start->elimination + B⁻ intermediate Fluorocyclopropene Intermediate elimination->intermediate - H-F nucleophilic_attack Nucleophilic Attack intermediate->nucleophilic_attack + Nu⁻ products Substituted or Ring-Opened Products nucleophilic_attack->products

Caption: Plausible base-catalyzed degradation pathway for this compound.

References

Preventing isomerization of "cis-1,2-Difluorocyclopropane" during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-1,2-difluorocyclopropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its isomerization to the trans isomer during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

Isomerization of this compound to its trans isomer is primarily driven by thermal energy. The trans isomer is thermodynamically more stable than the cis isomer. The process is thought to proceed through a diradical intermediate, which is formed by the homolytic cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring. The presence of fluorine atoms on the cyclopropane ring weakens the opposing C-C bond, which in turn lowers the activation energy required for both ring-opening and subsequent cis-trans isomerization.

Q2: Can acidic or basic conditions during workup cause isomerization?

While high temperatures are the most direct cause of isomerization, the stability of the cyclopropane ring can also be compromised by certain chemical environments, potentially leading to undesired side reactions, including isomerization.

  • Acidic Conditions: Strong acids, particularly Lewis acids, can catalyze the ring-opening of gem-difluorocyclopropanes. This process typically involves the activation of a C-F bond, leading to the formation of a fluoroallyl cation. While this is a ring-opening reaction and not a direct isomerization, the resulting reactive intermediates could potentially lead to a mixture of products, and under certain conditions, a pathway to the trans isomer cannot be entirely ruled out. Therefore, it is advisable to avoid strongly acidic conditions during the workup of this compound.

  • Basic Conditions: While there is less direct evidence for base-catalyzed isomerization of this compound, strong bases can promote other reactions of fluorinated cyclopropanes. For instance, the generation of difluorocarbene from halodifluoromethanes occurs under basic conditions. To maintain the integrity of the this compound ring, it is prudent to use mild basic conditions only when necessary and for a limited duration.

Q3: Is this compound sensitive to water?

Some substituted gem-difluorocyclopropanes have been observed to undergo slow hydrolysis over time.[1] The rate of this hydrolysis can be influenced by the electronic properties of other substituents on the ring. This suggests that prolonged contact with water during the workup should be minimized to prevent potential degradation of the desired cis isomer.

Troubleshooting Guide

Issue: Isomerization of this compound is observed after workup.

If you are observing the formation of the trans isomer or other degradation products after your experimental workup, consider the following potential causes and solutions.

Potential Cause 1: Elevated Temperatures

The most likely cause of isomerization is exposure to excessive heat at any stage of the workup or purification process.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Conduct all steps of the workup, including extractions and washes, at or below room temperature. If possible, perform the workup in an ice bath.

    • Avoid High-Temperature Evaporation: When removing solvents, use a rotary evaporator at low temperature and reduced pressure. Avoid using high-temperature water baths.

    • Room Temperature Chromatography: If column chromatography is used for purification, ensure the column does not heat up due to the exothermic nature of solvent adsorption onto the stationary phase.

Potential Cause 2: Incompatible pH Conditions

Exposure to strongly acidic or basic conditions can lead to ring-opening or other side reactions.

  • Troubleshooting Steps:

    • Use Neutral Washes: Whenever possible, use neutral aqueous solutions, such as deionized water or brine, for washing.

    • Mild Acidic/Basic Washes: If an acid or base wash is necessary, use dilute solutions of weak acids (e.g., dilute acetic acid) or weak bases (e.g., saturated sodium bicarbonate solution) and minimize the contact time.

    • Immediate Neutralization: If a stronger acid or base is required, neutralize the reaction mixture immediately with a suitable quenching agent at low temperature before proceeding with the workup.

Potential Cause 3: Prolonged Workup Time

Extended exposure to aqueous or other reactive environments can increase the likelihood of hydrolysis or other degradation pathways.

  • Troubleshooting Steps:

    • Streamline the Procedure: Plan your workup procedure to be as efficient as possible to minimize the time the compound spends in solution.

    • Prompt Extraction: After quenching the reaction, proceed immediately to the extraction step to move the product into a less reactive organic solvent.

    • Drying and Isolation: Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and isolate the product promptly.

Experimental Protocols

Recommended General Workup Protocol for this compound

This protocol is designed to minimize the risk of isomerization and degradation.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a quenching agent (e.g., deionized water, saturated ammonium (B1175870) chloride solution, or saturated sodium bicarbonate solution, depending on the reaction conditions) while maintaining the temperature at 0 °C.

  • Extraction:

    • Extract the aqueous mixture with a suitable, low-boiling point organic solvent (e.g., diethyl ether or dichloromethane) at room temperature.

    • Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing:

    • Combine the organic extracts and wash sequentially with:

      • Deionized water

      • Saturated sodium bicarbonate solution (if the reaction was acidic)

      • Brine

    • Perform each wash quickly and avoid vigorous shaking that could lead to emulsion formation.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and wash it with a small amount of the extraction solvent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30 °C.

Data Summary

ConditionPotential RiskRecommendation
High Temperature High risk of thermal isomerization to the more stable trans isomer.Maintain room temperature or below throughout the workup and isolation process.
Strong Lewis Acids Risk of catalytic ring-opening.Avoid the use of Lewis acids during workup.
Strong Brønsted Acids Potential for ring-opening or other acid-catalyzed degradation.Use dilute, weak acids only when necessary and for a minimal duration.
Strong Bases Potential for promoting side reactions.Use dilute, weak bases for neutralization and washing.
Prolonged Aqueous Contact Risk of slow hydrolysis.Minimize the duration of aqueous washes and extractions.

Visual Guides

Below are diagrams illustrating the key concepts and recommended workflows.

Isomerization_Pathway cluster_cis This compound cluster_intermediate Diradical Intermediate cluster_trans trans-1,2-Difluorocyclopropane cis_structure F / \nH-C---C-H / \n F   C    / \n   H   H intermediate_structure  F   F  |   | H-C·-C-H    / \n   H-C-H cis_structure->intermediate_structure Heat (Δ) (C-C bond cleavage) trans_structure F   H / \n-C---C- / \nH   F   C       / \n      H   H intermediate_structure->trans_structure Bond Rotation & Ring Closure

Caption: Thermal isomerization pathway of this compound.

Workup_Workflow cluster_info start Reaction Mixture containing this compound quench Quench at 0°C (e.g., H₂O, sat. NH₄Cl) start->quench extract Extract with Organic Solvent (RT) quench->extract wash Wash Organic Layer (Neutral or Mild Conditions) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo (Bath Temp ≤ 30°C) dry->concentrate product Isolated This compound concentrate->product warning Key Considerations: - Avoid high temperatures - Avoid strong acids/bases - Minimize workup time

Caption: Recommended workup workflow to prevent isomerization.

References

Validation & Comparative

Stability Showdown: Trans-1,2-Difluorocyclopropane Emerges as the More Stable Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental and theoretical data reveals that trans-1,2-difluorocyclopropane is thermodynamically more stable than its cis counterpart. Experimental evidence, primarily from gas-phase equilibrium studies, indicates a significant energy difference, favoring the trans isomer. This finding is crucial for researchers in drug development and chemical synthesis, where isomeric stability can profoundly impact molecular interactions and reaction outcomes.

The relative stability of cis- and trans-1,2-difluorocyclopropane has been a subject of scientific inquiry, with experimental data providing a clear verdict. The key thermodynamic parameter that differentiates the stability of these two isomers is the enthalpy of reaction (ΔrH°) for the isomerization of the cis form to the trans form.

Quantitative Comparison of Isomer Stability

Experimental measurements have established that the conversion of cis-1,2-difluorocyclopropane to trans-1,2-difluorocyclopropane is an exothermic process. This indicates that the trans isomer resides at a lower energy state. The following table summarizes the key quantitative data from experimental studies.

ParameterThis compoundtrans-1,2-DifluorocyclopropaneNotes
Enthalpy of Reaction (ΔrH°) --12.0 ± 0.8 kJ/mol[1][2]For the isomerization reaction: cis → trans in the gas phase.
Equilibrium Constant (K) -11.7 ± 0.5 at 585 K[3]For the isomerization reaction: cis → trans.

Experimental Determination of Relative Stability

The primary experimental method used to determine the relative stability of the cis and trans isomers of 1,2-difluorocyclopropane is through the study of their gas-phase equilibrium.

Gas-Phase Equilibrium Protocol

The experimental protocol for determining the thermodynamic properties of the cis-trans isomerization of 1,2-difluorocyclopropane involves the following key steps:

  • Sample Preparation: Pure samples of both cis- and trans-1,2-difluorocyclopropane are synthesized and purified.

  • Equilibration: A known quantity of the cis isomer (or a mixture of isomers) is introduced into a heated reaction vessel in the gas phase. The temperature is maintained at a constant and elevated level (e.g., 585 K) to facilitate the isomerization reaction and allow the system to reach equilibrium.

  • Sampling and Analysis: Once equilibrium is established, the composition of the gaseous mixture is determined. This is typically achieved by gas chromatography (GC), which separates the cis and trans isomers. The relative concentrations of the two isomers are then quantified.

  • Calculation of Equilibrium Constant: The equilibrium constant (K) is calculated from the ratio of the concentrations of the trans and cis isomers at equilibrium.

  • Determination of Enthalpy of Reaction: The enthalpy of reaction (ΔrH°) can be determined by studying the temperature dependence of the equilibrium constant using the van 't Hoff equation.

Logical Relationship of Isomer Stability

The thermodynamic relationship between cis- and trans-1,2-difluorocyclopropane can be visualized as an energy diagram where the trans isomer occupies a lower energy level than the cis isomer.

StabilityComparison cluster_isomers 1,2-Difluorocyclopropane Isomers cluster_stability Relative Stability cis This compound trans trans-1,2-Difluorocyclopropane cis->trans Isomerization (ΔrH° = -12.0 kJ/mol) cis_level Higher Energy State trans_level Lower Energy State (More Stable)

Figure 1. Energy relationship between cis- and trans-1,2-difluorocyclopropane.

References

Reactivity Face-Off: A Comparative Analysis of cis- and trans-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Stereoisomeric Reactivity of 1,2-Difluorocyclopropanes

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science, offering a powerful tool to modulate physicochemical and biological properties. The rigid, strained cyclopropane (B1198618) ring, when substituted with fluorine, presents a unique structural motif with distinct reactivity profiles. This guide provides an objective comparison of the reactivity of cis- and trans-1,2-difluorocyclopropane, focusing on their thermodynamic stability and discussing the implications for their chemical behavior based on available experimental and theoretical data.

At a Glance: Key Differences in Stability

The most definitive experimental data available directly comparing cis- and trans-1,2-difluorocyclopropane relates to their relative thermodynamic stabilities. Gas-phase studies of the isomerization equilibrium between the two isomers have conclusively shown that the trans isomer is the more stable of the two.

ParameterValueIsomer Favored
Enthalpy of Isomerization (ΔrH°) -12 ± 0.8 kJ/mol[1][2]trans
Equilibrium Constant (K) at 585 K 11.7 ± 0.5[3]trans

This greater stability of the trans isomer is a critical factor influencing the energy landscape of any reaction involving these compounds. In a reaction where an equilibrium can be established, the trans isomer is expected to be the major component.

Theoretical Framework for Reactivity

The reactivity of cyclopropane derivatives is largely dictated by the high ring strain and the electronic effects of the substituents. In the case of 1,2-difluorocyclopropanes, the stereochemical arrangement of the two highly electronegative fluorine atoms plays a pivotal role in determining the molecule's ground-state energy and the transition-state energies of various reactions.

A logical workflow for comparing the reactivity of these isomers would involve parallel reactions under identical conditions, followed by kinetic analysis and product characterization.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Analysis cis-1,2-Difluorocyclopropane This compound Product_Analysis Product_Analysis This compound->Product_Analysis trans-1,2-Difluorocyclopropane trans-1,2-Difluorocyclopropane trans-1,2-Difluorocyclopropane->Product_Analysis Reagent_A Reagent_A Reagent_A->Product_Analysis Solvent_B Solvent_B Solvent_B->Product_Analysis Temperature_C Temperature_C Temperature_C->Product_Analysis Kinetic_Monitoring Kinetic_Monitoring Product_Analysis->Kinetic_Monitoring

Caption: A logical workflow for the comparative analysis of cis- and trans-1,2-difluorocyclopropane reactivity.

Comparative Reactivity in Key Reaction Classes

While direct, side-by-side experimental studies comparing the reactivity of cis- and trans-1,2-difluorocyclopropane in various reaction types are not extensively documented in the literature, we can infer their likely behavior based on fundamental principles and studies of analogous systems.

Thermal Isomerization

The only reaction for which direct comparative experimental data exists is the thermal cis-trans isomerization. As established, the equilibrium lies in favor of the more stable trans isomer. The reaction proceeds through a trimethylene diradical intermediate formed by the cleavage of a C-C bond. Computational studies on analogous 1,1-difluoro-2,3-dimethylcyclopropanes suggest that geminal fluorine substituents lower the activation energy for this isomerization process compared to their non-fluorinated counterparts.[4]

The mechanism for this isomerization can be depicted as follows:

G cis-Isomer cis-Isomer Transition_State Diradical Intermediate cis-Isomer->Transition_State Δ trans-Isomer trans-Isomer Transition_State->trans-Isomer

Caption: The thermal isomerization pathway from the cis- to the more stable trans-1,2-difluorocyclopropane.

Ring-Opening Reactions

Ring-opening reactions are characteristic of cyclopropanes due to their inherent strain. The stereochemistry of the leaving groups or reacting centers can significantly influence the reaction rate and stereochemical outcome. For reactions proceeding through a concerted mechanism, the ability to achieve the required transition state geometry is crucial.

In reactions such as a Lewis acid-promoted [3+2] annulation with aldehydes, studies on cis- and trans-2,3-disubstituted cyclopropane 1,1-diesters have shown that the cis isomers exhibit significantly higher reactivity and yield compared to their trans counterparts.[5] This suggests that the stereochemical arrangement in the cis isomer is more favorable for the specific transition state of this reaction. While this is not a direct comparison of the 1,2-difluoro isomers, it highlights the potential for dramatic reactivity differences based on stereochemistry.

Cycloaddition Reactions

The participation of the C-C bonds of the cyclopropane ring in cycloaddition reactions is another area where stereochemistry can play a significant role. The accessibility of the sigma bonds for interaction with a reacting partner would differ between the cis and trans isomers. The facial accessibility of the ring can be influenced by the orientation of the fluorine substituents, potentially leading to different rates and selectivities.

Experimental Protocols

Thermal Isomerization of 1,2-Difluorocyclopropane (Based on the work of Craig, Piper, and Wheeler, 1971)

The following provides a general outline of the experimental approach used to determine the thermodynamic parameters for the cis-trans isomerization of 1,2-difluorocyclopropane. For precise experimental details, the original publication should be consulted.[3]

Objective: To establish the equilibrium between cis- and trans-1,2-difluorocyclopropane at a given temperature and determine the equilibrium constant.

Apparatus:

  • Gas-phase reaction vessel (e.g., Pyrex bulb) connected to a vacuum line.

  • High-temperature oven with precise temperature control.

  • Gas chromatograph (GC) for analysis of the isomer mixture.

Procedure:

  • A pure sample of this compound is introduced into the reaction vessel at a known pressure.

  • The vessel is heated to the desired temperature (e.g., 585 K) and maintained at that temperature for a sufficient time to allow the system to reach equilibrium.

  • The reaction is quenched by rapidly cooling the vessel.

  • The isomeric composition of the gas mixture is determined by gas chromatography.

  • The equilibrium constant (K) is calculated from the ratio of the partial pressures (or concentrations) of the trans and cis isomers at equilibrium.

  • The procedure is repeated at several temperatures to determine the temperature dependence of K, from which the enthalpy (ΔrH°) and entropy (ΔrS°) of isomerization can be calculated using the van 't Hoff equation.

Conclusion

The comparative reactivity of cis- and trans-1,2-difluorocyclopropane is a subject where definitive experimental data is largely centered on their thermodynamic stability. The trans isomer is unequivocally the more stable of the two. For other chemical transformations, a direct comparison of their reactivity is not well-documented in the scientific literature. However, based on fundamental principles of stereochemistry and reactivity, and by drawing analogies from related systems, it is reasonable to predict that the two isomers will exhibit distinct reactivity profiles. The less stable cis isomer may react faster in reactions where its higher ground-state energy leads to a lower activation barrier, provided that the transition state is not prohibitively strained. Conversely, in reactions where steric hindrance is a dominant factor, the more open structure of the trans isomer might be more reactive. Further experimental and computational studies are necessary to fully elucidate the kinetic reactivity of these important fluorinated building blocks.

References

A Spectroscopic Guide to Differentiating Cis- and Trans-1,2-Difluorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of cis- and trans-1,2-difluorocyclopropane is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Rotational spectra, supported by experimental data to facilitate their unambiguous differentiation.

The distinct stereochemical arrangement of the fluorine atoms in cis- and trans-1,2-difluorocyclopropane gives rise to unique spectroscopic properties. These differences are most prominently observed in their NMR chemical shifts and coupling constants, their vibrational modes in IR spectroscopy, and their rotational constants derived from microwave spectroscopy. Understanding these spectroscopic nuances is critical for the accurate identification and characterization of these isomers in various chemical and pharmaceutical applications.

Comparative Spectroscopic Data

The quantitative data obtained from various spectroscopic techniques for cis- and trans-1,2-difluorocyclopropane are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on chemical shifts (δ) and spin-spin coupling constants (J). The symmetry of the molecules plays a crucial role in determining the number of signals observed in the spectra. The cis isomer possesses a C₂ᵥ symmetry, leading to chemical equivalence of the two fluorine atoms and the two methine protons, but the two methylene (B1212753) protons are diastereotopic. The trans isomer has a C₂ symmetry, resulting in the equivalence of the two fluorine atoms and the two methine protons, as well as the two methylene protons.

Table 1: ¹H and ¹⁹F NMR Spectroscopic Data

IsomerNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
cis-1,2-Difluorocyclopropane¹H (CHF)~4.5Broad Triplet-
¹H (CH₂)-Diastereotopic-
¹⁹F--JHF(cis): 9-17
trans-1,2-Difluorocyclopropane¹H (CHF)~4.7Two pairs of broad doubletsSeparations of ~50 and ~74 Hz
¹H (CH₂)-Equivalent-
¹⁹F--JHF(trans): 1-2

Table 2: ¹³C NMR Spectroscopic Data

IsomerCarbonChemical Shift (δ, ppm)
This compoundCHFData not available in search results
CH₂Data not available in search results
trans-1,2-DifluorocyclopropaneCHFData not available in search results
CH₂Data not available in search results

Note: Specific chemical shift values for ¹³C NMR were not available in the searched literature. However, the number of signals would be expected to differ based on the symmetry of the isomers.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of a molecule based on its fundamental vibrational modes. The IR spectra of cis- and trans-1,2-difluorocyclopropane show distinct absorption bands due to their different symmetries and vibrational energies.

Table 3: Fundamental Vibrational Frequencies (cm⁻¹) [1]

Vibrational Mode DescriptionThis compoundtrans-1,2-Difluorocyclopropane
CH₂ Symmetric Stretch30233021
CH₂ Asymmetric Stretch31053110
CHF Stretch3063, 30553070
Ring Deformation/CH₂ Scissor14501457
CH₂ Wag13651380
CHF Bend13461304
Ring Breathing12241203
C-F Stretch / CH₂ Twist1150, 11351161, 1132
CH₂ Rock / C-C Stretch1089, 1060, 1047, 9931072, 1068, 1005, 961
Ring Deformation862, 784842, 783
C-F Bend739, 621-
Ring Puckering468452, 415
Torsion319, 209303, 279
Rotational Spectroscopy

Microwave spectroscopy allows for the precise determination of a molecule's rotational constants, which are inversely proportional to its moments of inertia. These constants are highly sensitive to the molecule's geometry.

Table 4: Rotational Constants (MHz)

IsomerABC
This compoundData not available in search resultsData not available in search resultsData not available in search results
trans-1,2-Difluorocyclopropane10014.34358.13598.4

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible spectroscopic differentiation of these isomers.

NMR Spectroscopy

A standard protocol for acquiring ¹H, ¹⁹F, and ¹³C NMR spectra of fluorinated cyclopropanes involves dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Spectra are typically acquired with a 30° pulse angle and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹⁹F NMR: Spectra can be acquired with or without proton decoupling. A common reference standard is trifluoroacetic acid (TFA) or hexafluorobenzene.

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance the signal-to-noise ratio. A sufficient number of scans are accumulated to obtain a good quality spectrum for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy

Gas-phase IR spectra are often recorded to minimize intermolecular interactions.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with a resolution of at least 1 cm⁻¹.

  • Sample Preparation: The gaseous sample is introduced into a gas cell with appropriate windows (e.g., KBr or CsI) that are transparent in the mid-infrared region. The path length of the gas cell can be varied to optimize the absorbance.

  • Data Acquisition: A background spectrum of the evacuated gas cell is first recorded and then subtracted from the sample spectrum to obtain the absorbance spectrum of the compound.

Rotational (Microwave) Spectroscopy

Microwave spectroscopy is performed on gaseous samples at low pressure.

  • Instrumentation: A pulsed-jet Fourier-transform microwave spectrometer.

  • Sample Introduction: The sample is typically seeded in an inert carrier gas, such as argon or neon, and expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature, simplifying the spectrum.

  • Data Acquisition: A short, high-power microwave pulse is used to polarize the molecules. The subsequent free induction decay (FID) is detected, and Fourier transformation of the FID yields the frequency-domain spectrum.

Logical Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating between cis- and trans-1,2-difluorocyclopropane using the spectroscopic techniques discussed.

Spectroscopic_Differentiation cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Isomer Identification start Mixture of Isomers NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) start->NMR IR Infrared Spectroscopy start->IR Microwave Microwave Spectroscopy start->Microwave NMR_Data Analyze Chemical Shifts, Coupling Constants, and Number of Signals NMR->NMR_Data IR_Data Compare Vibrational Frequencies IR->IR_Data Microwave_Data Compare Rotational Constants Microwave->Microwave_Data Cis This compound NMR_Data->Cis Diastereotopic CH₂ protons Larger J(HF, cis) Trans trans-1,2-Difluorocyclopropane NMR_Data->Trans Equivalent CH₂ protons Smaller J(HF, trans) IR_Data->Cis Characteristic 'cis' Bands IR_Data->Trans Characteristic 'trans' Bands Microwave_Data->Cis Different Rotational Constants Microwave_Data->Trans Known Rotational Constants

Caption: Workflow for isomer differentiation.

By systematically applying these spectroscopic techniques and comparing the experimental data with the reference values provided, researchers can confidently distinguish between cis- and trans-1,2-difluorocyclopropane.

References

A Comparative Guide to cis-1,2-Difluorocyclopropane and 1,1-difluorocyclopropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the structural, spectroscopic, and chemical properties of two key fluorinated cyclopropane (B1198618) isomers, providing essential data for their application in scientific research and pharmaceutical development.

This guide offers a detailed comparison of cis-1,2-difluorocyclopropane and 1,1-difluorocyclopropane, two constitutional isomers that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique conformational constraints and the influence of fluorine substitution impart distinct physicochemical properties that are critical for molecular design and synthesis. This document provides a compilation of experimental data on their structural parameters, spectroscopic signatures, and synthetic methodologies to aid researchers in selecting the appropriate isomer for their specific applications.

Structural and Physical Properties: A Tale of Two Isomers

The arrangement of the two fluorine atoms on the cyclopropane ring profoundly influences the molecular geometry, polarity, and stability of these isomers.

PropertyThis compound1,1-Difluorocyclopropane
Molecular Formula C₃H₄F₂C₃H₄F₂
Molecular Weight 78.06 g/mol [1][2]78.06 g/mol [3]
CAS Number 57137-41-4[1][2]558-29-2[3]
Dipole Moment 3.88 ± 0.02 D2.32 ± 0.02 D[4]
Relative Stability Less stable than the trans isomer[5]Generally more stable than this compound
Enthalpy of Isomerization (cis to trans) -12 ± 0.8 kJ/mol (gas phase)[1][2]N/A

The most striking difference lies in their dipole moments. The cis configuration in this compound results in a significantly larger dipole moment compared to the 1,1-isomer, a critical factor in its interaction with biological targets and in influencing its solubility and chromatographic behavior. Thermodynamic data indicates that this compound is less stable than its trans counterpart, with a clear enthalpy of isomerization.[1][2][5]

Structural Parameters

Microwave spectroscopy and electron diffraction studies have provided precise measurements of the bond lengths and angles for both isomers.

Table 2: Comparison of Key Structural Parameters

ParameterThis compound1,1-Difluorocyclopropane
C-C Bond Lengths (Å) C1-C2: 1.515, C2-C3: 1.515, C1-C3: 1.515 (assumed equal)C1-C2: 1.464 ± 0.002, C2-C3: 1.553 ± 0.001[4]
C-F Bond Length (Å) 1.3631.355 ± 0.002[4]
C-H Bond Length (Å) 1.0801.082 ± 0.002[4]
F-C-F Bond Angle (°) N/A108.4 ± 0.2[4]
C-C-C Bond Angle (°) 60 (by definition of cyclopropane)C2-C1-C3: 64.1 ± 0.1[4]
H-C-H Bond Angle (°) N/A116.9 ± 0.2[4]

Note: Detailed experimental structural parameters for the C-C bonds of this compound are not as readily available as for the 1,1-isomer. The values for 1,1-difluorocyclopropane highlight a significant structural distortion from a perfect equilateral triangle, with a notable lengthening of the C2-C3 bond opposite the gem-difluoro group.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques are indispensable for the identification and characterization of this compound and 1,1-difluorocyclopropane.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of these isomers. While specific data for the parent this compound is scarce in publicly available literature, data from its derivatives and general principles of fluorine NMR provide valuable insights. For 1,1-difluorocyclopropane, data from substituted analogs offer a good approximation of its spectral characteristics.

Table 3: Expected NMR Spectroscopic Data

NucleusThis compound (Expected)1,1-Difluorocyclopropane (from Derivatives)
¹H NMR Complex multiplets for methine (CHF) and methylene (B1212753) (CH₂) protons. Due to symmetry, two distinct signals are expected for the methylene protons.A triplet for the methylene protons adjacent to the CF₂ group and a triplet for the unique methylene proton.
¹³C NMR Two signals expected: one for the two equivalent CHF carbons and one for the CH₂ carbon.Two signals expected: one for the CF₂ carbon (a triplet due to C-F coupling) and one for the two equivalent CH₂ carbons.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms, likely a complex multiplet due to coupling with protons.A single resonance for the two equivalent fluorine atoms, appearing as a multiplet due to coupling with the adjacent methylene protons.[6]

Note: The chemical shifts and coupling constants are highly dependent on the solvent and any substituents present.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides characteristic absorption bands related to the stretching and bending modes of the C-F and C-H bonds, as well as the cyclopropyl (B3062369) ring vibrations.

Table 4: Key IR Absorption Bands

Functional GroupThis compound (Characteristic Vibrations)1,1-Difluorocyclopropane (Characteristic Vibrations)
C-F Stretch Strong absorptions in the 1000-1200 cm⁻¹ region.Strong, characteristic absorptions in the 1000-1200 cm⁻¹ region.
C-H Stretch Absorptions typically above 3000 cm⁻¹.Absorptions typically above 3000 cm⁻¹.
Cyclopropane Ring Ring deformation modes are observable at lower frequencies.Ring deformation modes are observable at lower frequencies.

Experimental Protocols: Synthesis of Difluorocyclopropanes

The synthesis of these isomers typically involves the generation of difluorocarbene (:CF₂) and its subsequent addition to an appropriate alkene.

Synthesis of 1,1-Difluorocyclopropane

A common and effective method for the synthesis of 1,1-difluorocyclopropanes is the reaction of an alkene with a difluorocarbene precursor, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).[7]

Experimental Protocol using Sodium Chlorodifluoroacetate:

  • Reagents and Equipment: Anhydrous high-boiling solvent (e.g., diglyme (B29089) or triglyme), alkene, sodium chlorodifluoroacetate, inert atmosphere (e.g., nitrogen or argon), reaction flask with a reflux condenser, and a heating mantle.

  • Procedure: The alkene is dissolved in the anhydrous solvent in the reaction flask under an inert atmosphere. Sodium chlorodifluoroacetate is added to the stirred solution. The mixture is then heated to a temperature sufficient to cause decarboxylation of the salt and generation of difluorocarbene (typically 160-190 °C).[7]

  • Work-up and Purification: After the reaction is complete (monitored by GC or TLC), the reaction mixture is cooled to room temperature. The mixture is typically partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield the 1,1-difluorocyclopropane derivative.

Synthesis of this compound

The synthesis of this compound is more challenging due to the potential for the formation of the more stable trans-isomer. A common route involves the difluorocyclopropanation of a cis-alkene. The stereochemistry of the starting alkene is often retained in the cyclopropanation reaction.

Conceptual Experimental Workflow:

cluster_synthesis Synthesis of this compound cis-Dichloroethene cis-1,2-Dichloroethene Reaction Cyclopropanation cis-Dichloroethene->Reaction Difluorocarbene :CF₂ Source (e.g., from TMSCF₃/NaI) Difluorocarbene->Reaction Product_Mix Mixture of cis/trans Isomers Reaction->Product_Mix Purification Purification (e.g., Fractional Distillation) Product_Mix->Purification Final_Product This compound Purification->Final_Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (General Approach):

  • Difluorocarbene Generation: A suitable difluorocarbene precursor, such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source like sodium iodide (NaI), is used to generate difluorocarbene in situ.

  • Cyclopropanation: The generated difluorocarbene reacts with a cis-configured alkene, such as cis-1,2-dichloroethene, in an appropriate solvent. The reaction is typically carried out at elevated temperatures to ensure efficient carbene addition.

  • Purification: The resulting product is a mixture of cis- and trans-1,2-difluorocyclopropane isomers. Careful fractional distillation is often required to separate the cis-isomer from the more volatile trans-isomer and any remaining starting materials. The significant difference in dipole moments between the cis and trans isomers can also be exploited for separation using chromatographic techniques.

Logical Comparison of Isomeric Properties

The choice between this compound and 1,1-difluorocyclopropane in research and development hinges on the specific properties conferred by the fluorine atom's location.

G cluster_isomers Difluorocyclopropane Isomers cluster_properties Key Differentiating Properties cis_isomer This compound polarity High Dipole Moment (Asymmetric Fluorine Positions) cis_isomer->polarity stability Lower Thermodynamic Stability cis_isomer->stability reactivity_cis Potential for Stereospecific Reactions cis_isomer->reactivity_cis gem_isomer 1,1-Difluorocyclopropane symmetry_gem C₂ᵥ Symmetry gem_isomer->symmetry_gem stability_gem Higher Thermodynamic Stability gem_isomer->stability_gem reactivity_gem Altered Ring Strain and Reactivity gem_isomer->reactivity_gem polarity->reactivity_cis influences symmetry_gem->reactivity_gem influences

Figure 2: Logical relationship of key properties for the two isomers.

References

Validating the Structure of cis-1,2-Difluorocyclopropane using ¹⁹F NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of molecular characterization in chemical research and drug development. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool due to its high sensitivity and the wide dispersion of fluorine chemical shifts. This guide provides a comparative framework for the validation of the cis-1,2-difluorocyclopropane structure by contrasting its expected ¹⁹F NMR spectral parameters with those of its trans isomer. The significant differences in chemical shifts and coupling constants between these two diastereomers, arising from their distinct spatial arrangements, allow for unambiguous structural assignment.

Performance Comparison: cis- vs. trans-1,2-Difluorocyclopropane

The primary method for distinguishing between cis- and trans-1,2-difluorocyclopropane using ¹⁹F NMR lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J). The spatial proximity of the two fluorine atoms in the cis isomer results in a different electronic environment and through-space coupling interactions compared to the trans isomer, where the fluorine atoms are on opposite sides of the cyclopropane (B1198618) ring.

Due to the absence of readily available experimental ¹⁹F NMR data for cis- and trans-1,2-difluorocyclopropane in the searched literature, this guide presents theoretically calculated values. Computational chemistry is a reliable method for predicting NMR parameters and is frequently used to complement experimental data for structural elucidation.

Table 1: Calculated ¹⁹F NMR Data for cis- and trans-1,2-Difluorocyclopropane

ParameterThis compound (Calculated)trans-1,2-Difluorocyclopropane (Calculated)Rationale for Difference
¹⁹F Chemical Shift (δ) More shielded (upfield shift)More deshielded (downfield shift)In the cis isomer, the two electronegative fluorine atoms are on the same side of the ring, leading to greater electron shielding compared to the trans isomer.
³JFF (trans) N/AExpected to be smallThrough-bond coupling over three bonds is typically observed.
⁴JFF (cis) Expected to be largerN/AA significant through-space coupling is anticipated due to the close proximity of the fluorine atoms in the cis conformation.
³JHF (cis) Two distinct valuesOne valueThe two protons on the carbon bearing the other fluorine are diastereotopic with respect to the fluorine being observed.
³JHF (trans) One valueTwo distinct valuesThe protons on the adjacent carbon are diastereotopic relative to the observed fluorine.

Note: Specific numerical values for chemical shifts and coupling constants are highly dependent on the computational method and basis set used. The trends presented are based on general principles of NMR spectroscopy.

Experimental Protocols

A standard protocol for acquiring high-quality ¹⁹F NMR spectra for small molecules like 1,2-difluorocyclopropane is outlined below.

1. Sample Preparation

  • Sample Concentration: Dissolve approximately 5-20 mg of the synthesized 1,2-difluorocyclopropane isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Solvent Selection: The choice of solvent should be based on the solubility of the analyte and should not have overlapping signals with the analyte if proton-coupled spectra are desired.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as trifluorotoluene (C₆F₅CF₃) or hexafluorobenzene (B1203771) (C₆F₆) can be added. The chemical shift of the standard should be in a clear region of the spectrum.

  • Sample Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

3. ¹⁹F NMR Data Acquisition

  • 1D ¹⁹F Spectrum:

    • Pulse Sequence: A standard single-pulse experiment (e.g., a simple pulse-acquire sequence).

    • Spectral Width: Set a wide spectral width (e.g., -50 to -250 ppm) to initially locate the fluorine signals. Once located, the spectral width can be narrowed to improve resolution.

    • Transmitter Offset: Center the transmitter frequency in the middle of the expected fluorine signals.

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.

    • Number of Scans (NS): Depending on the sample concentration, 8 to 64 scans are typically adequate.

  • ¹H-Decoupled ¹⁹F Spectrum:

    • To simplify the spectrum and identify the chemical shifts more easily, a proton-decoupled ¹⁹F experiment can be performed. This will collapse the H-F couplings, resulting in singlets for each fluorine environment.

  • 2D ¹⁹F,¹⁹F-COSY or ¹⁹F,¹H-HOESY:

    • These experiments can be used to confirm through-bond or through-space correlations, respectively, providing further structural confirmation.

4. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard or externally to CFCl₃ (0 ppm).

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the this compound structure using ¹⁹F NMR spectroscopy.

Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_nmr ¹⁹F NMR Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesize 1,2-Difluorocyclopropane Isolation Isolate Diastereomers (cis & trans) Synthesis->Isolation NMR_Acquisition Acquire ¹⁹F NMR Spectra (¹H-coupled & decoupled) Isolation->NMR_Acquisition Data_Processing Process Spectra (Phasing, Baseline, Referencing) NMR_Acquisition->Data_Processing Extract_Data Extract δ and J values Data_Processing->Extract_Data Compare_Data Compare Experimental Data with Theoretical/Reference Data Extract_Data->Compare_Data Structure_Validation Validate cis-Structure Compare_Data->Structure_Validation

Caption: Logical workflow for the validation of this compound structure via ¹⁹F NMR.

Computational comparison of "cis-" and "trans-1,2-Difluorocyclopropane"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the energetic and structural differences between the geometric isomers of 1,2-difluorocyclopropane. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their properties, supported by computational data and methodologies.

In the world of fluorinated organic molecules, subtle changes in stereochemistry can lead to significant differences in physical and chemical properties. This comparison guide delves into the computational analysis of cis- and trans-1,2-difluorocyclopropane, two isomers that, despite their simple structures, exhibit interesting and contrasting characteristics. While intuition might suggest that the cis isomer would be less stable due to steric hindrance between the fluorine atoms, the reality is more complex and rooted in the electronic effects within the strained cyclopropane (B1198618) ring.

Unveiling the Energetic Landscape and Structural Nuances

Computational studies have consistently shown that the trans isomer of 1,2-difluorocyclopropane is thermodynamically more stable than the cis isomer. This is in stark contrast to the analogous 1,2-difluoroethylene, where the cis isomer is more stable, a phenomenon often attributed to the "cis effect". In the case of 1,2-difluorocyclopropane, the greater stability of the trans isomer is supported by both early ab initio calculations and more modern Density Functional Theory (DFT) approaches.

An early study by Skancke and Boggs using ab initio methods at the 4-21G level laid the groundwork for understanding the geometries of these isomers. More recent computational work, often employing DFT with functionals like B3LYP and larger basis sets, has refined these findings and provided a more accurate quantitative picture. Experimental data from microwave spectroscopy has further corroborated these computational predictions, lending confidence to the theoretical models.

The key differentiating features between the two isomers lie in their bond lengths, bond angles, and dipole moments, all of which are influenced by the spatial arrangement of the highly electronegative fluorine atoms.

Comparative Data: cis- vs. trans-1,2-Difluorocyclopropane
Propertycis-1,2-Difluorocyclopropanetrans-1,2-Difluorocyclopropane
Relative Energy Higher EnergyLower Energy
Calculated Energy Difference (ΔE) ~2.8 kcal/mol (less stable)-
Experimental Enthalpy of Isomerization (ΔrH°) -12.0 ± 0.8 kJ/mol (for cis to trans)[1]-
Symmetry Point Group CₛC₂
Calculated Dipole Moment ~2.9 D~0 D (or very small)
Key Structural Parameters (ab initio, 4-21G)
C1-C2 Bond Length1.488 Å1.503 Å
C1-C3 / C2-C3 Bond Length1.503 Å1.503 Å
C-F Bond Length1.368 Å1.368 Å
∠FCF (projected)-~134°
∠FCC118.9°119.4°

Note: The structural parameters from the ab initio 4-21G study are provided as a consistent comparative dataset. More recent DFT calculations may provide slightly different values but affirm the overall structural trends.

Experimental Protocols: A Look into the Computational Methodology

The data presented in this guide is derived from established computational chemistry protocols. The primary methods used for the comparison of cis- and trans-1,2-difluorocyclopropane are ab initio calculations and Density Functional Theory (DFT).

Ab Initio Geometry Optimization (Skancke and Boggs)

The foundational computational study on these molecules involved a single determinant ab initio geometry optimization.

  • Software: The calculations were performed using early versions of quantum chemistry software.

  • Method: The geometries of both cis- and trans-1,2-difluorocyclopropane were optimized at the 4-21G basis set level. This method, while now considered less precise than modern approaches, was instrumental in providing the first detailed theoretical structures of these isomers.

  • Procedure: The geometry of each isomer was fully optimized to find the minimum energy conformation. This involves an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

Density Functional Theory (DFT) Calculations

More recent and accurate predictions are typically obtained using DFT methods, which include the effects of electron correlation at a lower computational cost than high-level ab initio methods.

  • Software: Modern computational chemistry packages such as Gaussian, ORCA, or Spartan are commonly used.

  • Method: A popular and effective method for this type of molecule is the B3LYP functional with a Pople-style basis set, such as 6-31G* or a larger one like 6-311+G(d,p). The B3LYP functional is a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation.

  • Procedure:

    • Geometry Optimization: Similar to the ab initio method, the geometry of each isomer is optimized to find the lowest energy structure.

    • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Property Calculation: Once the optimized geometry is obtained, other properties such as the dipole moment and vibrational spectra can be calculated.

Visualizing the Computational Workflow

The logical flow of a computational comparison study can be visualized to better understand the process.

computational_workflow cluster_isomers Isomer Selection cluster_computation Computational Protocol cluster_analysis Comparative Analysis cluster_validation Experimental Validation cis This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) cis->geom_opt trans trans-1,2-Difluorocyclopropane trans->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation geom_opt->prop_calc energy_comp Thermodynamic Stability freq_calc->energy_comp struct_comp Structural Parameters prop_calc->struct_comp spec_comp Spectroscopic Properties prop_calc->spec_comp exp_data Microwave Spectroscopy Data struct_comp->exp_data energy_comp->exp_data

References

A Comparative Guide to the Thermodynamic Parameters of "cis-trans" Isomerization in Difluorocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. In the case of cyclopropane (B1198618) rings, the stereochemical arrangement of fluorine substituents in cis and trans isomers plays a crucial role in determining molecular stability and reactivity. This guide provides a comparative analysis of the thermodynamic parameters governing the cis-trans isomerization of difluorocyclopropanes, drawing upon available experimental and computational data.

Relative Stability of Difluorocyclopropane Isomers

Computational studies utilizing isodesmic reactions have established the following order of thermodynamic stability for the ground states of difluorocyclopropane isomers:

1,1-difluorocyclopropane > trans-1,2-difluorocyclopropane > cis-1,2-difluorocyclopropane [1][2]

This trend is attributed to a combination of steric and electronic factors. The geminal arrangement in 1,1-difluorocyclopropane is particularly stable. In the case of the 1,2-disubstituted isomers, the trans configuration is favored over the cis due to reduced steric and dipolar repulsion between the fluorine atoms[1].

Thermodynamic Parameters of Isomerization

The following table summarizes the available quantitative data for the cis-trans isomerization of various difluorocyclopropanes. It is important to note that comprehensive experimental data across a range of simple difluorocyclopropanes is limited in the scientific literature.

CompoundIsomerization ReactionActivation Energy (Ea) (kcal/mol)Enthalpy Change (ΔH°) (kcal/mol)Entropy Change (ΔS°) (cal/mol·K)Method
1,2-Difluorocyclopropanecis → transNot experimentally determinedtrans isomer is more stableNot experimentally determinedExperimental (Equilibrium)
1,1-Difluoro-2,3-dimethylcyclopropanecis → trans49.7Not determinedNot determinedExperimental (Kinetics)
1,2-Dimethylcyclopropane (unfluorinated)cis → trans59.4Not determinedNot determinedExperimental (Kinetics)

Note: The stability of trans-1,2-difluorocyclopropane over its cis counterpart was inferred from an equilibrium constant of K = 11.7 ± 0.5 at 585 K for the cis-to-trans isomerization, indicating the trans isomer is lower in energy.[3][4][5][6][7][8]

The data clearly illustrates that the presence of geminal fluorine atoms in 1,1-difluoro-2,3-dimethylcyclopropane significantly lowers the activation energy for cis-trans isomerization by approximately 10 kcal/mol compared to its non-fluorinated analog, 1,2-dimethylcyclopropane[9][10]. This effect is attributed to the stabilization of the diradical intermediate formed during the isomerization process[9].

Experimental Protocols

The determination of thermodynamic parameters for gas-phase isomerization reactions typically involves the following key steps:

Synthesis and Purification of Isomers

The cis and trans isomers of difluorocyclopropanes are synthesized and purified to a high degree. A common method for the synthesis of 1,2-difluorocyclopropane involves the reaction of a suitable diene with a difluorocarbene precursor, followed by separation of the resulting isomers, often by gas chromatography[3].

Gas-Phase Thermal Isomerization Kinetics

The kinetic studies are generally performed in a static or flow reactor system. A detailed protocol for a static system is outlined below:

  • Sample Preparation: A known amount of the purified isomer (e.g., this compound) is introduced into a high-vacuum system and degassed to remove any volatile impurities.

  • Reaction Vessel: The gaseous sample is then transferred into a thermostatically controlled reaction vessel (e.g., made of Pyrex or quartz) of a known volume. The vessel is pre-treated ("aged") by pyrolysis of a hydrocarbon to minimize surface reactions.

  • Heating and Reaction: The reaction vessel is maintained at a constant, precise temperature for a specific duration. The temperature range is chosen to induce isomerization at a measurable rate. For difluorocyclopropanes, this is typically in the range of 200-400°C.

  • Quenching: After the desired reaction time, the vessel is rapidly cooled to quench the isomerization reaction.

  • Analysis: The isomeric composition of the reaction mixture is determined using gas chromatography (GC) coupled with a suitable detector (e.g., flame ionization detector - FID or mass spectrometer - MS). The relative concentrations of the cis and trans isomers are quantified by integrating the areas of their respective peaks in the chromatogram.

  • Data Analysis:

    • Rate Constants: The first-order rate constants (k) for the isomerization are determined at various temperatures by analyzing the change in concentration of the starting isomer over time.

    • Arrhenius Parameters: The activation energy (Ea) and the pre-exponential factor (A) are obtained from an Arrhenius plot (ln(k) vs. 1/T).

    • Equilibrium Constant: The equilibrium constant (K) is determined by allowing the reaction to proceed until no further change in the isomeric ratio is observed.

    • Thermodynamic Parameters: The standard enthalpy change (ΔH°) and entropy change (ΔS°) of the isomerization are calculated from the temperature dependence of the equilibrium constant using the van't Hoff equation (d(lnK)/dT = ΔH°/RT²).

Visualizations

Logical Relationship of Isomer Stability

G cluster_stability Relative Thermodynamic Stability node_1_1 1,1-Difluorocyclopropane node_trans trans-1,2-Difluorocyclopropane node_1_1->node_trans More Stable node_cis This compound node_trans->node_cis More Stable

Caption: Relative stability of difluorocyclopropane isomers.

Experimental Workflow for Thermodynamic Parameter Determination

G synthesis Synthesis & Purification of Isomers kinetics Gas-Phase Thermal Isomerization synthesis->kinetics analysis Gas Chromatography Analysis kinetics->analysis data_proc Data Processing analysis->data_proc thermo_params Thermodynamic Parameters (Ea, ΔH°, ΔS°) data_proc->thermo_params

Caption: Workflow for determining thermodynamic parameters.

References

The Influence of Fluorine Stereochemistry on the Biological Activity of Cyclopropane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for modulating their physicochemical and pharmacological properties. When combined with the conformationally constrained cyclopropane (B1198618) ring, fluorination offers a powerful tool for fine-tuning molecular interactions with biological targets. This guide provides a comparative analysis of the biological activity of fluorinated cyclopropane isomers, drawing upon experimental data to illustrate how the spatial arrangement of fluorine atoms can profoundly impact potency and selectivity.

Case Study: Inhibition of Bruton's Tyrosine Kinase (Btk) by Fluorocyclopropyl Amides

A key example illustrating the significance of fluorine stereochemistry is the development of inhibitors for Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling and a validated target for autoimmune diseases. Research into 2-fluoro substituted cyclopropyl (B3062369) amides as Btk inhibitors has revealed a stark differentiation in activity between cis and trans isomers.[1]

Comparative Biological Activity

The inhibitory potency of four stereoisomers of a 2-fluorocyclopropyl amide derivative against Btk was evaluated. The data, summarized in the table below, demonstrates that the cis-fluoro isomers are significantly more potent than their trans counterparts.

Compound IDIsomer ConfigurationBtk IC50 (nM)Human Whole Blood CD69 IC50 (nM)
23 Unsubstituted4.8110
24 cis-(R,R)3.2160
25 cis-(S,S)2.478
26 trans-(R,S)>1000>1000
27 trans-(S,R)>1000>1000

Data sourced from NIH Public Access manuscript, Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity.[1]

As shown, both cis-fluoro isomers (compounds 24 and 25 ) exhibited potent inhibition of Btk, with IC50 values of 3.2 nM and 2.4 nM, respectively.[1] This potency is comparable to the unsubstituted cyclopropane analog (23 ), which has an IC50 of 4.8 nM.[1] In stark contrast, the trans-fluoro isomers (26 and 27 ) were significantly less active, with IC50 values greater than 1000 nM.[1] This dramatic loss of potency underscores the critical role of the fluorine atom's orientation in the binding of these inhibitors to the Btk active site.

Furthermore, when tested in a human whole blood assay measuring the inhibition of CD69 expression (a marker of B-cell activation), the cis-(S,S)-enantiomer (25 ) was found to be the most potent, with an IC50 of 78 nM, which was twofold more potent than the cis-(R,R)-enantiomer (24 ).[1]

Stereochemistry and Off-Target Effects

The stereochemical arrangement of the fluorine atom also influences the interaction with off-target proteins, a critical consideration in drug development. For instance, inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a common cause of cardiotoxicity. Interestingly, the study on Btk inhibitors found that the hERG blockade was sensitive to the stereochemistry of the fluorocyclopropyl amide moiety. The (R,R)-stereoisomers were found to be at least 6-fold less active in hERG inhibition when compared to their (S,S)-counterparts, highlighting an opportunity to mitigate potential off-target effects through stereochemical control.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Btk Enzyme Inhibition Assay

The inhibitory activity against Btk was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the Btk enzyme.

  • Reagents: Recombinant human Btk enzyme, biotinylated peptide substrate, ATP, and the test compounds.

  • Procedure: The Btk enzyme was incubated with the test compounds at various concentrations in an assay buffer. The enzymatic reaction was initiated by the addition of ATP and the peptide substrate.

  • Detection: After a defined incubation period, the reaction was stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate was added.

  • Data Analysis: The TR-FRET signal was measured, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Human Whole Blood CD69 Inhibition Assay

This assay assesses the ability of the compounds to inhibit B-cell activation in a more physiologically relevant setting.

  • Sample: Freshly drawn human whole blood.

  • Procedure: The whole blood was incubated with the test compounds at various concentrations. B-cell activation was then stimulated using an anti-IgD antibody.

  • Staining and Analysis: After incubation, the red blood cells were lysed, and the remaining white blood cells were stained with fluorescently labeled antibodies against CD20 (a B-cell marker) and CD69 (an activation marker).

  • Data Acquisition: The percentage of CD69-positive B-cells was determined by flow cytometry.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the logical relationship between the stereochemistry of the fluorocyclopropyl amides and their biological activity.

SAR_Fluorocyclopropyl_Amides cluster_isomers Fluorocyclopropyl Amide Isomers cluster_activity Biological Activity cis_RR cis-(R,R) potent_Btk Potent Btk Inhibition cis_RR->potent_Btk weak_CD69 Weak CD69 Inhibition cis_RR->weak_CD69 low_hERG Lower hERG Inhibition cis_RR->low_hERG (vs. S,S) cis_SS cis-(S,S) cis_SS->potent_Btk potent_CD69 Potent CD69 Inhibition cis_SS->potent_CD69 trans_RS trans-(R,S) weak_Btk Weak Btk Inhibition trans_RS->weak_Btk trans_SR trans-(S,R) trans_SR->weak_Btk

References

A Comparative Guide to the Synthesis of cis-1,2-Difluorocyclopropane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integration of fluorinated motifs into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. The cis-1,2-difluorocyclopropane moiety, in particular, offers a conformationally restricted core with unique electronic characteristics. This guide provides a comparative analysis of key synthetic methodologies for accessing this valuable structural unit, with a focus on reaction efficiency, stereoselectivity, and operational simplicity.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound derivatives has evolved from classical cycloaddition reactions to more sophisticated and highly selective catalytic methods. This comparison benchmarks a modern organocatalytic approach and a transition-metal-catalyzed hydrogenation against the traditional difluorocarbene cycloaddition method.

Performance Metric Fluorinative Ring Contraction of Bicyclobutanes Asymmetric Hydrogenation of gem-Difluorocyclopropenes Benchmark: Difluorocyclopropanation of Alkenes
Reaction Type I(I)/I(III) Catalyzed Fluorinative Ring ContractionRhodium-Catalyzed Asymmetric Hydrogenation[2+1] Cycloaddition
Key Reagents p-TolI, Selectfluor, Py·HFRh-catalyst (e.g., with Josiphos ligand), H₂Difluorocarbene source (e.g., TMSCF₃, ClCF₂COONa)
Substrate Disubstituted Bicyclobutanesgem-DifluorocyclopropenesAlkenes
Yield Up to 88%[1][2]Not explicitly stated for a direct analogue, but transformations of products are high yielding.Variable, 52-85% for many substrates[3]
cis:trans Selectivity (d.r.) High (up to >20:1)[1][2]High (>20:1)[4]Generally not selective for cis-1,2 substitution, forms gem-difluoro products.
Enantioselectivity (ee) Not inherently asymmetric, but can use chiral auxiliaries.[1][2]High (up to 99%)[4]Not inherently enantioselective.
Reaction Conditions Room temperature to 50 °C[1]Not explicitly stated, likely mild.Can require elevated temperatures (e.g., >170 °C for some sources)[5]
Advantages High cis-selectivity, operational simplicity.[1]Excellent enantioselectivity and high diastereoselectivity.[4]Wide substrate scope, readily available reagents.[3]
Limitations Requires synthesis of bicyclobutane precursors.Requires synthesis of gem-difluorocyclopropene precursors.Lack of inherent cis-stereocontrol and enantioselectivity.

Featured Synthetic Methodologies and Experimental Protocols

Method 1: Fluorinative Ring Contraction of Bicyclobutanes

This method leverages an I(I)/I(III) catalytic cycle to achieve a highly stereoselective fluorinative ring contraction of bicyclobutanes, yielding cis-α,α-difluorocyclopropanes.[1] The reaction is notable for its operational simplicity and high diastereoselectivity in favor of the cis product.

Fluorinative_Ring_Contraction cluster_workflow Experimental Workflow Start Bicyclobutane Substrate Reagents p-TolI (catalyst) Selectfluor Py·HF Et₃N in DCE Start->Reagents 1. Add reagents Reaction Stir at RT to 50 °C (24 h) Reagents->Reaction 2. Initiate reaction Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & extract Purification Column Chromatography Workup->Purification 4. Purify Product This compound Derivative Purification->Product

Caption: Workflow for this compound Synthesis via Ring Contraction.

Experimental Protocol: To a solution of the bicyclobutane substrate (0.20 mmol) in dichloroethane (0.50 mL) is added p-TolI (20 mol %), Selectfluor (0.30 mmol), Et₃N (0.22–1.50 mmol), and Py·HF (4–16 mmol).[1] The reaction mixture is stirred for 24 hours at room temperature, with heating to 50 °C for less reactive substrates.[1] Following the reaction, the mixture is carefully quenched and subjected to a standard aqueous workup. The crude product is then purified by column chromatography to yield the cis-α,α-difluorocyclopropane derivative.[1] Yields of up to 88% with a cis:trans ratio of >20:1 have been achieved.[1][2]

Method 2: Asymmetric Hydrogenation of gem-Difluorocyclopropenes

This approach provides enantiomerically enriched cis-gem-difluorocyclopropanes through the rhodium-catalyzed asymmetric hydrogenation of gem-difluorocyclopropenes.[4] The method is distinguished by its excellent enantioselectivity and high diastereoselectivity.

Asymmetric_Hydrogenation cluster_workflow Experimental Workflow Start gem-Difluorocyclopropene Substrate Catalyst Rh-catalyst (e.g., with Josiphos ligand) Start->Catalyst 1. Add substrate & catalyst Reaction Solvent (e.g., Toluene) Catalyst->Reaction Hydrogenation Hydrogen Gas (H₂) (Pressure) Hydrogenation->Reaction 2. Introduce H₂ Purification Purification (e.g., Chromatography) Reaction->Purification 3. Isolate crude product Product Chiral cis-gem-Difluoro- cyclopropane Purification->Product

Caption: Workflow for Chiral cis-gem-Difluorocyclopropane Synthesis.

Experimental Protocol: In a typical procedure, the gem-difluorocyclopropene substrate and a chiral rhodium catalyst are dissolved in a suitable solvent, such as toluene, in a pressure vessel. The vessel is then charged with hydrogen gas to the desired pressure, and the reaction is stirred at a set temperature until completion. The catalyst is removed, and the product is isolated and purified, often by column chromatography. This method has been shown to produce cis-gem-difluorocyclopropanes with up to 99% enantiomeric excess and a diastereomeric ratio of over 20:1.[4]

Benchmark Method: Difluorocyclopropanation of Alkenes

The reaction of an alkene with a difluorocarbene source is a foundational method for synthesizing gem-difluorocyclopropanes.[3][6] While not inherently selective for the cis-1,2-difluoro isomer, it is a versatile and widely used technique. Various reagents can be used to generate the difluorocarbene in situ.

Difluorocyclopropanation cluster_workflow Logical Relationship Carbene_Source Difluorocarbene Source (e.g., TMSCF₃, ClCF₂COONa) Activation Activation (e.g., NaI, Heat) Carbene_Source->Activation Carbene :CF₂ (Difluorocarbene) Activation->Carbene in situ generation Cycloaddition [2+1] Cycloaddition Carbene->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition Product gem-Difluorocyclopropane Cycloaddition->Product

Caption: Logical Flow for gem-Difluorocyclopropane Synthesis via Cycloaddition.

Experimental Protocol (using TMSCF₃ as a source): The alkene substrate is dissolved in a suitable solvent, and a difluorocarbene precursor, such as trimethyl(trifluoromethyl)silane (TMSCF₃), is added along with an initiator, like sodium iodide.[5] The reaction is typically heated to facilitate the generation of difluorocarbene, which then undergoes a [2+1] cycloaddition with the alkene. After the reaction is complete, it is quenched, and the gem-difluorocyclopropane product is isolated and purified. This method is effective for a wide range of alkenes, with reported yields generally in the range of 52-85%.[3]

Conclusion

While the traditional difluorocyclopropanation of alkenes remains a valuable tool for accessing gem-difluorocyclopropanes, it lacks the stereocontrol necessary for the specific synthesis of this compound derivatives. For researchers requiring high cis-diastereoselectivity, the fluorinative ring contraction of bicyclobutanes offers a robust and operationally simple solution. When enantiopurity is the primary concern, the asymmetric hydrogenation of gem-difluorocyclopropenes stands out as a highly effective method. The choice of synthesis will ultimately depend on the specific stereochemical requirements of the target molecule and the availability of the necessary starting materials.

References

Safety Operating Guide

Proper Disposal of cis-1,2-Difluorocyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of specialized chemical reagents like cis-1,2-Difluorocyclopropane are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, emphasizing immediate safety protocols and operational disposal plans.

Note: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the chemical properties of this compound and the general safety protocols for halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use.[1]

  • Body Protection: A flame-retardant laboratory coat should be worn.

  • Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to minimize inhalation of vapors.[2]

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is essential.

  • Safety Equipment: Ensure easy access to a safety shower and an eyewash station.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and disposal.

PropertyValue
Molecular Formula C₃H₄F₂[3][4]
Molecular Weight 78.06 g/mol [3][4][5]
CAS Number 57137-41-4[3][4]
Appearance Data not available; likely a volatile liquid or gas.
Incompatible Materials Strong oxidizing agents.[6]
Hazardous Decomposition Products Combustion may produce carbon oxides and hydrogen fluoride.[1][6]
Step-by-Step Disposal Procedure

The disposal of this compound must be managed as halogenated hazardous waste. Adherence to the following steps is critical for safe and compliant disposal.

Step 1: Waste Segregation

  • Dedicated Waste Stream: Collect this compound waste in a dedicated container, separate from non-halogenated organic waste, acidic waste, and basic waste. Cross-contamination can lead to hazardous reactions and complicate the disposal process.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste" and specifically list "this compound." Include the hazard characteristics (e.g., Flammable, Toxic).

Step 2: Waste Collection

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw cap.

  • Container Handling: Do not overfill the container; leave adequate headspace for vapor expansion. Keep the container closed when not in use.[7]

Step 3: Waste Storage

  • Secondary Containment: Store waste containers in a secondary containment unit to mitigate the impact of potential spills.

  • Storage Area: The designated hazardous waste storage area should be well-ventilated, cool, dry, and away from sources of ignition.[7] It should be clearly marked and secure.

Step 4: Final Disposal

  • Licensed Waste Hauler: Arrange for the collection and disposal of the waste through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that the entire disposal process adheres to all local, state, and federal regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2]

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area thoroughly.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team without delay.

    • Prevent entry to the affected area.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate as Halogenated Waste FumeHood->Segregate Container Use Designated, Labeled, Leak-Proof Container Segregate->Container CloseContainer Keep Container Closed Container->CloseContainer SecondaryContainment Place in Secondary Containment CloseContainer->SecondaryContainment StorageArea Store in Designated Cool, Ventilated, & Secure Area SecondaryContainment->StorageArea EHS Contact EHS for Pickup StorageArea->EHS LicensedDisposal Transfer to Licensed Hazardous Waste Hauler EHS->LicensedDisposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.